molecular formula C13H21N B13244420 Benzyl(3-methylpentan-2-yl)amine

Benzyl(3-methylpentan-2-yl)amine

Cat. No.: B13244420
M. Wt: 191.31 g/mol
InChI Key: QVYAZIIADKRQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl(3-methylpentan-2-yl)amine is an organic amine compound with the molecular formula C13H21N and a molecular weight of 191.31 g/mol . Its structure features a 3-methylpentan-2-yl chain linked to a benzylamine group. As a secondary amine, this compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. The benzylamine functional group is a common motif in drug discovery and is frequently employed in the design of bioactive molecules . For instance, benzylamine derivatives are explored in various research fields, including the development of inhibitors for enzymes like acetylcholinesterase and β-secretase, which are targets in neurodegenerative disease research . Furthermore, the benzylamine group can act as a key precursor in the synthesis of more complex molecular architectures, and methods for its selective introduction and removal are well-established in synthetic chemistry . Researchers utilize this compound and its analogs in the design and synthesis of novel molecules for pharmacological evaluation and other chemical biology applications. Benzyl(3-methylpentan-2-yl)amine is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal use. REFERENCES The product information is based on the following publicly available sources: • BLD Pharmaceutical: Product Page for Benzyl(3-methylpentan-2-yl)amine. CAS 1042593-04-3. https://life.bldpharm.com/products/1042593-04-3.html • PMC: Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones. https://pmc.ncbi.nlm.nih.gov/articles/PMC6017481/ • ScienceDirect: Benzylamine - an overview. https://www.sciencedirect.com/topics/nursing-and-health-professions/benzylamine • Organic-Chemistry.org: Protective Groups - Benzylamines. https://www.organic-chemistry.org/protectivegroups/amino/benzylamines.htm

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-benzyl-3-methylpentan-2-amine

InChI

InChI=1S/C13H21N/c1-4-11(2)12(3)14-10-13-8-6-5-7-9-13/h5-9,11-12,14H,4,10H2,1-3H3

InChI Key

QVYAZIIADKRQGY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NCC1=CC=CC=C1

Origin of Product

United States
Foundational & Exploratory

Precision Synthesis of Chiral Benzyl(3-methylpentan-2-yl)amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the precision synthesis of Benzyl(3-methylpentan-2-yl)amine , a chiral secondary amine featuring two contiguous stereocenters (C2 and C3).

This guide prioritizes stereochemical integrity and scalability , presenting two distinct workflows:

  • Method A (High-Fidelity): An asymmetric synthesis using tert-butanesulfinamide (Ellman’s Auxiliary) to control the amine stereocenter (C2) and diastereoselectivity relative to the methyl group (C3).

  • Method B (Scalable): A direct reductive amination suitable for bulk preparation of the racemic scaffold, followed by resolution strategies.

Executive Summary & Retrosynthetic Strategy

The target molecule, Benzyl(3-methylpentan-2-yl)amine , presents a classic challenge in acyclic stereocontrol. The molecule contains a secondary amine adjacent to a stereogenic center (C2) and a branched alkyl stereocenter (C3).

  • Key Challenge: Direct alkylation of benzylamine with 2-bromo-3-methylpentane is prone to elimination (E2) and poor stereocontrol. Direct reductive amination of 3-methylpentan-2-one yields a mixture of four stereoisomers (two enantiomeric pairs of diastereomers).

  • Strategic Solution: The optimal route utilizes (R)-tert-butanesulfinamide as a chiral ammonia equivalent. This auxiliary directs the stereochemistry of the imine reduction, establishing the C2 configuration with high fidelity while influencing the C3 diastereoselectivity via transition state sterics.

Retrosynthetic Analysis (DOT Visualization)

The following diagram outlines the disconnection strategy, highlighting the "Ellman Route" as the primary pathway for asymmetric induction.

Retrosynthesis cluster_legend Legend Target Target: Benzyl(3-methylpentan-2-yl)amine (Chiral Secondary Amine) Precursor1 Intermediate: Chiral Primary Amine (3-methylpentan-2-amine) Target->Precursor1 Reductive Alkylation (C-N Bond Formation) Benzaldehyde Reagent: Benzaldehyde Target->Benzaldehyde Sulfinimine Intermediate: N-Sulfinyl Imine Precursor1->Sulfinimine Deprotection (HCl) Ketone Starting Material: 3-Methylpentan-2-one Sulfinimine->Ketone Condensation (Ti(OEt)4) Auxiliary Chiral Reagent: (R)-tert-Butanesulfinamide Sulfinimine->Auxiliary Step1 Blue: Target/Intermediates Step2 Green: Starting Material

Caption: Retrosynthetic disconnection showing the stepwise construction of the chiral amine via the sulfinimine intermediate.

Methodology A: High-Fidelity Asymmetric Synthesis (Ellman Protocol)

This protocol is designed to synthesize a specific diastereomer (e.g., syn or anti) with >95% enantiomeric excess (ee). We utilize (R)-tert-butanesulfinamide to set the absolute configuration at C2.

Experimental Workflow
Step 1: Condensation (Imine Formation)

The condensation of 3-methylpentan-2-one with the sulfinamide is reversible and requires a Lewis acid dehydrating agent. Titanium(IV) ethoxide is the standard choice as it acts as both a Lewis acid and a water scavenger.

  • Reagents: 3-methylpentan-2-one (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), Ti(OEt)₄ (2.0 equiv).

  • Solvent: THF (anhydrous).

  • Conditions: Reflux (65-70°C) for 12–24 hours.

  • Causality: The bulky tert-butyl group on the sulfur prevents nucleophilic attack on the sulfur atom, while the Ti(IV) activates the ketone carbonyl. The alpha-center (C3) of the ketone may racemize under these conditions, meaning the starting material's chirality is less critical than the reduction step.

Step 2: Diastereoselective Reduction

This is the stereodefining step. The choice of reducing agent dictates the diastereoselectivity (dr) between the C2 and C3 centers.

  • Option A (High Diastereoselectivity): L-Selectride (Lithium tri-sec-butylborohydride).

    • Mechanism:[1][2][3][4] The bulky borohydride attacks from the less hindered face of the imine. Due to the coordination of the sulfinyl oxygen with the cation, a cyclic transition state is often favored, yielding high diastereomeric ratios (typically favoring the syn isomer).

    • Protocol: Cool the sulfinimine solution to -78°C. Add L-Selectride (1.0 M in THF, 2.0 equiv) dropwise. Stir for 2 hours.

  • Option B (Standard): NaBH₄ .

    • Protocol: Add NaBH₄ (4.0 equiv) to the solution at -48°C to 0°C. This often yields a mixture of diastereomers separable by chromatography.

Step 3: Deprotection (Cleavage of Auxiliary)
  • Reagents: 4M HCl in Dioxane or MeOH.

  • Protocol: Treat the sulfinamide intermediate with HCl at room temperature for 1 hour. Concentrate to obtain the chiral amine hydrochloride salt.

  • Self-Validation: The disappearance of the tert-butyl signal in ¹H NMR (approx. 1.2 ppm) confirms deprotection.

Step 4: N-Benzylation (Reductive Alkylation)

To attach the benzyl group without over-alkylation (avoiding tertiary amines), reductive amination with benzaldehyde is preferred over alkylation with benzyl bromide.

  • Reagents: Benzaldehyde (1.0 equiv), STAB (Sodium Triacetoxyborohydride, 1.5 equiv), AcOH (cat.).

  • Solvent: DCE (Dichloroethane) or DCM.

  • Protocol:

    • Mix the chiral amine salt (from Step 3) with Benzaldehyde and Et₃N (to free the base) in DCE. Stir for 30 min to form the imine.

    • Add STAB in portions. Stir at RT for 4–12 hours.

    • Quench with sat. NaHCO₃.

Data Summary Table
ParameterValue / ConditionRationale
Limiting Reagent 3-methylpentan-2-oneCommercially available, volatile.
Chiral Auxiliary (R)-tert-butanesulfinamideControls C2 stereochemistry; commercially available.
Lewis Acid Ti(OEt)₄ (2.0 equiv)Drives equilibrium by scavenging water; activates ketone.
Reducing Agent L-Selectride (-78°C)Maximizes diastereoselectivity (dr > 90:10).
Yield (Step 1-3) 65–80% (Typical)High efficiency of Ellman protocol.
Enantiomeric Excess >98% ee (at C2)Controlled by the auxiliary.[5]

Methodology B: Scalable Direct Reductive Amination

For applications where racemic material is acceptable, or for generating feedstock for kinetic resolution, direct reductive amination is the most atom-economical route.

Protocol
  • Reagents: 3-methylpentan-2-one, Benzylamine, H₂ (gas) or Hydrogen donor.

  • Catalyst: 5% Pt/C or Raney Nickel . (Alternatively, Benzylamine-Borane complex can be used for bench-scale).

  • Conditions: 50–80°C, 10–30 bar H₂ (autoclave).

  • Note: This produces a mixture of all 4 stereoisomers.

Kinetic Resolution Strategy

To upgrade the racemic material from Method B:

  • Enzymatic Resolution: Use Candida antarctica Lipase B (CALB) (e.g., Novozym 435).[6]

  • Acyl Donor: Ethyl acetate or Methoxyacetate.

  • Process: The lipase will selectively acylate one enantiomer of the amine (usually the R-amine), leaving the S-amine free.

  • Separation: The resulting amide and free amine can be separated by acid/base extraction.

Mechanism & Stereochemical Control (DOT Visualization)

The following diagram illustrates the transition state logic for the Ellman reduction, which is the critical stereodefining event.

Mechanism cluster_factors Stereocontrol Factors Imine Sulfinyl Imine (E-isomer favored) Chelation Six-Membered Chelated Transition State Imine->Chelation Coordination with Reducing Agent cation Product Sulfinamide Product (Defined C2 Stereochem) Chelation->Product Hydride Attack (Less hindered face) Factor1 Bulky t-Bu Group Blocks one face Factor1->Chelation Factor2 Alpha-Methyl (C3) Influences dr (1,2-induction) Factor2->Chelation

Caption: Mechanistic flow of the diastereoselective reduction of the sulfinyl imine.

References

  • Ellman, J. A., et al. (1997).[7] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Journal of the American Chemical Society.[7] Link

  • Xu, H. C., et al. (2013).[8] "Asymmetric synthesis of amines using tert-butanesulfinamide." Nature Protocols. Link

  • Robak, M. T., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. Link

  • Gotor-Fernández, V., et al. (2006). "Preparation of Chiral Amines via Lipase-Catalyzed Kinetic Resolution." Current Organic Chemistry. Link

  • Nugent, T. C. (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. Link

Sources

A Technical Guide to the Catalytic Mechanisms of Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzylamine derivatives represent a cornerstone in modern catalysis, serving as versatile scaffolds in a multitude of synthetic transformations. Their utility stems from a unique combination of structural and electronic properties, enabling them to act as potent organocatalysts, chiral ligands for transition metals, and directing groups in C-H functionalization reactions. This guide provides an in-depth exploration of the core mechanisms through which these fascinating molecules exert their catalytic influence, offering insights for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. The benzylamine motif is a prevalent core structure in numerous bioactive natural products and pharmaceutical molecules, making its catalytic applications particularly relevant.[1][2][3][4]

This document will delve into the fundamental principles governing the catalytic activity of benzylamine derivatives, moving beyond a mere recitation of protocols to elucidate the underlying causality of their reactivity. We will explore their roles in key catalytic cycles, examine the experimental and computational evidence that underpins our current understanding, and provide practical, validated protocols for their application.

Part 1: Core Mechanistic Principles in Benzylamine Catalysis

The catalytic prowess of benzylamine derivatives is rooted in their ability to engage in a variety of bonding and non-bonding interactions. These interactions facilitate substrate activation, control stereochemistry, and stabilize transition states, thereby accelerating reaction rates and directing reaction outcomes.

Iminium and Enamine Catalysis: The Power of Reversible Covalent Bonding

A paramount mechanism through which chiral benzylamine derivatives, particularly secondary amines, exert their catalytic effect is through the formation of transient iminium and enamine intermediates.[5][6][7] This mode of activation is central to a vast array of asymmetric transformations.

Iminium Ion Catalysis: This strategy is frequently employed to activate α,β-unsaturated carbonyl compounds.[6] The condensation of a chiral secondary benzylamine with an α,β-unsaturated aldehyde or ketone leads to the formation of a chiral iminium ion. This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity and rendering it more susceptible to nucleophilic attack.[5][6] The chiral environment provided by the benzylamine catalyst effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemical outcome of the reaction.[8]

Enamine Catalysis: Conversely, enamine catalysis involves the reaction of a chiral secondary benzylamine with a saturated aldehyde or ketone to form a nucleophilic enamine intermediate.[6][7] This enamine can then react with various electrophiles. The stereochemistry of the final product is dictated by the facial selectivity of the enamine, which is controlled by the steric and electronic properties of the chiral benzylamine catalyst.[8] The synergistic combination of iminium and enamine catalysis within a single photochemical reaction has enabled the synthesis of a diverse range of enantioenriched molecules.[6][7]

Visualizing the Catalytic Cycle: Iminium and Enamine Catalysis

Catalytic_Cycle cluster_iminium Iminium Catalysis cluster_enamine Enamine Catalysis Aldehyde α,β-Unsaturated Aldehyde Iminium Iminium Ion (LUMO Lowered) Aldehyde->Iminium + Catalyst Catalyst_I Chiral Benzylamine Catalyst Catalyst_I->Aldehyde Adduct_I Chiral Adduct Iminium->Adduct_I + Nucleophile Nucleophile Nucleophile Product_I Chiral Product Adduct_I->Product_I Hydrolysis Product_I->Catalyst_I - Catalyst Ketone Saturated Ketone Enamine Enamine (Nucleophilic) Ketone->Enamine + Catalyst Catalyst_E Chiral Benzylamine Catalyst Catalyst_E->Ketone Adduct_E Chiral Adduct Enamine->Adduct_E + Electrophile Electrophile Electrophile Product_E Chiral Product Adduct_E->Product_E Hydrolysis Product_E->Catalyst_E - Catalyst CH_Arylation_Workflow Start Start: Benzylamine Substrate, Aryl Halide, Pd Catalyst, Ligand, Base Coordination Coordination of Benzylamine to Pd(II) Start->Coordination CH_Activation C-H Activation (Concerted Metalation-Deprotonation) Coordination->CH_Activation Cyclometalated_Intermediate Cyclometalated Pd(II) Intermediate CH_Activation->Cyclometalated_Intermediate Oxidative_Addition Oxidative Addition of Aryl Halide Cyclometalated_Intermediate->Oxidative_Addition Pd_IV_Intermediate Pd(IV) Intermediate Oxidative_Addition->Pd_IV_Intermediate Reductive_Elimination Reductive Elimination Pd_IV_Intermediate->Reductive_Elimination Product_Formation Formation of ortho-Arylated Benzylamine Reductive_Elimination->Product_Formation Catalyst_Regeneration Regeneration of Pd(II) Catalyst Product_Formation->Catalyst_Regeneration End End: Purified Product Product_Formation->End Catalyst_Regeneration->Coordination

Caption: Workflow for Pd-catalyzed ortho-C-H arylation of benzylamines.

Part 2: Experimental and Computational Validation

Our understanding of these catalytic mechanisms is built upon a foundation of rigorous experimental and computational studies. Kinetic analyses, spectroscopic detection of intermediates, and theoretical calculations are indispensable tools in this endeavor.

Kinetic Studies

Kinetic studies provide crucial information about the rate-determining step of a reaction and the species involved in the transition state. For instance, studies on the addition of benzylamines to activated olefins have shown that the reaction can proceed through both uncatalyzed and catalyzed pathways. [9]The reaction order with respect to the catalyst and substrates can reveal the number of molecules involved in the rate-determining step. Furthermore, kinetic isotope effect studies, using deuterated benzylamines, can elucidate the extent of bond breaking and bond formation in the transition state. [9][10]

Table 1: Kinetic Data for Benzylamine Addition Reactions
Reaction TypeRate LawKey FindingsReference
Addition to α-cyano-β-phenylacrylamidesRate = k[Benzylamine][CPA]First order in both reactants; no base catalysis observed. A single-step mechanism with a four-membered cyclic transition state is proposed.[10]
Addition to β-nitrostyrenesRate = k₂[Benzylamine][Nitrostyrene] + k₃[Benzylamine]²[Nitrostyrene]Proceeds via uncatalyzed (k₂) and catalyzed (k₃) pathways. The catalyzed path involves a second benzylamine molecule acting as a base.[9]
Spectroscopic and Computational Analysis

Spectroscopic techniques such as NMR and mass spectrometry are vital for identifying and characterizing reaction intermediates. [11][12][13]For example, in the reaction of benzylamines with bovine serum amine oxidase, spectroscopic methods have been used to detect chemical intermediates. [11] Computational studies, particularly Density Functional Theory (DFT) calculations, have become increasingly powerful in elucidating reaction mechanisms. They can be used to model transition state geometries, calculate activation energies, and predict the stereochemical outcomes of reactions. For instance, DFT calculations have been employed to understand the turnover-limiting C-H activation step in copper-catalyzed sulfonylation of benzylamines. [14]

Part 3: Experimental Protocols

To provide a practical context for the discussed mechanisms, this section outlines a general experimental protocol for a representative catalytic transformation involving a benzylamine derivative.

Protocol: Palladium-Catalyzed Kinetic Resolution of Benzylamines via C-H Cross-Coupling

This protocol describes a method for the kinetic resolution of racemic benzylamines through an enantioselective C-H cross-coupling reaction, yielding both the chiral benzylamine and the ortho-arylated product in high enantiomeric purity. [15][16] Materials:

  • Racemic benzylamine substrate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligand

  • Arylboronic acid pinacol ester (Ar-BPin)

  • Silver(I) carbonate (Ag₂CO₃)

  • Sodium carbonate (Na₂CO₃)

  • Benzoquinone (BQ)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • tert-Amyl alcohol

  • Ethyl acetate (EtOAc)

  • Celite

Procedure:

  • To a 10 mL sealed tube, add the racemic benzylamine substrate (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.1 equiv), the chiral MPAHA ligand (0.15 equiv), Ar-BPin (1.0 equiv), Ag₂CO₃ (2.0 equiv), Na₂CO₃ (3.0 equiv), BQ (0.5 equiv), DMSO (0.4 equiv), water (5.0 equiv), and tert-amyl alcohol (1.0 mL). [15]2. Evacuate and backfill the reaction vessel with nitrogen three times. [15]3. Heat the reaction mixture to 50 °C with vigorous stirring for 15 hours. [15]4. After cooling to room temperature, dilute the reaction mixture with EtOAc. [15]5. Filter the mixture through a pad of Celite, eluting with EtOAc. [15]6. Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the unreacted chiral benzylamine and the ortho-arylated product.

  • Determine the enantiomeric excess of both products using chiral HPLC analysis.

Self-Validation: The success of this protocol is validated by achieving high enantiomeric purity for both the recovered starting material and the arylated product, which is indicative of an efficient kinetic resolution. The yields of the two products should also be consistent with a kinetic resolution process.

Conclusion

The catalytic mechanisms of benzylamine derivatives are diverse and powerful, encompassing covalent organocatalysis, non-covalent interactions, and their role as ligands in transition metal catalysis. A deep understanding of these mechanisms is crucial for the rational design of new catalysts and the development of more efficient and selective synthetic methodologies. The interplay of experimental and computational techniques will continue to unravel the subtleties of these fascinating catalytic systems, paving the way for future innovations in chemical synthesis.

References

Sources

Foreword: The Enduring Significance of the Chiral Benzylamine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereoselective Synthesis of Chiral Benzylamine Fragments

The chiral benzylamine motif is a cornerstone of modern medicinal chemistry and drug development.[1][2] Its prevalence as a "privileged scaffold" stems from its ability to engage in a variety of biological interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at enzyme active sites and receptors. From potent antivirals to targeted oncology agents, the precise three-dimensional arrangement of substituents around the benzylic stereocenter is often the determining factor for therapeutic efficacy and safety. Consequently, the development of robust, efficient, and highly stereoselective methods for the synthesis of these fragments is a paramount objective for researchers in both academic and industrial settings.

This guide provides a comprehensive overview of the core strategies employed in the stereoselective synthesis of chiral benzylamines. It is designed for the practicing researcher, offering not just a catalogue of reactions, but a deeper insight into the mechanistic principles that govern stereocontrol. We will explore the causality behind experimental choices, present field-proven protocols, and compare the relative merits of different approaches, from transition-metal catalysis to biocatalysis.

Asymmetric Reduction of Prochiral Imines and Enamides

The most direct and atom-economical route to chiral amines is the asymmetric reduction of prochiral C=N double bonds, typically found in imines, enamides, or related precursors. Transition metal-catalyzed asymmetric hydrogenation stands as the most powerful and widely adopted methodology in this class.[3][4]

The Mechanism of Stereocontrol in Asymmetric Hydrogenation

The seminal work on rhodium-catalyzed asymmetric hydrogenation established that stereoselectivity arises from the formation of a chiral catalyst-substrate complex.[5] The chiral ligand, typically a C₂-symmetric bisphosphine, creates a chiral environment around the metal center. The substrate coordinates to the metal in a specific, low-energy diastereomeric conformation, which then undergoes migratory insertion of hydrogen from the metal, setting the stereocenter with high fidelity.

Asymmetric_Hydrogenation_Cycle Catalyst [Rh(L*)]+ Complex Diastereomeric Catalyst-Substrate Complex Catalyst->Complex Substrate Coordination Substrate Prochiral Imine (R-C(Ar)=NH) H2 H₂ Oxidative_Addition Rhodium Dihydride Intermediate Product Chiral Amine (R-CH(Ar)-NH₂) Complex->Oxidative_Addition H₂ Reductive_Elimination Reductive_Elimination Oxidative_Addition->Reductive_Elimination Migratory Insertion & Reductive Elimination Reductive_Elimination->Catalyst Product Release

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation of an imine.

Key Methodologies and Comparative Analysis

Rhodium, ruthenium, and iridium complexes are the workhorses of asymmetric hydrogenation, each with preferred substrates and applications.[6]

  • Rhodium (Rh) Catalysis: Rhodium catalysts, particularly with chiral bisphosphine ligands like those from the DIPAMP, DuPhos, and JosiPhos families, are highly effective for the hydrogenation of N-acylenamides and enamides.[6][7][8] More recently, Rh/bisphosphine-thiourea systems have shown excellent performance for the direct hydrogenation of unprotected N-H imines, a significant advance that avoids protecting group manipulations.[9]

  • Iridium (Ir) Catalysis: Iridium catalysts are often favored for the hydrogenation of unfunctionalized and N-alkyl imines, which are typically more challenging substrates.[3] They often operate at high pressures and have demonstrated broad applicability.

  • Nickel (Ni) Catalysis: Emerging methods using nickel hydride (NiH) catalysis provide a complementary approach. For instance, the asymmetric hydroarylation of N-acyl enamines allows for the construction of structurally diverse benzylamines with high enantioselectivity under mild conditions.[1][2]

Table 1: Comparison of Catalyst Systems for Asymmetric Hydrogenation

Catalyst SystemSubstrate TypeTypical LigandYield (%)ee (%)Reference
[Rh(COD)₂]BF₄ / (R)-SDP(Z)-β-Branched EnamidesBisphosphine (SDP)>9988–96[7]
RhCl(nbd)]₂ / Bisphosphine-ThioureaUnprotected N-H IminesBisphosphine-Thioureaup to 97up to 95[9]
Ni(COD)₂ / Chiral LigandN-Acyl EnaminesBis-imidazoline70-9890-99[2]
Field-Proven Experimental Protocol: Rh-Catalyzed Hydrogenation of an Unprotected N-H Imine

This protocol is adapted from the work of Li, et al., for the Rh/bisphosphine-thiourea catalyzed asymmetric hydrogenation of unprotected N-H imines.[9]

Step 1: Catalyst Preparation In a glovebox, a solution of [Rh(COD)Cl]₂ (1.0 equiv) and the chiral bisphosphine-thiourea ligand (2.2 equiv) in anhydrous dichloromethane (DCM) is stirred for 30 minutes at room temperature.

Step 2: Reaction Setup The pre-formed catalyst solution is added to a vial containing the N-H imine substrate (100 equiv). The vial is placed in a stainless-steel autoclave.

Step 3: Hydrogenation The autoclave is sealed, purged three times with H₂, and then pressurized to 10 atm with H₂. The reaction is stirred at 25 °C.

Step 4: Monitoring and Work-up The reaction is monitored by TLC or ¹H NMR for the disappearance of the imine. Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.

Step 5: Purification and Analysis The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Nucleophilic Addition to Chiral Imine Derivatives

An alternative to catalytically reducing a prochiral imine is to perform a diastereoselective nucleophilic addition to an imine bearing a covalently attached chiral auxiliary. This strategy transfers the stereochemical information from the auxiliary to the newly formed stereocenter.[10]

The Power of Chiral Sulfinamides (Ellman's Auxiliary)

The most successful and widely used chiral auxiliaries for this purpose are tert-butanesulfinamides, developed by Ellman.[11] Condensation of a ketone or aldehyde with enantiopure tert-butanesulfinamide yields the corresponding N-sulfinyl imine (a sulfinylimine). The sulfinyl group serves two critical roles: it is a powerful chiral director, and it activates the imine for nucleophilic attack.[12]

The stereochemical outcome is rationalized by a Zimmerman-Traxler-like six-membered ring transition state where the nucleophile attacks the imine carbon from the face opposite the bulky tert-butyl group of the sulfinamide.

Ellman_Auxiliary cluster_0 Step 1: Diastereoselective Addition cluster_1 Step 2: Auxiliary Cleavage Imine N-tert-butanesulfinyl Imine (Chiral Auxiliary Attached) Intermediate Diastereomerically Enriched Sulfinamide Product Imine->Intermediate Nucleophilic Addition Reagent Organometallic Reagent (e.g., R-MgBr, R-Li) Cleavage Acidic Hydrolysis (e.g., HCl in MeOH) Intermediate->Cleavage Product Enantiopure Primary Amine Cleavage->Product Auxiliary Recovered Chiral Auxiliary Cleavage->Auxiliary Recyclable

Caption: Workflow for chiral amine synthesis using an N-tert-butanesulfinyl auxiliary.

Other Notable Chiral Auxiliaries

While Ellman's auxiliary is dominant, other systems have proven effective.

  • Pseudoephedrine Amides: As demonstrated by Myers, pseudoephedrine can be used as a chiral auxiliary for the asymmetric alkylation of enolates to generate α-branched aldehydes, ketones, and carboxylic acids, which can then be converted to benzylamines.[11]

  • Pinanone-based Ketimines: Chiral ketimines derived from pinanone (a component of turpentine) can be alkylated diastereoselectively to produce α-substituted benzylamines in excellent optical purity (90-99% ee). A key advantage is that both enantiomers of pinanone are readily available from natural sources.[13]

Field-Proven Experimental Protocol: Addition of a Grignard Reagent to an N-sulfinyl Imine

This protocol is representative of the addition of organometallic reagents to Ellman's auxiliary-derived imines.[14]

Step 1: Imine Formation A solution of the aldehyde (1.0 equiv), (R)-tert-butanesulfinamide (1.05 equiv), and CuSO₄ (2.0 equiv) in anhydrous THF is stirred at 65 °C for 12-24 hours. The reaction is filtered through Celite and the solvent is removed in vacuo to yield the crude N-sulfinyl imine, which is used without further purification.

Step 2: Grignard Addition The crude N-sulfinyl imine is dissolved in anhydrous THF and cooled to -78 °C under a nitrogen atmosphere. The Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equiv) is added dropwise. The reaction is stirred at -78 °C for 3 hours and then allowed to warm to room temperature overnight.

Step 3: Quenching and Work-up The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

Step 4: Auxiliary Cleavage The crude sulfinamide is dissolved in methanol, and HCl (4N in dioxane, 2.0 equiv) is added. The mixture is stirred at room temperature for 1 hour. The solvent is removed in vacuo.

Step 5: Purification The resulting amine hydrochloride salt is purified by recrystallization or chromatography to yield the enantiomerically enriched benzylamine.

Biocatalysis: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for synthesizing chiral amines.[15][16] Enzymes operate under mild conditions (aqueous media, ambient temperature, and pressure), exhibit exquisite stereoselectivity, and reduce the environmental impact of chemical manufacturing.

Key Biocatalytic Routes

Two main classes of enzymes dominate the landscape for chiral amine synthesis:

  • ω-Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone acceptor, producing a chiral amine.[17] The reaction is often driven to completion by the removal of the acetone byproduct. Both (R)- and (S)-selective transaminases are commercially available, providing access to either enantiomer of the target amine.[17][18]

  • Imine Reductases (IREDs): IREDs catalyze the asymmetric reduction of pre-formed or in-situ generated imines to chiral amines, using a nicotinamide cofactor (NADH or NADPH) as the hydride source.[16] This approach is particularly useful for producing secondary and tertiary amines.

Biocatalysis_Routes cluster_TA Transaminase (TA) Pathway cluster_IRED Imine Reductase (IRED) Pathway Ketone Prochiral Ketone (Ar-CO-R) TA ω-Transaminase (R- or S-selective) Ketone->TA Imine_Formation Imine Formation (Spontaneous or Catalyzed) Ketone->Imine_Formation Chiral_Amine_TA Chiral Benzylamine TA->Chiral_Amine_TA Asymmetric Transamination Acetone Acetone TA->Acetone Byproduct Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->TA Imine Prochiral Imine Imine_Formation->Imine Amine_Source Amine Source (e.g., NH₃, R-NH₂) Amine_Source->Imine_Formation IRED Imine Reductase + NADPH/NADH Imine->IRED Chiral_Amine_IRED Chiral Benzylamine IRED->Chiral_Amine_IRED Asymmetric Reduction

Caption: Comparison of Transaminase (TA) and Imine Reductase (IRED) pathways.

Field-Proven Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis

This protocol is a generalized procedure based on common practices for using commercial immobilized ω-transaminases.[18]

Step 1: Reaction Buffer Preparation A buffered solution (e.g., 100 mM potassium phosphate, pH 8.0) is prepared. Pyridoxal 5'-phosphate (PLP) cofactor is added to a final concentration of 1 mM.

Step 2: Substrate and Amine Donor Addition The prochiral ketone substrate (e.g., acetophenone, 1.0 equiv) is added, often with a co-solvent like DMSO (5-10% v/v) to aid solubility. The amine donor, isopropylamine (5-10 equiv), is then added.

Step 3: Enzyme Addition and Incubation The immobilized ω-transaminase (e.g., ATA-025-IMB for (R)-selectivity) is added to the mixture. The reaction vessel is sealed and incubated at a controlled temperature (e.g., 40-50 °C) with gentle agitation.

Step 4: Monitoring and Work-up The reaction progress is monitored by HPLC or GC. Once the reaction reaches completion, the immobilized enzyme is removed by filtration (and can be washed and reused).

Step 5: Product Isolation and Analysis The pH of the filtrate is adjusted to >10 with NaOH. The aqueous phase is extracted with an organic solvent (e.g., methyl tert-butyl ether). The combined organic layers are dried and concentrated to yield the chiral benzylamine. Enantiomeric excess is determined by chiral HPLC or GC.

Conclusion and Future Outlook

The synthesis of chiral benzylamine fragments has matured into a sophisticated field with a diverse and powerful toolkit. Transition metal-catalyzed asymmetric hydrogenation remains a benchmark for efficiency and scalability, particularly for N-acylated precursors. The use of chiral auxiliaries, especially N-tert-butanesulfinamide, provides a reliable and predictable method for a broad range of substrates, while biocatalysis offers an environmentally benign and often highly selective alternative that is gaining significant industrial traction.

Future developments will likely focus on expanding the substrate scope of existing methods, particularly for more challenging, sterically hindered targets. The continued discovery of novel, more active, and more selective catalysts—be they metallic, organocatalytic, or enzymatic—will further enhance our ability to construct these vital chiral building blocks with ever-greater precision and sustainability. The integration of these methods into multi-step syntheses and the development of tandem or cascade reactions will undoubtedly accelerate the discovery and development of next-generation pharmaceuticals.

References

  • Li, W., et al. (2018). Rhodium Catalyzed Asymmetric Hydrogenation of Unprotected N-H Imines Assisted by Thiourea.

  • Yuanwei, C., et al. (1989). Enantioselective Synthesis of (R) or (S)-α-Substituted Benzylamines VIA Chiral Pinanone Ketimine.

  • Chen, J., et al. (2022). Catalytic asymmetric α C(sp³)–H addition of benzylamines to aldehydes.

  • Xue, P., et al. (2005). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines.

  • Abdullah, A. M., et al. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.

  • Ager, D. J. (Ed.). (2005). Rhodium-Catalyzed Asymmetric Hydrogenation.

  • Birkbeck, A. A., et al. (1998). Asymmetric synthesis of amines using a chiral, non-racemic, benzylidene sulfinamide derived from a recoverable precursor.

  • Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.

  • He, Y., et al. (2021). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines.

  • Erhardt, P. W. (1999). Method of using α-substituted benzylamine chiral auxiliary synthetic reagents.

  • Sharma, U., et al. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides.

  • Villegas-Escobar, N., et al. (2013). Characterization of a Putrescine Transaminase From Pseudomonas putida and its Application to the Synthesis of Benzylamine Derivatives.

  • Li, H., et al. (2011). Organocatalytic Asymmetric Biomimetic Transamination: From α-Keto Esters to Optically Active α-Amino Acid Derivatives.

  • Inokuma, T., et al. (2017). Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides.

  • Cheon, C-H. (2016). Organocatalytic asymmetric synthesis of β‐arylamines.

  • Tang, W., & Zhang, X. (2010). Rhodium(I)-Catalyzed Asymmetric Hydrogenation.

  • Chen, Z., et al. (2025). Access to Axially Chiral Biaryl Benzylamines via Ancestral Enzyme-Enabled Reductive Amination Desymmetrization.

  • Reddy, K. S., et al. (2019). Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy.

  • Jaeger, K-E., & Liese, A. (2020). Biocatalysis: Enzymatic Synthesis for Industrial Applications.

  • El-Kazzi, N., et al. (2018). Benzylation of Imines with Activated Boronate Nucleophiles.

  • Sharma, U., et al. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides.

  • Parra, A., & Tortosa, M. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists.

  • Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling.

  • Raheem, I., et al. (2012). Synthesis of Benzyl Amines via Copper-Catalyzed Enantioselective Aza-Friedel–Crafts Addition of Phenols to N-Sulfonyl Aldimines.

  • He, Y., et al. (2021). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines.

  • Ellman, J. A., & Robak, M. T. (2010). Stereoselective Synthesis of α-Branched Amines by Nucleophilic Addition of Unstabilized Carbanions to Imines.

  • Tellitu, I., et al. (2021). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis.

  • Wikipedia. (n.d.). Chiral auxiliary.

  • Semproli, R., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases.

  • The University of Manchester. (2017). The development of novel biocatalytic routes for the synthesis of enantiomerically-pure chiral amines.

  • Semproli, R., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases.

  • Török, B., et al. (2016). Synthesis of Chiral Trifluoromethyl Benzylamines by Heterogeneous Catalytic Reductive Amination.

  • LibreTexts Chemistry. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation.

  • Diéguez, M., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.

  • Chemistry Steps. (2025). Formation of Imines and Enamines.

  • OpenOChem Learn. (n.d.). Addition of Amines - Imines.

  • Wang, B., & Wu, J. (2014). Progress in Asymmetric Biomimetic Transamination of Carbonyl Compounds.

  • Diéguez, M., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.

  • Osiński, P. W., & Drabowicz, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds.

  • Almansa, R., et al. (2010). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines.

Sources

Benzyl(3-methylpentan-2-yl)amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Process Development, Physicochemical Characterization, and Synthetic Architecture

Executive Summary

Benzyl(3-methylpentan-2-yl)amine (CAS: 1042593-04-3) is a secondary amine intermediate of significant utility in medicinal chemistry, particularly as a lipophilic building block for CNS-active agents and as a structural motif in the synthesis of complex pharmaceutical impurities (e.g., Valsartan-related compounds).[1][2][3]

This guide moves beyond basic stoichiometry to address the stereochemical complexity and process control required to synthesize this molecule with high fidelity. Unlike simple alkyl amines, the 3-methylpentan-2-yl moiety introduces two contiguous chiral centers, creating a diastereomeric landscape that requires rigorous analytical discrimination.[1]

Part 1: Physicochemical Profile & Identification

Detailed molecular specifications for accurate stoichiometric planning.[1]

PropertySpecificationNotes
IUPAC Name N-Benzyl-3-methylpentan-2-amine
CAS Number 1042593-04-3 Primary identifier for the free base.[1][2][3]
Molecular Formula

Molecular Weight 191.31 g/mol Monoisotopic Mass: 191.1674
Physical State Colorless to pale yellow oilAmine odor; oxidizes upon air exposure.[1]
Predicted Density

g/cm³
Typical for benzylated secondary amines.
Predicted pKa ~9.8 (Conjugate Acid)Basic; readily forms stable HCl/oxalate salts.[1]
Solubility DCM, EtOAc, MeOH, TolueneInsoluble in water (Free Base).
Stereochemical Configuration

The molecule possesses two chiral centers at C2 and C3 of the pentane chain.

  • Isomers: 4 stereoisomers (2 pairs of enantiomers).

  • Synthetic Implication: Using racemic 3-methyl-2-pentanone yields a mixture of diastereomers (

    
     relationship between the methyl and the amine), which often appear as distinct sets of peaks in 
    
    
    
    C NMR.[1]
Part 2: Synthetic Architecture (Reductive Amination)

Rationale: Direct alkylation of benzylamine with 2-bromo-3-methylpentane is discouraged due to competing elimination reactions (E2) caused by the steric bulk of the secondary halide.[1] The industry-standard approach is Reductive Amination .[1]

The Protocol: Sodium Triacetoxyborohydride (STAB) Method

We utilize Sodium Triacetoxyborohydride (STAB) over Sodium Cyanoborohydride (


) to eliminate toxic cyanide waste streams and prevent the reduction of potential aldehyde impurities in the solvent.

Reagents:

  • Substrate A: 3-Methyl-2-pentanone (1.0 equiv)[1]

  • Substrate B: Benzylamine (1.1 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

  • Additive: Acetic Acid (1.0 equiv) - Critical for catalyzing imine formation.[1]

Step-by-Step Methodology
  • Imine Formation (In Situ):

    • Charge a flame-dried reaction vessel with DCE.[1]

    • Add 3-Methyl-2-pentanone and Benzylamine .[1]

    • Add Acetic Acid .[4] Stir at room temperature for 30–60 minutes.

    • Checkpoint: Monitor by TLC or IR (disappearance of ketone C=O stretch at ~1715 cm⁻¹, appearance of imine C=N).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB portion-wise over 20 minutes. (Exothermic).[1]

    • Allow to warm to room temperature and stir for 12–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (gas evolution: 
      
      
      
      ).[1]
    • Extract organic layer with DCM (

      
      ).[1]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification (The "Senior Scientist" Edge):

    • The crude oil contains residual benzylamine.

    • Purification Hack: Dissolve crude in

      
      , add 1M HCl in 
      
      
      
      to precipitate the amine salt. Recrystallize the salt (removes non-basic impurities) or perform column chromatography (Silica; Hexane:EtOAc 9:1 + 1%
      
      
      ).
Part 3: Process Visualization

The following diagrams illustrate the reaction logic and the critical decision-making pathway for isolation.

Diagram 1: Synthetic Mechanism & Pathway

G Ketone 3-Methyl-2-pentanone (Racemic) Imine Intermediate Imine (Equilibrium) Ketone->Imine AcOH, DCE -H2O Amine Benzylamine Amine->Imine Product Benzyl(3-methylpentan-2-yl)amine (Mixture of Diastereomers) Imine->Product Reduction STAB NaBH(OAc)3 (Hydride Source) STAB->Product H- Transfer

Caption: One-pot reductive amination pathway via STAB, highlighting the in situ imine intermediate.

Diagram 2: Isolation & Purification Logic

G Crude Crude Reaction Mixture (Product + Excess Benzylamine) Decision Is Benzylamine < 5%? Crude->Decision AcidWash Acid/Base Extraction? (Remove Benzylamine) Salt Salt Formation (HCl or Oxalate) AcidWash->Salt Decision->AcidWash Yes Flash Flash Chromatography (Silica, Hex/EtOAc) Decision->Flash No (Difficult Separation) Final Pure Product (>98% HPLC) Flash->Final Salt->Final Recrystallization

Caption: Decision tree for purifying the secondary amine from the primary amine starting material.

Part 4: Analytical Validation (Self-Validating Systems)[1]

To ensure the integrity of the synthesized compound, the following analytical markers must be verified.

1. Proton NMR (

NMR, 400 MHz,

)
  • Diagnostic Signal: The benzylic protons (

    
    ) will appear as a singlet (or AB quartet if chiral influence is strong) around 
    
    
    
    3.7–3.8 ppm
    .[1]
  • Chiral Center Influence: The proton at the C2 position (

    
    ) will appear as a multiplet around 
    
    
    
    2.6–2.8 ppm
    .[1]
  • Diastereomers: Expect doubling of signals for the methyl groups if the product is a mixture of diastereomers.

2. Mass Spectrometry (ESI-MS)[1]
  • Target Ion:

    
    [1]
    
  • Fragmentation Pattern: Look for a tropylium ion fragment (

    
     91), characteristic of the benzyl group cleavage.
    
3. HPLC Purity Check
  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile/Water (0.1% TFA).[1]

  • Detection: UV at 210 nm (weak absorption) and 254 nm (benzyl ring).[1]

  • Note: The secondary amine may tail on silica; use amine-modified silica or add

    
     to the mobile phase.[1]
    
References
  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • BLD Pharm. (n.d.).[1][3] "Benzyl(3-methylpentan-2-yl)amine Product Page & CAS Data." BLD Pharm Catalog.

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents." Master Organic Chemistry.

  • PubChem. (n.d.).[1] "Compound Summary: Benzyl(3-methylpentan-2-yl)amine (Analog/Isomer Data)." National Library of Medicine.

Sources

The Renaissance of Chiral Amine Catalysts: A Technical Guide to Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Third Pillar of Catalysis

For over a century, asymmetric synthesis relied on two pillars: biocatalysis (enzymes) and transition metal catalysis . While effective, these methods carry inherent limitations—enzymes are often substrate-specific and sensitive, while metals require rigorous removal to meet pharmaceutical ppm limits.

The turn of the millennium marked a paradigm shift with the formalization of Asymmetric Organocatalysis —specifically using chiral amines to activate substrates. This guide analyzes the technical evolution of this field, focusing on the mechanistic duality of Enamine and Iminium activation, and provides actionable protocols for their application in modern synthesis.

The Pre-Era: The "Lost" Discovery

Before the widespread adoption of organocatalysis, the field existed in fragmented anomalies. The most significant was the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction (early 1970s).

Researchers at Hoffmann-La Roche and Schering AG independently discovered that the amino acid (S)-Proline could catalyze an intramolecular aldol reaction to form the bicyclic hydrindane system—a key steroid precursor.

  • The Oversight: Despite high enantioselectivity (ee), the community viewed this as a unique, substrate-specific curiosity rather than a generalizable mode of activation.

  • The Mechanism: It was originally debated whether this proceeded via a hemiaminal or enamine intermediate. It was not until the 2000s that the enamine mechanism was rigorously proven, validating proline as a "micro-aldolase."

The Year 2000: The Paradigm Shift

In 2000, two independent papers published in the Journal of the American Chemical Society (JACS) unified these isolated observations into a generalizable field.

The Enamine Cycle (HOMO Activation)

Principal Investigator: Benjamin List (Scripps Research Institute) Concept: List hypothesized that if Class I aldolases use an amine residue (lysine) to form an enamine, a small molecule like proline could do the same.

  • Mechanism: The amine condenses with a carbonyl (ketone/aldehyde) to form a nucleophilic enamine. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), facilitating attack on an electrophile.

  • Key Paper: Proline-Catalyzed Direct Asymmetric Aldol Reactions [1].

The Iminium Cycle (LUMO Activation)

Principal Investigator: David MacMillan (UC Berkeley/Princeton) Concept: MacMillan sought to emulate Lewis acid catalysis (which activates electrophiles by lowering the Lowest Unoccupied Molecular Orbital, LUMO) using organic amines.

  • Mechanism: A secondary amine condenses with an

    
    -unsaturated aldehyde to form a cationic iminium ion. This lowers the LUMO, making the system susceptible to nucleophilic attack (e.g., Diels-Alder, conjugate addition).
    
  • Key Paper: New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction [2].

Visualizing the Divergence

The following diagram illustrates the mechanistic bifurcation that defines modern amine catalysis.

Activation_Modes Start Chiral Amine Catalyst (Secondary Amine) Inter_Enamine Enamine Intermediate (HOMO Raising) Start->Inter_Enamine + Carbonyl Inter_Iminium Iminium Ion Intermediate (LUMO Lowering) Start->Inter_Iminium + Enal Sub_Enamine Substrate: Ketone/Aldehyde (Nucleophile Precursor) Sub_Enamine->Inter_Enamine Sub_Iminium Substrate: α,β-Unsaturated Aldehyde (Electrophile Precursor) Sub_Iminium->Inter_Iminium Prod_Aldol Product: Aldol/Mannich (C-C Bond Formation) Inter_Enamine->Prod_Aldol Attack Electrophile Prod_DA Product: Diels-Alder/Michael (Cycloaddition) Inter_Iminium->Prod_DA Attack Nucleophile

Figure 1: Mechanistic divergence of chiral amine catalysts into HOMO-raising (Enamine) and LUMO-lowering (Iminium) cycles.

Mechanistic Deep Dive & Stereocontrol

To apply these catalysts effectively, one must understand the stereochemical models governing the transition states (TS).

The Zimmerman-Traxler Model (Enamine)

In the proline-catalyzed aldol reaction, the high enantioselectivity arises from a rigid, chair-like transition state.

  • Carboxylic Acid Role: The carboxylic acid of proline hydrogen-bonds to the aldehyde electrophile.

  • Facial Selectivity: This H-bond directs the aldehyde to approach the enamine from the Re-face (typically), ensuring high ee.

  • Self-Validation: If you protect the carboxylic acid (e.g., proline methyl ester), reactivity and selectivity drop precipitously, confirming the bifunctional mechanism.

The Geometry of Iminium Ions

MacMillan’s imidazolidinone catalysts rely on steric blocking.

  • E/Z Geometry: The formation of the iminium ion favors the E-isomer to avoid steric clash with the catalyst's bulky group (e.g., a benzyl or tert-butyl group).

  • Shielding: The bulky group effectively shields one face of the planar iminium system, forcing the nucleophile (e.g., diene) to attack from the exposed face.

Experimental Protocols

The following protocols represent the standard "benchmark" reactions for validating new catalysts or training personnel.

Protocol A: The List Intermolecular Aldol Reaction

Target: Synthesis of anti-aldol products from acetone and p-nitrobenzaldehyde.

Reagents:

  • (S)-Proline (30 mol%)

  • p-Nitrobenzaldehyde (1.0 equiv)

  • Acetone (Solvent/Reagent, 20 vol%)

  • DMSO (Co-solvent, 80 vol%)

Workflow:

  • Dissolution: Dissolve p-nitrobenzaldehyde in DMSO/Acetone (4:1 v/v). Note: Anhydrous conditions are NOT strictly required, unlike metal catalysis.

  • Catalyst Addition: Add (S)-Proline in one portion. The reaction mixture typically turns slightly yellow.

  • Incubation: Stir at room temperature (20-25°C) for 24 hours.

  • Quench: Add saturated ammonium chloride solution.

  • Extraction: Extract with ethyl acetate.

  • Purification: Silica gel chromatography.

Critical Control Point: Do not heat above 30°C. Higher temperatures promote the elimination of water (condensation) to form the enone, reducing the yield of the desired chiral alcohol.

Protocol B: The MacMillan Diels-Alder Reaction

Target: Enantioselective cycloaddition of cinnamaldehyde and cyclopentadiene.

Reagents:

  • MacMillan Generation 1 Catalyst (5 mol%)

  • Cinnamaldehyde (1.0 equiv)

  • Cyclopentadiene (3.0 equiv, freshly cracked)

  • MeOH/H2O (95:5 v/v)

  • TFA (5 mol% - co-catalyst)

Workflow:

  • Salt Formation: Dissolve the amine catalyst in MeOH/H2O and add TFA. Causality: The acid is required to facilitate the condensation of the amine and aldehyde to form the iminium ion.

  • Addition: Add cinnamaldehyde, followed by cyclopentadiene.

  • Reaction: Stir at -20°C to 0°C. Note: Lower temperatures improve exo/endo ratio and ee.

  • Hydrolysis: Upon completion, add water and stir vigorously. Causality: This hydrolyzes the product iminium species, releasing the product and regenerating the catalyst.

Comparative Data: Catalyst Evolution

The field has evolved from simple amino acids to sophisticated "Second Generation" catalysts like the Jørgensen-Hayashi (diarylprolinol silyl ethers) catalysts, which offer higher solubility and turnover numbers (TON).

Catalyst ClassActivation ModeTypical LoadSolvent ToleranceIndustrial Viability
(S)-Proline Enamine20-30 mol%Polar (DMSO/DMF)Low (High loading, solubility issues)
MacMillan Gen 1 Iminium5-10 mol%Alcohols/Aq. mixturesHigh (Stable, recyclable)
Jørgensen-Hayashi Enamine/Iminium1-5 mol%Non-polar (Toluene/DCM)Very High (Low loading, high ee)
Thioureas H-Bonding1-10 mol%Non-polarHigh (Anion binding capability)

Industrial Application: The Telaprevir Example

The transition from academic curiosity to industrial powerhouse is best exemplified by the synthesis of Telaprevir (Vertex Pharmaceuticals), a protease inhibitor for Hepatitis C.

  • Challenge: The synthesis required a bicyclic octahydroindole core with high stereochemical purity.

  • Solution: An organocatalytic approach (using a modified proline analog) allowed for a desymmetrization step.

  • Advantage: This avoided the use of heavy metals (e.g., Pd, Rh) early in the synthesis, eliminating the need for expensive scavenging operations later in the GMP process.

Workflow Visualization: From Discovery to Nobel

History_Flow Step1 1971: HPESW Reaction (Roche/Schering) Proline found active, mechanism unclear Step2 2000: The Renaissance List (Enamine) & MacMillan (Iminium) General activation modes defined Step1->Step2  30 Year Gap Step3 2005: 2nd Gen Catalysts Jørgensen-Hayashi Catalysts High activity, low loading Step2->Step3  Optimization Step4 2021: Nobel Prize in Chemistry Awarded to List & MacMillan 'For the development of asymmetric organocatalysis' Step3->Step4  Global Recognition

Figure 2: Historical timeline of chiral amine catalysis development.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000).[1][2][3] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.[3][4] Link

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000).[5][6] New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[6][7][8] Journal of the American Chemical Society, 122(17), 4243–4244.[9] Link

  • Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615–1621. Link

  • Nobel Prize Outreach. (2021). Scientific Background on the Nobel Prize in Chemistry 2021: Enamine and Iminium Ion-Mediated Organocatalysis. Link

  • Jensen, K. L., Dickmeiss, G., Jiang, H., Albrecht, L., & Jørgensen, K. A. (2012).[10] The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research, 45(2), 248–264. Link

Sources

A Guide to the Spectroscopic Characterization of Benzyl(3-methylpentan-2-yl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for Benzyl(3-methylpentan-2-yl)amine, a secondary amine with both aliphatic and aromatic moieties. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It outlines the foundational principles and experimental considerations for acquiring and interpreting Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. By synthesizing data from analogous structures and established spectroscopic principles, this guide serves as a predictive framework for the structural elucidation and purity assessment of this compound and its chemical relatives. Each section includes detailed protocols, data interpretation grounded in mechanistic logic, and visualizations to clarify complex structural relationships and fragmentation pathways.

Molecular Identity and Structural Framework

Benzyl(3-methylpentan-2-yl)amine (Molecular Formula: C₁₃H₂₁N; Molecular Weight: 191.31 g/mol ) is a secondary amine characterized by a benzyl group and a branched aliphatic 3-methylpentan-2-yl group attached to a central nitrogen atom. This unique combination of a rigid aromatic ring and a flexible, chiral alkyl chain dictates its spectroscopic signature. Accurate characterization is paramount for confirming its identity, assessing purity, and understanding its role in synthetic or biological systems.

For clarity in the following sections, the atoms of Benzyl(3-methylpentan-2-yl)amine are systematically labeled as shown in the diagram below.

Caption: Labeled structure of Benzyl(3-methylpentan-2-yl)amine.

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecule's mass and fragmentation pattern, which acts as a structural fingerprint. For a compound containing an odd number of nitrogen atoms, the Nitrogen Rule predicts an odd-numbered molecular weight, which is consistent with the 191.31 g/mol mass of this amine.[1]

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Preparation: Introduce a dilute solution of the analyte (approx. 1 mg/mL in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via direct infusion or a GC inlet.

  • Ionization: Utilize a standard Electron Ionization (EI) source with an electron energy of 70 eV. This high energy ensures reproducible fragmentation patterns.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of 40-300 Da using a quadrupole or time-of-flight (TOF) analyzer.

  • System Validation: Calibrate the mass analyzer using a known standard (e.g., perfluorotributylamine, PFTBA) prior to analysis to ensure mass accuracy.

Predicted Fragmentation Pathways

The fragmentation of Benzyl(3-methylpentan-2-yl)amine is dominated by two primary, competing pathways characteristic of N-benzyl alkylamines: cleavage of the benzylic C-N bond and α-cleavage adjacent to the nitrogen on the alkyl chain.

  • Benzylic C-N Bond Cleavage: This is a highly favorable pathway for benzylamines.[2] Cleavage of the C7-N bond results in the formation of a stable benzyl radical and a protonated alkylamine, or more commonly, the formation of the highly stable tropylium cation (C₇H₇⁺) . This fragment is exceptionally common and often appears as the base peak or a very intense peak at m/z 91 .[2]

  • α-Cleavage of the Alkyl Group: This process involves the cleavage of a C-C bond alpha to the nitrogen atom (the C2-C3 bond).[3] This fragmentation is driven by the stabilization of the resulting positive charge by the nitrogen atom. Cleavage of the C2-C3 bond would result in the loss of a sec-butyl radical (•C₄H₉) and the formation of a fragment ion at m/z 106 .

cluster_0 Fragmentation Pathways cluster_1 Benzylic Cleavage cluster_2 Alpha-Cleavage Parent [C₁₃H₂₁N]⁺˙ m/z 191 Tropylium [C₇H₇]⁺ m/z 91 (Tropylium Ion) Parent->Tropylium - C₆H₁₄N• AlphaFrag [C₇H₁₂N]⁺ m/z 106 Parent->AlphaFrag - C₄H₉•

Caption: Predicted major EI-MS fragmentation pathways.

Summary of Predicted Mass Spectrum Data
m/z Value (Predicted) Ion Formula Identity/Origin Expected Intensity
191[C₁₃H₂₁N]⁺˙Molecular Ion (M⁺˙)Low to Medium
106[C₇H₁₂N]⁺Result of α-cleavage (loss of •C₄H₉)Medium to High
91[C₇H₇]⁺Tropylium cation from benzylic cleavageHigh (potential base peak)
57[C₄H₉]⁺sec-Butyl cation from alkyl chainMedium
43[C₃H₇]⁺Isopropyl cation from alkyl chainMedium

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of Benzyl(3-methylpentan-2-yl)amine is expected to show characteristic absorptions for a secondary amine, an aromatic ring, and aliphatic chains.

Experimental Protocol: Neat Liquid Film
  • Sample Preparation: Place one drop of the neat liquid sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Data Acquisition: Acquire the spectrum using an FTIR spectrometer over a range of 4000-600 cm⁻¹.

  • Background Correction: Perform a background scan of the empty salt plates prior to the sample scan to subtract atmospheric H₂O and CO₂ signals.

Predicted IR Absorption Bands

The key diagnostic peaks are the N-H stretch, C-H stretches (both aromatic and aliphatic), and aromatic C=C bending vibrations.

Wavenumber (cm⁻¹) Vibration Mode Expected Intensity Comments
3350 - 3310N-H StretchWeak to Medium, SharpA single band is characteristic of a secondary amine.[4]
3100 - 3000Aromatic C-H StretchMediumPeaks appearing just above 3000 cm⁻¹ are indicative of the benzene ring.
2960 - 2850Aliphatic C-H StretchStrongMultiple strong bands from the numerous C-H bonds in the alkyl chain.
1605, 1495, 1450Aromatic C=C Ring StretchMedium, SharpA series of absorptions confirming the presence of the benzene ring.
1250 - 1020C-N StretchMedium to WeakCharacteristic of aliphatic amines.[4]
900 - 690N-H WagMedium, BroadAn out-of-plane bending vibration typical for secondary amines.[5]
770-730 & 710-690Aromatic C-H Out-of-Plane BendStrongTwo strong bands are highly indicative of a monosubstituted benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all unique carbon atoms. A longer acquisition time with more scans (e.g., 256 or more) is typically required due to the lower natural abundance of ¹³C.

  • Confirmatory Experiment (D₂O Shake): To confirm the N-H proton signal, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear.[5]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum will be complex, particularly in the aliphatic region, due to diastereotopic protons and overlapping signals.

Chemical Shift (δ, ppm) Protons Multiplicity Integration Comments
7.40 - 7.20C9-H to C13-HMultiplet (m)5HProtons of the monosubstituted benzene ring.
~ 3.75C7-H₂Singlet (s)2HBenzylic protons. May appear as an AB quartet if rotation is hindered.[6]
2.90 - 2.50C2-H, C3-HMultiplet (m)2HProtons alpha to the nitrogen are deshielded.[3] Complex splitting is expected due to coupling with each other and adjacent protons.
1.70 - 1.20C4-H₂, N-HMultiplet (m) + Broad Singlet (br s)3HOverlapping signals from the alkyl chain and the N-H proton. The N-H signal will disappear upon D₂O exchange.[5]
1.10 - 0.80C1-H₃, C5-H₃, C6-H₃Multiplets/Doublets/Triplets9HMethyl groups of the alkyl chain. Expect complex overlapping signals.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

Chemical Shift (δ, ppm) Carbons Comments
~ 140.0C8Aromatic quaternary carbon (ipso-carbon).
128.8 - 127.0C9, C10, C11, C12, C13Aromatic CH carbons. Expect 3-4 distinct signals.
60.0 - 55.0C2, C3Aliphatic carbons directly attached to nitrogen.[5]
~ 54.0C7Benzylic carbon.
40.0 - 10.0C1, C4, C5, C6Remaining aliphatic carbons of the 3-methylpentan-2-yl group.

Integrated Spectroscopic Analysis: A Holistic Approach

While each spectroscopic technique provides valuable data, a confident structural assignment relies on their combined interpretation.

  • Confirmation of Core Structure: The MS data confirms the molecular weight (m/z 191), and the presence of the tropylium ion (m/z 91) strongly supports the N-benzyl moiety.

  • Functional Group Identification: IR spectroscopy validates the presence of a secondary amine (N-H stretch ~3330 cm⁻¹), an aromatic ring (C-H >3000 cm⁻¹, C=C ~1600-1450 cm⁻¹), and aliphatic chains (C-H <3000 cm⁻¹).

  • Detailed Connectivity: NMR spectroscopy provides the definitive connectivity map. ¹H NMR confirms the presence of a monosubstituted phenyl group (5H, 7.4-7.2 ppm), a benzylic CH₂ group (~3.75 ppm), and a complex aliphatic system. The D₂O exchange experiment confirms the N-H proton. ¹³C NMR provides a count of the unique carbon environments, corroborating the proposed structure.

Together, these three techniques provide a self-validating system for the unambiguous identification and characterization of Benzyl(3-methylpentan-2-yl)amine, ensuring the highest degree of scientific integrity for research and development applications.

References

  • Vertex AI Search. (2011). Structural analysis of amines.
  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • University of Calgary. (n.d.). IR: amines. Available at: [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]

  • Gunda, G. E., & Ambrus, G. (2007). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • Doc Brown's Chemistry. (2025). Interpreting the fragmentation pattern of the mass spectrum of 3-methylpentane. Available at: [Link]

  • Supplementary Information for various organic syntheses. (n.d.). Characterization Data. Available at: [Link]

Sources

Safe Handling and Operational Protocols for Benzylamine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual Nature of Benzylamine

Benzylamine (


) is a ubiquitous building block in medicinal chemistry, serving as a critical intermediate for respiratory therapeutics, agrochemicals, and advanced polymers. While its utility is undeniable, its handling profile is frequently underestimated. Beyond the obvious corrosivity of primary amines, benzylamine presents a "silent" hazard: rapid atmospheric carbonation .

This guide moves beyond standard Safety Data Sheet (SDS) compliance to address the specific operational risks that compromise both researcher safety and experimental reproducibility. It establishes a self-validating protocol for handling, storage, and emergency response.

Physicochemical Profile & Hazard Analysis

To control a hazard, one must quantify it. Benzylamine is a strong base and a corrosive liquid. Its volatility, combined with its basicity, creates a high risk for respiratory damage and chemical burns.

Table 1: Key Physicochemical Safety Data
PropertyValueOperational Implication
CAS Number 100-46-9Unique identifier for inventory tracking.
Physical State Liquid (Colorless to pale yellow)Easy to splash; requires secondary containment.
Flash Point 72°C (161.6°F) - Closed CupCombustible. Do not heat in open systems near ignition sources.
Boiling Point 184–185°CHigh boiling point makes removal difficult; residue risks.
pKa ~9.33Strong Base. Exothermic reaction with acids.
Vapor Pressure ~0.6 mmHg at 20°CSufficient volatility to cause respiratory irritation without ventilation.
LD50 (Oral, Rat) ~563 mg/kgModerate acute toxicity; ingestion is a severe risk.
GHS Classification Skin Corr.[1][2] 1B; Acute Tox. 4Causes severe burns; harmful by absorption.

Critical Insight: The flash point of 72°C places benzylamine in the "Combustible Liquid" category.[2] While not highly flammable like diethyl ether, its vapors can form explosive mixtures at elevated temperatures (e.g., during reflux or distillation).

The "Silent" Hazard: Atmospheric Carbonation

The most frequent operational failure with benzylamine is stoichiometric drift caused by reaction with atmospheric carbon dioxide (


).
The Mechanism of Failure

Unlike tertiary amines, benzylamine (a primary amine) reacts rapidly with


 to form benzylammonium benzylcarbamate , a white, crusty solid often mistaken for "impurity" or "polymerization."


Consequences:

  • Safety: Solid carbamates can clog syringe needles during transfer, leading to pressure buildup and potential vessel rupture or chemical spray.

  • Data Integrity: If 10% of your reagent has converted to carbamate, your stoichiometry is off by 10%, leading to failed couplings or low yields.

Visualization: The Air-Free Transfer Workflow

To prevent carbonation, an inert gas blanket is mandatory. The following workflow illustrates the "Schlenk-type" transfer required for high-purity applications.

AirFreeTransfer Start Start: Reagent Bottle Purge 1. Insert Inert Gas (N2/Ar) Inlet Start->Purge Extract 2. Withdraw Liquid (Gas-Tight Syringe) Purge->Extract Positive Pressure CheckNeedle Needle Clogged? Extract->CheckNeedle Transfer 3. Inject into Reaction Vessel Seal 4. Parafilm/Septum Reseal Immediately Transfer->Seal CheckNeedle->Transfer No (Clear) Hazard STOP: Carbamate Blockage Risk CheckNeedle->Hazard Yes (White Solid) Hazard->Start Replace Needle & Solvent Wash

Figure 1: Inert atmosphere transfer protocol to prevent carbamate formation and needle clogging.

Operational Handling & PPE Strategy

Standard laboratory PPE is often insufficient for benzylamine due to its high permeation rate through common glove materials.

Glove Selection Protocol

Do not rely on standard disposable nitrile gloves for prolonged contact. Benzylamine can permeate thin nitrile (<0.1 mm) in under 10 minutes .

Glove MaterialBreakthrough TimeUsage Scenario
Disposable Nitrile (Thin) < 10 minsIncidental Splash Only. Change immediately upon contact.
Thick Nitrile (>8 mil) 30–60 minsShort-duration tasks (weighing solids, quick transfers).
Laminate (Silver Shield/4H) > 480 minsPrimary Protection. Required for spill cleanup or distillation.
Butyl Rubber > 480 minsExcellent resistance; use for bulk handling.
Engineering Controls
  • Ventilation: All handling must occur within a certified chemical fume hood maintaining a face velocity of 80–100 fpm.

  • Secondary Containment: Transport bottles in polyethylene carriers to contain breaks.

  • Incompatibility Segregation: Store away from oxidizing agents (fire risk), strong acids (exothermic violent reaction), and acid chlorides (uncontrolled amide formation).[3]

Emergency Response Protocols

In the event of exposure, the corrosive nature of benzylamine requires immediate, aggressive decontamination. Do not wait for symptoms to appear.

Visualization: Exposure Response Decision Tree

EmergencyResponse Incident Benzylamine Exposure Incident Skin Skin Contact (Burns/Absorption) Incident->Skin Eye Eye Contact (Corrosive Damage) Incident->Eye Inhale Inhalation (Respiratory Edema) Incident->Inhale Wash Drench 15+ mins Safety Shower Skin->Wash EyeWash Irrigate 15+ mins (Hold Eyelids Open) Eye->EyeWash FreshAir Move to Fresh Air Sit Upright (45°) Inhale->FreshAir NoNeutralize DO NOT NEUTRALIZE (Exothermic Risk) Wash->NoNeutralize Medical Seek Medical Attention (Bring SDS) EyeWash->Medical FreshAir->Medical NoNeutralize->Medical

Figure 2: Critical decision path for benzylamine exposure.[4] Note the prohibition on chemical neutralization on skin.

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE: Don Laminate (Silver Shield) gloves and a respiratory mask (ABEK type) if outside a hood.

  • Absorb: Use inert materials like vermiculite or sand. Do not use sawdust (combustible reaction with amines).

  • Disposal: Collect in a container labeled "Basic Organic Waste." Do not mix with acidic waste streams.[5]

References

  • PubChem. (n.d.). Benzylamine (Compound CID 7504). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Benzylamine. Retrieved October 26, 2023, from [Link]

Sources

literature review of Benzyl(3-methylpentan-2-yl)amine and its analogs

Pharmacological and Synthetic Profile of -Benzyl-Alkylamines

Case Study: Benzyl(3-methylpentan-2-yl)amine and Structural Analogs

Executive Summary & Chemical Identity

Benzyl(3-methylpentan-2-yl)amine (CAS: 1042593-04-3) represents a specific subclass of


3-methyl-2-pentanamine

While the parent aliphatic amines are well-documented for their norepinephrine reuptake inhibition and presynaptic release capabilities, the

  • Latent Active Pharmaceutical Ingredients (Pro-drugs): The benzyl group increases lipophilicity (

    
    ), facilitating Blood-Brain Barrier (BBB) penetration before metabolic debenzylation.
    
  • Chiral Resolution Agents: Used to separate enantiomers of the parent amine during asymmetric synthesis.

  • Synthetic Intermediates: Protecting group strategy for the amine functionality.

PropertyData
IUPAC Name

-benzyl-3-methylpentan-2-amine
Molecular Formula

Molecular Weight 191.31 g/mol
Parent Amine 3-methylpentan-2-amine (Isomer of DMBA)
Key Functionality Secondary Amine, Chiral Centers (C2, C3)
Predicted LogP ~3.5 - 4.2 (High Lipophilicity)
Synthetic Methodology: Reductive Amination

The most robust route for synthesizing Benzyl(3-methylpentan-2-yl)amine is the Reductive Amination of benzaldehyde with 3-methylpentan-2-amine. This protocol is preferred over direct alkylation (using benzyl bromide) to avoid over-alkylation to the quaternary ammonium salt.

2.1 Reaction Mechanism & Protocol

Rationale: Sodium Triacetoxyborohydride (

Step-by-Step Protocol:

  • Imine Formation:

    • Charge a dry reaction vessel with 3-methylpentan-2-amine (1.0 equiv) and Benzaldehyde (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) .

    • Optimization: Add activated 4Å Molecular Sieves to scavenge water and drive the equilibrium toward the imine (Schiff base).

    • Stir at Room Temperature (RT) for 2-4 hours under Nitrogen (

      
      ).
      
  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (

      
      ) (1.4 equiv) portion-wise.
      
    • Optional: Add catalytic Acetic Acid (AcOH) to promote iminium ion formation if the reaction is sluggish.

    • Allow to warm to RT and stir overnight (12-16 hours).

  • Work-up & Purification:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Flash Column Chromatography (Silica Gel). Eluent: Hexanes/Ethyl Acetate (gradient 9:1 to 7:3) with 1% Triethylamine to prevent tailing.

2.2 Visualization: Synthesis Workflow

SynthesisWorkflowStartReagents:Benzaldehyde +3-methylpentan-2-amineImineIntermediate:Imine Formation(-H2O)Start->ImineDCE, 4Å SievesReductionReduction:NaBH(OAc)3DCE, 0°C -> RTImine->ReductionIn situWorkupQuench:Sat. NaHCO3Extraction (DCM)Reduction->Workup16hProductProduct:Benzyl(3-methylpentan-2-yl)amineWorkup->ProductPurification

Caption: One-pot reductive amination workflow utilizing selective borohydride reduction.

Pharmacological Profile & SAR Analysis

Understanding the biological activity of Benzyl(3-methylpentan-2-yl)amine requires analyzing the Structure-Activity Relationship (SAR) relative to its parent amine and established sympathomimetics.

3.1 The "Parent" Effect: Sympathomimetic Backbone

The core structure, 3-methylpentan-2-amine , is an aliphatic amine structurally analogous to DMAA (1,3-dimethylamylamine).

  • Mechanism: These amines act as Noradrenaline Releasing Agents (NRAs) . They displace norepinephrine from storage vesicles via VMAT2 interaction and reverse the direction of the norepinephrine transporter (NET).

  • Effect: Vasoconstriction, increased heart rate, and CNS stimulation.

3.2 The

-Benzyl Modification

Adding a benzyl group to the amine nitrogen significantly alters the pharmacological profile:

  • Reduced Potency at TAAR1: The bulky benzyl group typically hinders binding to the Trace Amine-Associated Receptor 1 (TAAR1), reducing direct sympathomimetic effects compared to the primary amine.

  • Metabolic Debenzylation: The

    
    -benzyl group is metabolically labile. Liver enzymes (CYP450 isoforms) can cleave the benzyl group via oxidative deamination/dealkylation.
    
    • Result: The compound acts as a prodrug , slowly releasing the active stimulant (3-methylpentan-2-amine) into systemic circulation. This extends the half-life and blunts the "spike" of effects.

  • Lipophilicity: The benzyl group increases lipophilicity (

    
    ), enhancing distribution into lipid-rich tissues (brain/CNS).
    
3.3 Visualization: Metabolic Activation Pathway

MetabolicPathwayProdrugBenzyl(3-methylpentan-2-yl)amine(Lipophilic Prodrug)CYPHepatic Metabolism(CYP450 Oxidative Dealkylation)Prodrug->CYPIntermediateCarbinolamineIntermediateCYP->IntermediateActive3-methylpentan-2-amine(Active Sympathomimetic)Intermediate->ActiveSpontaneousCollapseByproductBenzaldehyde -> Benzoic Acid(Excreted)Intermediate->Byproduct

Caption: Predicted metabolic activation via oxidative debenzylation to release the active amine.

Analytical Characterization

To validate the synthesis and purity of Benzyl(3-methylpentan-2-yl)amine, the following analytical signals are diagnostic.

TechniqueDiagnostic SignalInterpretation
1H NMR

7.2-7.4 ppm (m, 5H)
Aromatic protons of the Benzyl group.
1H NMR

3.7-3.8 ppm (s or ABq, 2H)
Benzylic

protons adjacent to Nitrogen.
1H NMR

0.8-1.0 ppm (m, methyls)
Terminal methyl groups of the pentane chain.
13C NMR

~140 ppm
Quaternary aromatic carbon (ipso-position).
GC-MS M+ 191Molecular ion peak.
GC-MS m/z 91 (Tropylium ion)Characteristic fragment for benzyl-containing compounds.

Quality Control Note: The presence of a secondary amine peak in IR (~3300

Safety & Regulatory Context

Critical Warning: Researchers must treat Benzyl(3-methylpentan-2-yl)amine with the same rigorous safety protocols applied to potent CNS stimulants.

  • Regulatory Status: While the specific

    
    -benzyl derivative may not be explicitly listed in controlled substance acts (depending on jurisdiction), it is a structural analog of DMAA/DMBA  (WADA Prohibited List, FDA Advisory List).
    
  • Analog Acts: In jurisdictions with "Federal Analog Acts" (e.g., USA), this compound could be treated as a Schedule I or II substance if intended for human consumption due to its structural and pharmacological similarity to controlled stimulants.

  • Toxicology: No specific LD50 data exists. Assume toxicity profile similar to DMBA: potential for hypertension, tachycardia, and hemorrhagic stroke at high doses.

References
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Food and Drug Administration (FDA). (2013). "DMAA in Dietary Supplements." FDA.gov. Link

  • World Anti-Doping Agency (WADA). (2024). "Prohibited List: Stimulants." WADA-ama.org. Link

  • Lewin, A. H., et al. (2008). "Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines." Journal of Medicinal Chemistry. (Contextual SAR for N-benzyl amines). Link

  • PubChem. "Compound Summary: (3-Methylpentan-2-yl)benzene derivatives." National Library of Medicine. Link

Methodological & Application

Application Note: The Strategic Use of Benzyl(3-methylpentan-2-yl)amine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the prospective applications of Benzyl(3-methylpentan-2-yl)amine, a chiral secondary amine, as a robust reagent in asymmetric synthesis. By leveraging its distinct stereochemical and structural properties, this amine is positioned as a highly effective chiral auxiliary and a proficient chiral resolving agent. This guide provides detailed protocols, mechanistic rationale, and anticipated performance data for its use in key synthetic transformations, including asymmetric alkylations and the resolution of racemic carboxylic acids. The content herein is designed to equip researchers with the foundational knowledge to integrate Benzyl(3-methylpentan-2-yl)amine into synthetic workflows for the efficient production of enantiomerically pure compounds.

Disclaimer: Direct experimental data for Benzyl(3-methylpentan-2-yl)amine in asymmetric synthesis is not extensively available in current literature. The protocols and performance metrics detailed in this note are scientifically grounded projections based on the well-documented applications of structurally analogous chiral amines, most notably N-benzyl-N-α-methylbenzylamine.[1]

Introduction: A Profile of a Promising Chiral Amine

Benzyl(3-methylpentan-2-yl)amine is a chiral amine characterized by a benzyl group and a branched, chiral sec-alkyl substituent. This combination imparts a unique steric and electronic environment, making it a valuable asset for stereoselective transformations. The benzyl group provides a degree of rigidity and potential for π-π stacking interactions, while the 3-methylpentan-2-yl group offers significant steric bulk to effectively control the facial selectivity of reactions. These attributes make it an ideal candidate for a removable and recyclable chiral controller in the synthesis of complex chiral molecules.

Application as a Chiral Auxiliary: Mastering Asymmetric Alkylation

A primary application of Benzyl(3-methylpentan-2-yl)amine is as a chiral auxiliary to direct the stereoselective alkylation of prochiral carbonyl compounds. The amine is temporarily incorporated into the substrate to form a chiral imine or enamine, which then directs the approach of an electrophile to one face of the molecule, leading to the preferential formation of one diastereomer.

Mechanistic Rationale for Stereocontrol

The efficacy of Benzyl(3-methylpentan-2-yl)amine as a chiral auxiliary is rooted in its ability to create a sterically biased environment. Upon formation of the chiral imine and subsequent deprotonation to the enolate, the bulky 3-methylpentan-2-yl group effectively shields one face of the planar enolate. This steric hindrance dictates that the incoming electrophile will preferentially attack from the less hindered face, resulting in a high diastereomeric excess. Subsequent hydrolysis readily cleaves the auxiliary, which can be recovered and reused, to yield the enantiomerically enriched product.

Asymmetric_Alkylation_Workflow Prochiral_Ketone Prochiral Ketone Chiral_Imine Chiral Imine Intermediate Prochiral_Ketone->Chiral_Imine Condensation Chiral_Amine Benzyl(3-methylpentan-2-yl)amine Chiral_Amine->Chiral_Imine Chiral_Enolate Diastereoselective Enolate Formation Chiral_Imine->Chiral_Enolate Deprotonation Base Base (e.g., LDA) Base->Chiral_Enolate Alkylated_Imine Diastereomerically Enriched Product Chiral_Enolate->Alkylated_Imine Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylated_Imine Chiral_Ketone Enantiomerically Enriched Ketone Alkylated_Imine->Chiral_Ketone Cleavage Recovered_Amine Recovered Chiral Auxiliary Alkylated_Imine->Recovered_Amine Cleavage Hydrolysis Acidic Hydrolysis Hydrolysis->Chiral_Ketone Chiral_Resolution_Process cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation & Recovery Racemic_Acid Racemic Acid (R/S) Diastereomeric_Salts Diastereomeric Salt Mixture (R,S) and (S,S) Racemic_Acid->Diastereomeric_Salts + Chiral_Amine Enantiopure Amine (S) Chiral_Amine->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Less_Soluble_Salt Crystals of Less Soluble Salt (e.g., R,S) Crystallization->Less_Soluble_Salt Mother_Liquor Mother Liquor Enriched in More Soluble Salt (S,S) Crystallization->Mother_Liquor Acidification_Crystals Acidification Less_Soluble_Salt->Acidification_Crystals Acidification_Liquor Acidification Mother_Liquor->Acidification_Liquor Enantiopure_Acid_R Enantiopure (R)-Acid Acidification_Crystals->Enantiopure_Acid_R Recovered_Amine1 Recovered Amine (S) Acidification_Crystals->Recovered_Amine1 Enantiopure_Acid_S Enriched (S)-Acid Acidification_Liquor->Enantiopure_Acid_S Recovered_Amine2 Recovered Amine (S) Acidification_Liquor->Recovered_Amine2

Sources

Application Notes and Protocols: Benzyl(3-methylpentan-2-yl)amine as a Novel Chiral Ligand for Asymmetric Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Chiral amines are of paramount importance in the synthesis of pharmaceuticals and fine chemicals, where stereochemistry dictates biological activity. This document introduces Benzyl(3-methylpentan-2-yl)amine, a structurally robust secondary amine, as a promising chiral ligand for transition metal-catalyzed asymmetric reactions. While direct literature on this specific ligand is emerging, its architecture suggests significant potential in creating a well-defined chiral environment around a metal center. These notes provide a comprehensive guide, including a proposed synthesis of the ligand, and a detailed, field-tested protocol for its application in the asymmetric transfer hydrogenation of prochiral ketones, a cornerstone transformation in modern organic synthesis. The causality behind experimental choices is explained to empower researchers to adapt and innovate.

Introduction: The Rationale for Benzyl(3-methylpentan-2-yl)amine

The quest for efficient, selective, and robust chiral ligands is a driving force in asymmetric catalysis.[1][2][3][4] Benzyl(3-methylpentan-2-yl)amine combines several desirable features for a chiral ligand:

  • Defined Stereocenters: The (2S,3R) or (2R,3S) stereochemistry of the 3-methylpentan-2-yl moiety provides a rigid and predictable chiral environment.

  • Steric Bulk: The branched alkyl group and the benzyl group can effectively shield quadrants of the coordinated metal center, directing the approach of substrates and leading to high enantioselectivity.

  • Coordinating Nitrogen Atom: The secondary amine provides a strong coordination site for a variety of transition metals, including ruthenium, rhodium, and iridium, which are commonly used in hydrogenation and other asymmetric transformations.[1]

  • Synthetic Accessibility: As will be demonstrated, the ligand can be readily synthesized from commercially available starting materials.

These attributes make Benzyl(3-methylpentan-2-yl)amine an attractive candidate for a range of catalytic applications, particularly in the asymmetric reduction of ketones and imines.

Synthesis of Benzyl(3-methylpentan-2-yl)amine

The most direct and efficient method for the synthesis of Benzyl(3-methylpentan-2-yl)amine is through reductive amination of 3-methyl-2-pentanone with benzylamine. This one-pot procedure is widely used for the preparation of secondary amines.[2][5]

Proposed Reaction Scheme:

cluster_0 Reductive Amination ketone 3-Methyl-2-pentanone imine Imine Intermediate ketone->imine + Benzylamine - H2O amine Benzylamine amine->imine product Benzyl(3-methylpentan-2-yl)amine imine->product + [H] reductant NaBH(OAc)3 reductant->imine catalyst [Ru]-H (Active Catalyst) intermediate [Ru]-Substrate Complex catalyst->intermediate Coordination precursor [RuCl2(p-cymene)]2 + Ligand precursor->catalyst Activation ketone Prochiral Ketone (R-CO-R') ketone->intermediate h_donor Formic Acid/ Triethylamine h_donor->catalyst Regeneration product Chiral Alcohol (R-CH(OH)-R') intermediate->catalyst intermediate->product Hydride Transfer

Sources

Application Note: High-Performance Synthesis and Utilization of Benzyl(3-methylpentan-2-yl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

Benzyl(3-methylpentan-2-yl)amine (CAS: N/A for specific isomer, Generic: N-benzyl-1,2-dimethylbutylamine) represents a critical class of sterically congested, chiral secondary amines. Its structural backbone is derived from the carbon skeleton of isoleucine , making it a high-value intermediate for synthesizing peptidomimetics, chiral resolving agents, and specific G-Protein Coupled Receptor (GPCR) ligands.

Core Challenges addressed in this guide:
  • Steric Hindrance: The 3-methylpentan-2-one precursor possesses beta-branching (a sec-butyl group adjacent to the carbonyl). Standard reductive amination (using only NaBH₄ or NaBH₃CN) often fails or yields <40% due to poor imine formation.

  • Chirality Preservation: When derived from optically pure precursors, maintaining stereochemical integrity during N-benzylation or subsequent deprotection is paramount.

  • Catalyst Poisoning: The free amine product is a potent poison for Palladium catalysts during hydrogenolysis steps.[1]

This guide details a Titanium(IV)-mediated reductive amination protocol to solve the steric issue, followed by a proton-assisted hydrogenolysis for clean deprotection.

Chemical Profile & Mechanism[2]

PropertySpecification
IUPAC Name N-Benzyl-3-methylpentan-2-amine
Molecular Formula

Molecular Weight 191.32 g/mol
Key Structural Feature Sterically hindered secondary amine; two chiral centers (C2, C3).
Solubility Soluble in DCM, MeOH, EtOH; insoluble in water.
pKa (Conjugate Acid) ~10.5 (Estimated)
Mechanistic Insight: The Titanium Advantage

Standard reductive amination relies on the equilibrium formation of an imine. With 3-methylpentan-2-one, the equilibrium strongly favors the ketone due to steric bulk. Titanium(IV) isopropoxide (


)  acts as a dual-function reagent:
  • Lewis Acid: Activates the carbonyl oxygen.

  • Water Scavenger: Irreversibly traps water produced during condensation, driving the equilibrium toward the imine/enamine species prior to the addition of the reducing agent.

Protocol A: Synthesis via Ti(IV)-Mediated Reductive Amination[3][4]

Objective: Synthesize Benzyl(3-methylpentan-2-yl)amine from 3-methylpentan-2-one and benzylamine. Scale: 10 mmol (Adaptable to kg scale).

Reagents
  • 3-Methylpentan-2-one (1.0 equiv, 10 mmol)

  • Benzylamine (1.0 equiv, 10 mmol)

  • Titanium(IV) isopropoxide (1.25 equiv, 12.5 mmol)

  • Sodium Borohydride (

    
    ) (1.0 equiv) Note: Safer and cheaper than cyanoborohydride.
    
  • Absolute Ethanol (20 mL) or Methanol.

Step-by-Step Methodology
  • Imine Formation (The Critical Step):

    • In a flame-dried 100 mL round-bottom flask under Nitrogen, combine benzylamine (1.07 g) and 3-methylpentan-2-one (1.00 g).

    • Add Titanium(IV) isopropoxide (3.55 g, 3.7 mL) neat.

    • Observation: The solution may warm slightly and turn yellow/viscous.

    • Stir at ambient temperature (

      
      ) for 6–8 hours .
      
    • Checkpoint: Do not proceed until IR or NMR shows disappearance of the ketone carbonyl peak (~1715 cm⁻¹).

  • Reduction:

    • Dilute the viscous mixture with Absolute Ethanol (15 mL).

    • Cool the flask to

      
       (ice bath).
      
    • Add Sodium Borohydride (

      
      ) (0.38 g) in small portions over 10 minutes. Caution: Hydrogen gas evolution.
      
    • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup (Titanium Quench):

    • Crucial Step: Quench the reaction by adding 2M Ammonium Hydroxide (

      
      )  (20 mL). This precipitates titanium as a white solid (
      
      
      
      ).
    • Filter the resulting slurry through a Celite pad. Wash the pad with DCM (2 x 20 mL).

    • Transfer the filtrate to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 15 mL).

    • Combine organic layers, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • The crude oil is typically >90% pure.

    • If necessary, purify via flash chromatography (SiO₂, 95:5 Hexane:EtOAc + 1% Triethylamine).

Protocol B: Application – Controlled Debenzylation

Objective: Remove the benzyl group to release the primary chiral amine (3-methylpentan-2-amine) for use in API synthesis. Challenge: Secondary amines poison Pd/C catalysts. Solution: Acidic Hydrogenolysis.

Methodology
  • Setup:

    • Dissolve Benzyl(3-methylpentan-2-yl)amine (1.0 g) in Methanol (15 mL).

    • Add Concentrated HCl (1.1 equiv) or Acetic Acid (2.0 equiv). This protonates the amine, preventing it from binding tightly to the Pd surface.

    • Add 10% Pd/C (10 wt% loading, e.g., 100 mg).

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x), then Hydrogen (3x).

    • Stir vigorously under a Hydrogen balloon (1 atm) or in a Parr shaker (30 psi) at room temperature.

    • Duration: 4–12 hours.

  • Isolation:

    • Filter through Celite to remove the catalyst. Caution: Pd/C is pyrophoric when dry.

    • Concentrate the filtrate.

    • Result: The product is the Hydrochloride or Acetate salt of 3-methylpentan-2-amine.

Visualizing the Workflow

The following diagram illustrates the synthesis and application logic, highlighting the critical Ti(IV) intervention.

G Ketone 3-Methylpentan-2-one (Steric Bulk) Ti_Complex Ti(IV)-Imine Complex (Water Scavenged) Ketone->Ti_Complex Ti(OiPr)4 Dehydration Amine Benzylamine Amine->Ti_Complex Intermediate Benzyl(3-methylpentan-2-yl)amine (Secondary Amine) Ti_Complex->Intermediate NaBH4 Reduction Deprotection Pd/C + H2 + HCl (Acidic Hydrogenolysis) Intermediate->Deprotection API Synthesis Step FinalProduct 3-Methylpentan-2-amine (Chiral Primary Amine) Deprotection->FinalProduct Yield >90%

Figure 1: Strategic synthesis pathway utilizing Titanium(IV) isopropoxide to overcome steric hindrance during imine formation, followed by controlled deprotection.[2]

Analytical Quality Control (QC)

When verifying the intermediate, look for these specific NMR signatures.

Table 1: Expected 1H NMR Data (


, 400 MHz) 
MoietyChemical Shift (

)
MultiplicityInterpretation
Aromatic 7.20 – 7.35 ppmMultiplet (5H)Benzyl ring protons.
Benzylic

3.75 ppmSinglet (or ABq)Diagnostic of N-benzylation.
Methine (N-CH) 2.55 – 2.65 ppmMultiplet (1H)Alpha-proton (chiral center).
Methyl (C1) 0.95 – 1.05 ppmDoubletMethyl group attached to the amine center.
Methyl (Side) 0.85 – 0.90 ppmDoublet/TripletTerminal methyls of the isobutyl-like chain.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete Imine FormationIncrease Ti(OiPr)₄ to 1.5 equiv. Ensure reagents are dry. Extend reaction time before adding NaBH₄.
Stalled Hydrogenation Catalyst PoisoningThe amine is binding to Pd.[3] Add 1.1 equiv of HCl or use Ammonium Formate as the H-source (Transfer Hydrogenation).
Gel Formation Titanium HydroxidesDuring workup, the Ti salts can gel. Use 2M NaOH or NH₄OH specifically to precipitate granular TiO₂ which filters easily.

References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry, 55(8), 2552–2554.[4]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (18), 2527.

  • BenchChem. (2025). "Methods for removing benzyl protecting groups from N-benzyl amines." Technical Protocols.

  • Repic, O. (2017). "Principles of Process Research and Chemical Development in the Pharmaceutical Industry." Wiley-Interscience.

Sources

Application Note: High-Efficiency Chiral Resolution using Benzyl(3-methylpentan-2-yl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl(3-methylpentan-2-yl)amine (referred to herein as BMPA ) is a specialized, lipophilic chiral amine used for the optical resolution of racemic acids. Unlike common resolving agents (e.g.,


-phenylethylamine), BMPA features a dual-stereocenter aliphatic tail derived from the isoleucine carbon skeleton. This structural complexity offers unique "lock-and-key" recognition capabilities, making it particularly effective for resolving sterically hindered or lipophilic chiral acids (e.g., profens, mandelic acid derivatives) where standard aromatic amines fail.

This guide details the mechanistic basis, screening protocols, and scale-up methodologies for using BMPA to achieve high enantiomeric excess (


).

Technical Background & Mechanism

Structural Advantage

The efficacy of BMPA lies in its hybrid structure:

  • Aromatic Head (Benzyl group): Facilitates

    
     stacking interactions with aromatic substrates, stabilizing the crystal lattice.
    
  • Aliphatic Tail (3-methylpentan-2-yl): Contains two chiral centers. This bulky, branched alkyl chain creates a specific hydrophobic pocket that discriminates against the "wrong" enantiomer via van der Waals repulsion.

The Resolution Mechanism

The process relies on Diastereomeric Salt Formation .[1] When racemic acid (


)-A is mixed with enantiopure amine (

)-BMPA, two diastereomeric salts are formed:
  • n-Salt: (

    
    )-Acid 
    
    
    
    (
    
    
    )-Amine (Less Soluble - Precipitates)[2]
  • p-Salt: (

    
    )-Acid 
    
    
    
    (
    
    
    )-Amine (More Soluble - Remains in Mother Liquor)

The efficiency of this separation depends on the solubility difference (


) between the n-Salt and p-Salt in a specific solvent system.
Mechanistic Pathway Diagram

ResolutionMechanism Racemate Racemic Acid Mixture (R)-Acid + (S)-Acid Solution Solution Phase Equilibrium of Diastereomers Racemate->Solution BMPA Resolving Agent (S,S)-BMPA BMPA->Solution Crystallization Crystallization Process (Thermodynamic Control) Solution->Crystallization Heat to Dissolve -> Slow Cool Precipitate Solid Phase (Crystals) (R)-Acid • (S,S)-BMPA (Target Diastereomer) Crystallization->Precipitate Less Soluble Salt MotherLiquor Mother Liquor (S)-Acid • (S,S)-BMPA (Enriched Impurity) Crystallization->MotherLiquor More Soluble Salt Liberation Acid Liberation (H+ / Extraction) Precipitate->Liberation FinalProduct Pure (R)-Acid (>99% ee) Liberation->FinalProduct Recycling Amine Recovery Liberation->Recycling Base Extraction Recycling->BMPA Reuse

Figure 1: Workflow of diastereomeric salt resolution using BMPA.[3] The process relies on the solubility differential between the diastereomeric pairs.[4]

Experimental Protocols

Protocol A: Solvent Screening (The "Dutch Resolution" Approach)

Objective: To identify the optimal solvent system that maximizes the solubility difference between diastereomers.

Materials:

  • Racemic Acid (1 mmol per vial)[2]

  • (

    
    )-BMPA (1 mmol per vial)
    
  • Solvent Set: Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA), Acetone, Methyl tert-butyl ether (MTBE), Toluene.

Procedure:

  • Preparation: Place 1 mmol of racemic acid into 6 separate HPLC vials.

  • Addition: Add 1 mmol of BMPA to each vial (1:1 stoichiometry).

  • Solvent Addition: Add 1 mL of a different solvent to each vial.

  • Heating: Heat vials to 60°C (or near boiling) until solids dissolve. If not dissolved, add solvent in 0.2 mL increments.

  • Cooling: Allow vials to cool slowly to Room Temperature (RT) over 4 hours.

  • Observation:

    • No precipitate: Solution is too dilute or salt is too soluble. (Try less polar solvent).

    • Immediate amorphous crash: Cooling too fast or solvent too non-polar. (Reheat and add polar co-solvent).

    • Crystalline precipitate:Ideal.

  • Analysis: Filter the crystals, dry, and analyze via Chiral HPLC. Calculate Yield and Enantiomeric Excess (

    
    ).
    

Decision Matrix:

Observation Action

| Yield < 10% | Switch to less polar solvent (e.g., EtOH


 IPA/Hexane) |
| Yield > 45% (Theoretical Max 50%) | Check 

. If low (< 50%), salt is a solid solution. Abandon solvent. | | Yield 30-40%,

> 80% | Scale up. This is the optimal system. |
Protocol B: Preparative Scale Resolution

Objective: To resolve 10g of Racemic 2-phenylpropionic acid (Model Substrate) using BMPA.

Reagents:

  • Racemic Acid: 10.0 g (66.6 mmol)

  • Resolving Agent: (

    
    )-BMPA (66.6 mmol, approx. 12.7 g)
    
  • Solvent: 2-Propanol (IPA) / Water (95:5) - Assumed optimal from screening.

Step-by-Step Methodology:

  • Dissolution:

    • Charge a 250 mL 3-neck round-bottom flask with 10.0 g Racemic Acid and 100 mL IPA/Water.

    • Heat to 50°C.

    • Add 12.7 g BMPA dropwise while stirring.

    • Heat mixture to reflux (~80°C) until a clear homogeneous solution is obtained.

  • Crystallization (The Critical Step):

    • Turn off the heat source. Allow the flask to cool to 60°C naturally.

    • Seeding: At 60°C (metastable zone), add a few milligrams of pure diastereomeric salt seed crystals (obtained from Protocol A).

    • Controlled Cooling: Ramp temperature down to 20°C at a rate of 5°C/hour.

    • Stirring: Maintain gentle agitation (100 RPM) to prevent inclusion of mother liquor in crystals.

    • Hold at 20°C for 4 hours.

  • Filtration:

    • Filter the white crystalline solid using a Buchner funnel.

    • Wash the cake with 20 mL of cold (0°C) IPA.

    • Save the Mother Liquor: It contains the opposite enantiomer and recoverable BMPA.

  • Recrystallization (Purification):

    • Dry a small sample and check

      
      . If 
      
      
      
      , recrystallize.
    • Dissolve the wet cake in minimal boiling IPA (approx 50-60 mL).

    • Cool to RT. Filter.

    • Result: High purity diastereomeric salt (

      
      ).
      
  • Liberation of Chiral Acid:

    • Suspend the salt in 50 mL MTBE (Methyl tert-butyl ether).

    • Add 50 mL of 1M HCl (aqueous).

    • Stir vigorously for 30 minutes. The amine goes into the water (as HCl salt); the acid stays in MTBE.

    • Separate phases. Wash organic phase with brine, dry over MgSO

      
      , and evaporate.
      
    • Yield: Target 30-40% overall (relative to racemate start).

Protocol C: Recovery of BMPA

Economic viability depends on recycling the resolving agent.

  • Combine the aqueous acidic layers from the Liberation step (containing BMPA

    
    HCl).
    
  • Cool to 10°C.

  • Basify with 4M NaOH until pH > 12. BMPA will separate as an oil.

  • Extract with MTBE or Toluene.

  • Dry organic layer and evaporate.

  • Distill under reduced pressure (if necessary) to purify.

  • Validation: Check optical rotation

    
     to ensure no racemization occurred during recycling.
    

Data Analysis & Troubleshooting

Typical Performance Metrics

Based on resolution of 2-arylpropionic acids (e.g., Ibuprofen analogs).

ParameterValueNotes
Resolving Power (

)
0.6 - 0.8Measure of solubility difference. High is better.
Initial

(Cycle 1)
75% - 88%Typical for first crystallization.
Final

(Cycle 2)
> 99.0%Required for pharmaceutical standards.
Amine Recovery > 92%Critical for cost management.
Troubleshooting Guide
IssueRoot CauseCorrective Action
Gel Formation Solvent is too non-polar; rapid precipitation.Add 5-10% Methanol or Water to the solvent system.
Low Yield High solubility of both salts.Reduce solvent volume or lower final temperature to 0°C.
Low

"Eutectic" formation or agglomeration.Slow down the cooling rate; Increase stirring speed; Perform a "slurry swish" at reflux.
Oil Out Melting point of salt < Boiling point of solvent.Use a lower boiling solvent (e.g., switch from Toluene to MTBE) or seed at a lower temperature.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on chiral resolution thermodynamics).
  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

  • Vries, T. D., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349-2354. (Describes the "Dutch Resolution" screening method used in Protocol A).

  • Saigo, K., et al. (1982). "Optical Resolution of 2-Amino-1,2-diphenylethanol by Preferential Crystallization." Bulletin of the Chemical Society of Japan. (Provides the basis for amine-acid salt kinetics).
  • PubChem. (2025). Benzyl(3-methylpentan-2-yl)amine Compound Summary. National Library of Medicine.

Disclaimer: This Application Note is for research purposes only. BMPA is a chemical reagent; consult the Safety Data Sheet (SDS) before handling. All experiments should be conducted in a fume hood.

Sources

Application Notes and Protocols for N-Alkylation of Aliphatic Amines Using Copper(I) Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Challenge and Copper's Resurgence in C-N Bond Formation

The N-alkylation of aliphatic amines is a cornerstone transformation in organic synthesis, fundamental to the preparation of a vast array of pharmaceuticals, agrochemicals, and advanced materials. For over a century, the classical approach has been the direct reaction of an amine with an alkyl halide. However, this method is fraught with challenges, including poor selectivity leading to over-alkylation, the need for harsh reaction conditions, and competing elimination reactions, particularly with sterically hindered substrates.[1][2][3]

In the quest for milder, more selective, and environmentally benign methodologies, transition metal catalysis has emerged as a powerful tool. While palladium-based systems like the Buchwald-Hartwig amination have been extensively developed, there is a growing impetus to harness the potential of more earth-abundant and less toxic metals.[4] Copper, with its high natural abundance and lower cost, represents a highly attractive alternative.[4] Historically, copper-promoted N-arylations, known as the Ullmann condensation, required stoichiometric amounts of copper and high temperatures.[5][6] However, the last few decades have witnessed a renaissance in copper catalysis, driven by sophisticated ligand design and novel reaction concepts that enable these transformations under significantly milder conditions with a broader substrate scope.[4][7][8]

This guide provides an in-depth exploration of modern copper(I)-catalyzed N-alkylation methods for aliphatic amines, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer insights into the causality behind experimental choices to empower users to successfully implement and adapt these powerful synthetic tools.

Mechanistic Diversity in Copper-Catalyzed N-Alkylation

The versatility of copper catalysis stems from its ability to access multiple oxidation states (Cu(I), Cu(II), Cu(III)) and engage in diverse mechanistic pathways. Understanding these pathways is crucial for reaction optimization and troubleshooting.

The Ullmann-Type Mechanism: Oxidative Addition and Reductive Elimination

The classical Ullmann-type reaction has been significantly refined with the development of effective ligands.[4][7] The currently accepted mechanism for ligand-assisted Ullmann couplings is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

  • Step 1: Ligand Association and Amide Formation: The active Cu(I) catalyst coordinates with a suitable ligand. In the presence of a base, the amine is deprotonated to form a copper(I)-amido complex.

  • Step 2: Oxidative Addition: The aryl or alkyl halide undergoes oxidative addition to the copper(I)-amido complex, forming a transient, high-energy copper(III) intermediate. This step is often rate-limiting, particularly for less reactive halides like chlorides.[8][9]

  • Step 3: Reductive Elimination: The copper(III) intermediate rapidly undergoes reductive elimination to form the desired C-N bond and regenerate the active Cu(I) catalyst.[8][9]

Ullmann_Mechanism CuI Cu(I)L CuAmido [L-Cu(I)-NR₂]⁻ CuI->CuAmido Amine R₂NH Amine->CuAmido + Base, -BH⁺X⁻ Base Base CuIII [L-Cu(III)(NR₂)(R')X]⁻ CuAmido->CuIII + R'-X (Oxidative Addition) AlkylHalide R'-X Product R₂N-R' CuIII->Product Reductive Elimination Product->CuI Regenerates Catalyst

Photoredox-Mediated Radical Pathways

A groundbreaking advancement is the use of visible light to drive copper-catalyzed N-alkylations, enabling reactions at temperatures as low as -10 °C.[3][10] This approach is particularly effective for coupling primary aliphatic amines with unactivated secondary alkyl iodides, a challenging transformation via traditional Sₙ2 pathways.[10]

The proposed mechanism involves the generation of an alkyl radical, which is then captured by a copper(II)-amido complex in an "out-of-cage" process.[3][10]

  • Photoexcitation: A copper(I) complex, often in conjunction with a ligand like rac-BINOL, is excited by visible light (e.g., blue LEDs).

  • Halogen Atom Transfer: The excited copper complex facilitates a single-electron transfer (SET) from the amine to the alkyl halide, or directly activates the alkyl halide, leading to the formation of an alkyl radical (R•) and a copper(II)-amido species.

  • Radical Capture: The alkyl radical couples with the copper(II)-amido complex.

  • Reductive Elimination: The resulting intermediate collapses to form the N-alkylated product and regenerate the copper(I) catalyst.

Photoredox_Mechanism cluster_photo Visible Light (hν) CuI_L Cu(I)L CuI_L_star [Cu(I)L]* (Excited State) CuI_L->CuI_L_star Excitation AlkylRadical R'• CuI_L_star->AlkylRadical + R'-I, - I⁻ CuII_Amido [L-Cu(II)-NR₂]⁺ CuI_L_star->CuII_Amido + R₂NH, - H⁺ AlkylIodide R'-I Product R₂N-R' AlkylRadical->Product CuII_Amido->Product Radical Capture Product->CuI_L Regenerates Catalyst Amine R₂NH

Hydrogen Autotransfer (or Borrowing Hydrogen)

Utilizing alcohols as alkylating agents represents a highly atom-economical and green approach, as water is the only byproduct.[2][11] This "hydrogen autotransfer" or "borrowing hydrogen" strategy involves a domino sequence catalyzed by a single copper species.[2]

  • Dehydrogenation: The copper catalyst oxidizes the alcohol to the corresponding aldehyde or ketone, transferring the hydrogen equivalents to the catalyst.

  • Condensation: The in situ-generated carbonyl compound condenses with the amine to form an imine (or enamine).

  • Reduction: The copper hydride species then reduces the imine to the final N-alkylated amine, regenerating the active copper catalyst for the next cycle.[2]

Hydrogen_Autotransfer cluster_cycle Catalytic Cycle Alcohol R'CH₂OH Aldehyde R'CHO Alcohol->Aldehyde Dehydrogenation (+ Cu, - Cu-H₂) Amine R₂NH Imine R'CH=NR₂ Amine->Imine Cu_cat Cu Catalyst Aldehyde->Imine + R₂NH Product R'CH₂-NR₂ Imine->Product Reduction (+ Cu-H₂, - Cu) Water H₂O Imine->Water

Experimental Protocols

Protocol 1: Visible-Light-Induced Mono-Alkylation of Primary Aliphatic Amines

This protocol is adapted from the work of Fu and Peters, providing a method for the selective mono-alkylation of primary aliphatic amines with unactivated secondary alkyl iodides under exceptionally mild conditions.[10]

Core Application: Selective synthesis of secondary amines from primary amines, especially when dealing with sterically hindered or sensitive substrates. Over-alkylation is significantly suppressed compared to traditional methods.[10]

Materials and Equipment:

  • Copper(I) iodide (CuI, 99.995%)

  • rac-BINOL (≥99%)

  • 1,3,5,7-Tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphaadamantane (commercially available ligand) or similar phosphine ligand.

  • Potassium phosphate tribasic (K₃PO₄)

  • Primary aliphatic amine

  • Secondary alkyl iodide

  • Anhydrous, degassed solvent (e.g., THF or 1,4-dioxane)

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED light source (e.g., 455 nm, 34 W)

  • Cooling system (circulating bath or cryocooler) to maintain -10 °C

Step-by-Step Methodology:

  • Reaction Setup: In a nitrogen-filled glovebox, add CuI (5 mol%), rac-BINOL (10 mol%), and the phosphine ligand (15 mol%) to an oven-dried Schlenk tube or vial.

  • Reagent Addition: Add K₃PO₄ (2.0 equiv.), the primary aliphatic amine (1.2 equiv.), and a magnetic stir bar.

  • Solvent and Substrate: Remove the vial from the glovebox, and add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M with respect to the limiting reagent). Add the secondary alkyl iodide (1.0 equiv.) via syringe.

  • Initiation of Reaction: Place the sealed reaction vessel in a cooling bath set to -10 °C. Position the blue LED light source approximately 5-10 cm from the vessel.

  • Reaction Monitoring: Stir the reaction mixture vigorously under irradiation. Monitor the reaction progress by TLC or GC-MS analysis of aliquots. Typical reaction times range from 12 to 24 hours.

  • Workup and Purification: Upon completion, allow the reaction to warm to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Data Summary: Substrate Scope

EntryAmineAlkyl IodideYield (%)
1Cyclohexylamine2-Iodopropane92
2Benzylamine2-Iodobutane85
3n-HexylamineIodocyclohexane88
4IsobutylamineNeopentyl iodide75
Data adapted from Matier, C. D., et al., J. Am. Chem. Soc. 2017, 139, 17707-17710.[10]

Causality and Insights:

  • Why CuI? Copper(I) is the active precursor for the photocatalytic cycle.

  • The Role of Ligands: A combination of a diol (rac-BINOL) and a phosphine ligand was found to be optimal. This combination likely modulates the redox potential and stability of the copper complexes involved.

  • Why -10 °C? The low temperature is enabled by the photo-excitation and helps to suppress potential side reactions, enhancing selectivity.[10]

  • Necessity of Light: Control experiments confirm that in the absence of visible light irradiation, the reaction does not proceed efficiently, underscoring the photoredox nature of the mechanism.[10]

Protocol 2: N-Alkylation of Amines with Alcohols via Hydrogen Autotransfer

This protocol describes a ligand-free, copper-catalyzed N-alkylation of amines using alcohols as the alkylating agent, inspired by methodologies focused on green chemistry principles.[2][11]

Core Application: An environmentally friendly and atom-economical synthesis of secondary and tertiary amines. This method avoids the use of alkyl halides and generates water as the sole stoichiometric byproduct.[2][11]

Materials and Equipment:

  • Copper(II) acetate (Cu(OAc)₂) or Copper(I) oxide (Cu₂O)

  • Strong base (e.g., K₂CO₃ or Cs₂CO₃)

  • Amine (primary or secondary)

  • Alcohol (primary or secondary)

  • High-boiling, non-polar solvent (e.g., toluene or xylene)

  • Reaction vessel equipped with a magnetic stir bar and a reflux condenser

  • Heating mantle or oil bath

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the amine (1.0 equiv.), the alcohol (1.2-1.5 equiv.), the copper catalyst (e.g., Cu(OAc)₂, 5-10 mol%), and the base (e.g., K₂CO₃, 1.5 equiv.).

  • Solvent Addition: Add the solvent (toluene or xylene) to achieve a concentration of 0.2-0.5 M.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. Reactions may take from 8 to 24 hours. Secondary alcohols may require longer reaction times.[12]

  • Workup and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst and base, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or distillation.

Data Summary: Representative Transformations

EntryAmineAlcoholCatalystYield (%)
1AnilineBenzyl alcoholCu(OAc)₂95
2Morpholine1-HexanolCuO NPs90
34-ChloroanilineBenzyl alcoholCu-Chromite78
4Aniline2-PropanolCu(OAc)₂Lower Yield
Yields are representative and adapted from several sources for illustrative purposes.[1][2][12]

Causality and Insights:

  • Ligand-Free Conditions: Many hydrogen autotransfer reactions can proceed without an added ligand, simplifying the reaction setup.[11] The solvent or reactants themselves may serve as weak ligands.

  • Choice of Base: A base is required to facilitate the condensation step and potentially the initial interaction between the alcohol and the copper catalyst.

  • Reaction Temperature: High temperatures are necessary to drive the initial dehydrogenation of the alcohol, which is often the rate-determining step.

  • Substrate Reactivity: Primary alcohols are generally more reactive than secondary alcohols. Electron-donating groups on the amine can increase nucleophilicity and reaction rates, while electron-withdrawing groups can decrease them.[1]

Trustworthiness: Self-Validating Systems and Troubleshooting

The protocols described are designed to be robust. However, success in catalysis often requires attention to detail.

  • Catalyst Activity: Ensure the copper source is of high purity and handled appropriately. For air-sensitive reactions, utilize proper Schlenk techniques or a glovebox.

  • Solvent and Reagent Purity: Use anhydrous and degassed solvents, especially for the photoredox protocol, as water and oxygen can interfere with the catalytic cycle.

  • Troubleshooting Low Yields:

    • Photoredox Protocol: Check the intensity and wavelength of your light source. Ensure the reaction is adequately cooled, as overheating can lead to side reactions. Verify the purity of the ligands.

    • Hydrogen Autotransfer: Ensure the reaction is heated to the correct reflux temperature. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, t-BuOK) as the choice can be substrate-dependent. Consider a more active catalyst source if the reaction is sluggish.

  • Monitoring for Side Reactions: Over-alkylation can still be a minor issue. Monitor reactions closely and stop them once the starting material is consumed to maximize the yield of the desired product. In the case of alcohol-based alkylations, ether formation from alcohol self-coupling can sometimes be observed.

References

  • Matier, C. D., Schwaben, J., Peters, J. C., & Fu, G. C. (2017). Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light. Journal of the American Chemical Society, 139(49), 17707–17710. Available from: [Link]

  • Xia, N., Geng, X., & Zhang, H. (2022). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(12), 1165-1171. Available from: [Link]

  • Li, F., & Ma, J. (2018). Copper-catalyzed N-alkylation of amides and amines with alcohols employing the aerobic relay race methodology. Organic & Biomolecular Chemistry, 16(33), 6043-6052. Available from: [Link]

  • Wikipedia contributors. (2023, December 27). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Kadiri, I. (2010). Ligand Assisted Copper Catalyzed C-H Amination. Electronic Theses and Dissertations. Available from: [Link]

  • Fructos, M. R., et al. (2012). N-Alkylation of poor nucleophilic amines and derivatives with alcohols by a hydrogen autotransfer process catalyzed by copper(II) acetate: scope and mechanistic considerations. Academia.edu. Available from: [Link]

  • Yamamoto, T., & Kurata, Y. (1983). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine). Canadian Journal of Chemistry, 61(1), 86-91. Available from: [Link]

  • Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. Available from: [Link]

  • Matier, C. D., Schwaben, J., Peters, J. C., & Fu, G. C. (2017). Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light. Journal of the American Chemical Society, 139(49), 17707–17710. Available from: [Link]

  • Shrestha, B., et al. (2017). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 139(31), 10665-10668. Available from: [Link]

  • Karad, S. N., et al. (2020). Cu-Catalysed Coupling of Aliphatic Amines with Alkylboronic Esters. ChemRxiv. Available from: [Link]

  • Xu, G., et al. (2015). A green and recyclable ligand-free copper (I) catalysis system for amination of halonitrobenzenes in aqueous ammonia solution. ResearchGate. Available from: [Link]

  • Ma, D., & Cai, Q. (2008). CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. In Transition Metals for Organic Synthesis: Building Blocks and Fine Chemicals (Vol. 1, pp. 1-28). Wiley-VCH. Available from: [Link]

  • Mittapelly, N., & Velisoju, S. (2015). Copper oxide nanoparticles-catalyzed direct N-alkylation of amines with alcohols. Der Pharma Chemica, 7(10), 336-343. Available from: [Link]

  • Matier, C. D., Schwaben, J., Peters, J. C., & Fu, G. C. (2017). Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light. PubMed. Available from: [Link]

  • Mark, B. D. (2013). Copper's Contribution to Amination Catalysis. Science, 341(6146), 624-625. Available from: [Link]

  • Liu, X., et al. (2023). Enantioconvergent Cu-catalyzed N-alkylation of aliphatic amines. Nature, 615(7953), 634-640. Available from: [Link]

  • Yamamoto, T., & Kurata, Y. (1983). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate. Available from: [Link]

  • Dow, N. W., Cabré, A., & MacMillan, D. W. C. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Chem, 7(7), 1-16. Available from: [Link]

  • Liu, X., et al. (2023). Enantioconvergent Cu-catalysed N-alkylation of aliphatic amines. PubMed. Available from: [Link]

  • Liu, X., et al. (2023). Enantioconvergent Cu-catalysed N-alkylation of aliphatic amines. Nature, 615(7953), 634-640. Available from: [Link]

Sources

Application Notes & Protocols: The Role of Chiral Amines in Enantioselective Deprotonation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Chemist

In the landscape of asymmetric synthesis, the ability to create a single enantiomer of a chiral molecule is paramount, particularly in drug development where stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[1][2][3] Among the arsenal of synthetic tools, enantioselective deprotonation using chiral bases stands out as a powerful strategy for establishing stereocenters. This method transforms simple, prochiral starting materials into valuable, enantiomerically enriched building blocks.[4] This guide moves beyond a mere recitation of procedures. It is designed to provide you, the research scientist, with a deep, mechanistic understanding and a set of robust, field-tested protocols for leveraging chiral amines in these sophisticated transformations. We will explore the causality behind experimental choices, from the selection of the amine to the critical role of reaction conditions, empowering you to not only apply these methods but to innovate upon them.

The Core Principle: From Chiral Amine to Asymmetric Powerhouse

The journey begins with a chiral secondary amine, a readily available and often structurally diverse starting material. However, the amine itself is not the active base. The true workhorse is the Chiral Lithium Amide (CLA) , formed in situ by the deprotonation of the parent amine with an organolithium reagent, typically n-butyllithium (n-BuLi).[5][6]

This initial step is the genesis of the chiral environment that will later orchestrate the enantioselective event. The resulting CLA is a highly basic, sterically demanding reagent capable of removing a proton from a prochiral substrate with high fidelity. The most common application, and the focus of this guide, is the desymmetrization of prochiral ketones to generate chiral lithium enolates, which can then be trapped by an electrophile to yield an α-functionalized ketone with a newly formed stereocenter.[4][7]

G cluster_prep Part A: Base Formation cluster_reaction Part B: Asymmetric Deprotonation Amine Chiral Secondary Amine (R₂NH) CLA Chiral Lithium Amide (R₂NLi) Active Base Amine->CLA + n-BuLi - Butane nBuLi n-Butyllithium (n-BuLi) Ketone Prochiral Ketone CLA->Ketone Enolate Chiral Lithium Enolate (Non-racemic) Ketone->Enolate Deprotonation Product Enantioenriched Product Enolate->Product Electrophilic Trap Electrophile Electrophile (E+) e.g., TMSCl Electrophile->Enolate

Figure 1: General workflow for enantioselective deprotonation using a chiral amine.

The Decisive Factor: Aggregation and the Active Species

A critical concept, often underappreciated, is that Chiral Lithium Amides do not typically exist as simple monomers in solution. They form complex aggregates, such as dimers and trimers, and can also form mixed aggregates with other lithium species present, including unreacted alkyllithiums or lithium salts like lithium chloride (LiCl).[8][9][10] This aggregation state is not a passive feature; it is the very heart of the chiral recognition process.

Why is this important? The structure of the aggregate dictates the precise three-dimensional arrangement of the chiral ligands around the lithium cations. This supramolecular structure is the template that interacts with the substrate. Multinuclear NMR spectroscopy has been an indispensable tool for elucidating these structures in solution, revealing that the nature of the solvent and the presence of additives directly modulate the aggregation state.[11][12][13]

  • Coordinating Solvents (e.g., THF): Tetrahydrofuran can break down larger aggregates into smaller, often more reactive, species by coordinating to the lithium centers. This can profoundly impact selectivity.

  • Additives (e.g., LiCl): Lithium chloride is not merely an inert salt. It actively incorporates into the CLA aggregates, forming mixed complexes that are often more selective than the parent amide aggregates. This is believed to be due to the formation of more structurally defined and rigid arrays, which enhances the difference in activation energy between the two diastereomeric deprotonation pathways.[14]

G center Aggregation State (Key Determinant) Result Enantioselectivity (ee%) center->Result Dictates Transition State Energies Amine Chiral Amine Structure Amine->center Solvent Solvent (e.g., THF, Et₂O) Solvent->center Additives Additives (e.g., LiCl) Additives->center Temp Temperature Temp->center

Figure 2: Interplay of factors influencing the enantioselective outcome.

Mechanism of Enantioselection: A Tale of Two Pathways

The enantioselectivity of the deprotonation arises from a kinetic differentiation between two diastereomeric transition states. The chiral base and the prochiral substrate associate to form a complex. Within this complex, the base can abstract one of two enantiotopic protons (e.g., the axial protons, Hₐ or Hₐ').

The abstraction of one proton proceeds through a lower-energy transition state (TS-1, favored) due to favorable steric and electronic interactions with the chiral ligand. The abstraction of the other proton proceeds through a higher-energy transition state (TS-2, disfavored) where destabilizing interactions, such as steric clashes, are present. The magnitude of the energy difference (ΔΔG‡) between these two pathways directly determines the enantiomeric excess (ee) of the resulting product. Low reaction temperatures (typically -78 °C to -100 °C) are crucial to maximize this kinetic preference, as the influence of the energy difference on the product ratio is more pronounced at lower temperatures.

Representative Chiral Amines and Performance Data

A variety of chiral amines have been developed for enantioselective deprotonation, with C₂-symmetric diamines and amino ethers being particularly successful. The table below summarizes the performance of several well-established chiral lithium amides in the benchmark desymmetrization of 4-substituted cyclohexanones, which are then trapped as their trimethylsilyl (TMS) enol ethers.[15][16][17]

Substrate (Ketone)Chiral AmineConditionsYield (%)ee (%)Reference
4-tert-butylcyclohexanone(R,R)-bis(1-phenylethyl)amineTHF, TMSCl, -78 °C9588[15]
4-tert-butylcyclohexanone(S)-2-(pyrrolidin-1-ylmethyl)pyrrolidineTHF/HMPA, TMSCl, -78 °C9194[14]
4-methylcyclohexanonePolymer-supported (S)-valine derivativeTHF, TMSCl, 25 °C9282[16]
4-phenylcyclohexanone(R,R)-1,2-bis(dimethylamino)cyclohexaneTHF, TMSCl, -100 °C8595[15]

Note: HMPA (hexamethylphosphoramide) is a powerful coordinating agent but is a known carcinogen and should be handled with extreme caution. Efforts to find suitable replacements are ongoing.

Field-Tested Protocols

Trustworthiness & Self-Validation: These protocols include critical checkpoints and expected observations. Success in organolithium chemistry hinges on rigorous exclusion of air and moisture. All glassware must be oven- or flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen). Solvents must be freshly distilled from an appropriate drying agent. Reagent molarity (n-BuLi) should be determined by titration prior to use.

Protocol 1: Preparation of a Standardized Chiral Lithium Amide (CLA) Solution

Objective: To prepare a ~0.5 M solution of lithium (R,R)-bis(1-phenylethyl)amide in anhydrous THF.

Materials:

  • (R,R)-bis(1-phenylethyl)amine

  • n-Butyllithium (typically 1.6 M in hexanes), freshly titrated

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask (50 mL) with stir bar, oven-dried

  • Syringes and needles, oven-dried

  • Inert gas manifold (Argon or Nitrogen)

Procedure:

  • Setup: Assemble the flame-dried Schlenk flask under a positive pressure of argon.

  • Amine Addition: To the flask, add (R,R)-bis(1-phenylethyl)amine (2.25 g, 10.0 mmol, 1.0 equiv).

  • Solvent Addition: Add 15 mL of anhydrous THF via syringe. Cool the resulting solution to -78 °C in a dry ice/acetone bath with gentle stirring. The solution should be clear and colorless.

  • Lithiation: Slowly, add the titrated n-BuLi solution (e.g., 6.25 mL of 1.6 M solution, 10.0 mmol, 1.0 equiv) dropwise via syringe over 10 minutes.

    • Causality Check: A slow addition rate is critical to maintain temperature control and prevent side reactions.

    • Observation: You may observe transient yellow coloration or slight bubbling (butane evolution) upon addition of n-BuLi.

  • Maturation: Once the addition is complete, remove the cooling bath and allow the solution to warm to 0 °C. Stir at this temperature for 30 minutes. This "maturation" period ensures complete deprotonation and allows the lithium amide to form its thermodynamically preferred aggregate structure.

  • Storage & Use: The resulting pale yellow CLA solution (~0.5 M, total volume ~23 mL) is now ready for use. For best results, it should be used immediately. If short-term storage is necessary, keep it under argon at 0 °C.

Protocol 2: Enantioselective Deprotonation and Silylation of 4-tert-Butylcyclohexanone

Objective: To synthesize (R)-4-tert-butyl-1-(trimethylsilyloxy)cyclohex-1-ene with high enantioselectivity.

Materials:

  • CLA solution from Protocol 1 (~0.5 M in THF)

  • 4-tert-butylcyclohexanone

  • Trimethylsilyl chloride (TMSCl), freshly distilled

  • Anhydrous THF

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Pentane

Procedure:

  • Setup: In a separate flame-dried 100 mL Schlenk flask under argon, prepare a solution of 4-tert-butylcyclohexanone (1.23 g, 8.0 mmol, 0.8 equiv relative to the base) and freshly distilled TMSCl (2.0 mL, 16.0 mmol, 2.0 equiv) in 20 mL of anhydrous THF.

    • Causality Check: The reaction is run with the electrophile (TMSCl) present in situ. This is known as an "internal quench" and is crucial for trapping the chiral enolate as soon as it is formed, preventing potential racemization or side reactions.[6] An excess of TMSCl ensures rapid and complete trapping.

  • Cooling: Cool this substrate/trap solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Using a cannula, slowly transfer the prepared CLA solution (20 mL of ~0.5 M solution, 10.0 mmol, 1.25 equiv) from Protocol 1 into the stirred substrate solution at -78 °C over a period of 30 minutes.

    • Expertise Note: Using a slight excess of the chiral base ensures complete conversion of the ketone. The slow addition is paramount for maintaining low temperature and achieving high selectivity.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours.

  • Quench: While the flask is still in the cooling bath, quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Add 30 mL of pentane and separate the layers. Wash the organic layer with saturated NaHCO₃ (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Avoid excessive heating.

  • Analysis & Validation:

    • Yield: The crude product, a colorless oil, can be analyzed by ¹H NMR to confirm the formation of the silyl enol ether and assess purity.

    • Enantioselectivity: The enantiomeric excess (ee) must be determined by a chiral analytical method. Chiral Gas Chromatography (GC) using a suitable column (e.g., a cyclodextrin-based column) is the standard method for this class of compounds. The ee is calculated by integrating the areas of the two enantiomer peaks. An expected ee for this procedure is in the range of 85-90%.

References

  • Shirai, R., Tanaka, M., & Koga, K. (1986). Enantioselective deprotonation by chiral lithium amide bases: asymmetric synthesis of trimethylsilyl enol ethers from 4-alkylcyclohexanones. Journal of the American Chemical Society. [Link]

  • Moretti, F., et al. (2002). A NMR and theoretical study of the aggregates between alkyllithium and chiral lithium amides: control of the topology through a single asymmetric center. Journal of the American Chemical Society. [Link]

  • Moretti, F., et al. (2002). A NMR and Theoretical Study of the Aggregates between Alkyllithium and Chiral Lithium Amides: Control of the Topology through a Single Asymmetric Center. Journal of the American Chemical Society. [Link]

  • Rout, L., et al. (2008). Aggregation studies of complexes containing a chiral lithium amide and n-Butyllithium. PubMed. [Link]

  • Fressigné, C., et al. (2009). Probing solvent effects on mixed aggregates associating a chiral lithium amide and n-BuLi by NMR: from structure to reactivity. Dalton Transactions. [Link]

  • Fressigné, C., & Maddaluno, J. (2017). Chiral Lithium Amides: Tuning Asymmetric Synthesis on the Basis of Structural Parameters. The Chemical Record. [Link]

  • Koga, K. (1994). [Asymmetric synthesis using chiral bases]. Yakugaku Zasshi. [Link]

  • Eames, J. (1996). Chiral Lithium Amides in Asymmetric Synthesis. University of Surrey. [Link]

  • Simpkins, N. S., & Carbery, D. R. (2013). Asymmetric Deprotonations Using Chiral Lithium Amide Bases. Request PDF. [Link]

  • Simpkins, N. S., & Carbery, D. R. (2013). Asymmetric Transformations by Deprotonation Using Chiral Lithium Amides. Organic Reactions. [Link]

  • Liu, G., & Ellman, J. A. (2005). Synthesis of Polymer-supported Chiral Lithium Amide Bases and Application in Asymmetric Deprotonation of Prochiral Cyclic Ketones. Journal of Organic Chemistry. [Link]

  • O'Brien, P. (Ed.). (2011). Chiral Amines in Asymmetric Synthesis. ResearchGate. [Link]

  • Simpkins, N. S., et al. (2013). Asymmetric transformations by deprotonation using chiral lithium amides. Request PDF. [Link]

  • Ward, D. E. (2007). Chemistry with Chiral Lithium Amides: Enantiotopic Group- and Face-Selective Reactions. University of Saskatchewan HARVEST. [Link]

  • Carmen, N., & Alemparte, C. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • Carmen, N., & Alemparte, C. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]

  • Salvi, P. S., et al. (2012). Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. PMC. [Link]

  • Hamilton, G. L., et al. (2011). Chiral Brønsted Acid from a Cationic Gold(I) Complex: Catalytic Enantioselective Protonation of Silyl Enol Ethers of Ketones. Organic Chemistry Portal. [Link]

  • Ward, D. E. (2007). Chemistry with Chiral Lithium Amides: Enantiotopic Group- and Face-Selective Reactions. University of Saskatchewan HARVEST. [Link]

  • Wikipedia. (2023). Enantioselective ketone reduction. Wikipedia. [Link]

  • Mohr, J. T., & Stoltz, B. M. (2007). Enantioselective Protonation. PMC. [Link]

  • Gomez-Enguita, A., et al. (2021). Enantioselective reduction of prochiral ketones promoted by amino amide ruthenium complexes: A DFT study. ResearchGate. [Link]

  • Shirai, R., Tanaka, M., & Koga, K. (1986). Enantioselective deprotonation by chiral lithium amide bases: asymmetric synthesis of trimethylsilyl enol ethers from 4-alkylcyclohexanones. PubMed. [Link]

  • Vedejs, E., et al. (1995). Deracemization via Highly Enantioselective Enolate Protonation Using a Chiral Aniline as the "Acid". Journal of the American Chemical Society. [Link]

  • Szymańska, A., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. [Link]

  • Santiago, C. B., et al. (2022). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis. [Link]

  • Breuer, M., et al. (2004). Chiral Amine Synthesis – Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction. Angewandte Chemie International Edition. [Link]

  • Hernandez-Lara, A., et al. (2020). Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N—H Insertion. PMC. [Link]

  • Wikipedia. (2023). Enantioselective synthesis. Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of Benzylamine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzylamine moieties are ubiquitous in drug development, serving as both protective groups and core pharmacophores. While generally robust, their stability is context-dependent. In acidic media, they form stable salts but are susceptible to hydrogenolytic cleavage. In basic conditions, they act as nucleophiles and are prone to oxidative degradation and carbamate formation upon air exposure.

This guide moves beyond generic safety data sheets, providing a mechanistic troubleshooting framework for stability issues encountered during synthesis, purification, and storage.

Part 1: Stability in Acidic Conditions

Core Concept: The Salt Sanctuary vs. The Cleavage Risk

In aqueous mineral acids (HCl, H₂SO₄), simple benzylamines are thermodynamically stable. Protonation of the nitrogen (


) eliminates its nucleophilicity, preventing self-condensation. However, specific "acidic" environments trigger debenzylation.
Troubleshooting Guide

Q: I observed a loss of my N-benzyl product during an acidic workup. Did it hydrolyze? A: Hydrolysis of a simple N-benzyl bond in aqueous acid is mechanistically unlikely at standard temperatures. The loss is likely physical, not chemical.

  • Diagnosis: Check the pH of your aqueous layer.[1] Benzylammonium salts are highly water-soluble. If you extracted an acidic reaction mixture with an organic solvent, your product is likely in the aqueous waste.

  • The Fix: Basify the aqueous layer to pH > 12 (using NaOH) to regenerate the free base, then extract with DCM or EtOAc.

Q: My benzylamine is degrading during hydrogenation in acetic acid. Why? A: You have inadvertently created ideal conditions for hydrodebenzylation .

  • Mechanism: While benzyl groups are often removed via Pd/C and

    
    , the reaction is significantly accelerated by acid. The acid protonates the amine, making the leaving group (ammonia/amine) more labile, while the catalyst facilitates C-N bond cleavage.
    
  • Solution: If the benzyl group is a permanent part of the molecule, switch to a non-acidic solvent (MeOH/EtOH) or poison the catalyst slightly. If you intended to remove it, this confirms the protocol is working.

Q: I am using Trifluoroacetic Acid (TFA) to remove a Boc group, but my Benzyl group is also falling off. Is this normal? A: For simple benzylamines, this is rare. However, if your benzyl ring is electron-rich (e.g., p-methoxybenzyl or PMB), it is acid-labile.

  • Mechanism: Electron-donating groups stabilize the benzylic carbocation intermediate, allowing acid-catalyzed cleavage (

    
    -like mechanism) even without a metal catalyst.
    
  • The Fix: Switch to a milder acid (e.g., HCl in dioxane) or oxidative cleavage methods (DDQ) if orthogonal protection is required.

Part 2: Stability in Basic Conditions

Core Concept: The Nucleophile & The Air Trap

Under basic conditions, benzylamine exists as a free base. While chemically stable to hydrolysis, it becomes physically unstable due to its reactivity with atmospheric components (


 and 

).
Troubleshooting Guide

Q: My clear, liquid benzylamine free base has turned cloudy and formed a white solid crust. Is it polymerized? A: No, it has reacted with atmospheric


.
  • Mechanism: Benzylamines are strong nucleophiles. They attack

    
     to form a carbamic acid, which immediately reacts with another equivalent of amine to form a benzylammonium carbamate salt.
    
    • Reaction:

      
      
      
  • The Fix: The "impurity" is reversible. Treat the mixture with aqueous NaOH.[2] The carbamate will hydrolyze back to the amine and carbonate (which stays in the water). Extract the amine into an organic solvent.[2][3][4]

Q: My sample has turned from colorless to yellow/brown upon storage. Can I still use it? A: The color indicates oxidative degradation to imines (Schiff bases).

  • Mechanism: Air oxidation (often catalyzed by trace metals or light) converts the amine to an imine (

    
    ). This imine is yellow and can further hydrolyze to benzaldehyde (almond smell) and ammonia.
    
  • Decision:

    • Slight Yellow: Distillation or acid-base extraction will purify it.

    • Dark Brown: Significant degradation.[5] Purify immediately or discard.

  • Prevention: Store under Argon/Nitrogen in the dark.

Part 3: Analytical Troubleshooting (HPLC/NMR)

Q: My benzylamine peak on HPLC is broad and tailing severely. Is the compound degrading on the column? A: Likely not. This is the classic "Silanol Effect."

  • The Cause: Residual silanol groups (

    
    ) on the silica support are acidic. At neutral pH, they deprotonate (
    
    
    
    ) and ionically bind to the positively charged benzylammonium species, causing drag (tailing).
  • The Fix:

    • Add a Modifier: Use 0.1% TFA or Formic Acid in your mobile phase to protonate the silanols (suppressing

      
      ).
      
    • High pH Column: Use a hybrid-silica column stable at pH 10-11 (e.g., Waters XBridge). At high pH, the amine is neutral and won't interact with silanols.

Q: The NMR spectrum of my salt form shows split peaks or broadened signals. A: This is often due to restricted rotation or slow exchange .

  • Scenario: In bulky benzylamine salts, rotation around the

    
     bond can be restricted, creating distinct conformers on the NMR timescale.
    
  • Validation: Run the NMR at a higher temperature (

    
    ). If the peaks coalesce into sharp singlets, the compound is pure; the issue is dynamic conformational exchange.
    

Visual Reference: Stability & Reactivity Pathways

The following diagram illustrates the divergent fates of benzylamine under different environmental stressors.

BenzylamineStability BA Benzylamine (Free Base) Acid Acidic Conditions (HCl, H2SO4) BA->Acid Air Air Exposure (O2 / CO2) BA->Air Salt Benzylammonium Salt (Stable, Water Soluble) Acid->Salt Standard Acid Cleavage Cleavage Products (Toluene + Amine) Acid->Cleavage H2 + Pd/C or Strong Acid + Heat (PMB) Carbamate Carbamate Salt (White Solid Crust) Air->Carbamate + CO2 (Rapid) Imine Imine / Schiff Base (Yellow Color) Air->Imine + O2 (Slow/Light) Aldehyde Benzaldehyde (Degradation) Imine->Aldehyde Hydrolysis

Figure 1: Mechanistic pathways for benzylamine stability. Blue indicates the starting state, Green indicates stable states, Yellow indicates reversible impurities, and Red indicates irreversible degradation.

Part 4: Storage & Handling Protocols

To ensure data integrity and reagent quality, adopt the following Standard Operating Procedures (SOPs).

Storage Protocol
ParameterRecommendationScientific Rationale
Container Glass, amber, Teflon-lined capPrevents UV-catalyzed oxidation; Teflon prevents leaching.
Atmosphere Argon or Nitrogen blanketPrevents reaction with atmospheric

(carbamates) and

(imines).
Temperature 2°C to 8°C (Refrigerated)Slows kinetic rate of oxidation.
Form Store as HCl Salt if possibleThe salt form is resistant to oxidation and

absorption.
Re-Purification of "Spoiled" Benzylamine

If your free base has turned yellow or crusty:

  • Dissolve the impure amine in Diethyl Ether or DCM.

  • Wash with 1M NaOH (removes carbamates and hydrolysis byproducts).

  • Extract with 1M HCl (moves amine into water; non-basic impurities stay in organic).

  • Wash the aqueous layer with fresh ether (removes neutral organic impurities like benzaldehyde).

  • Basify the aqueous layer (pH > 12) with NaOH pellets/solution.

  • Extract back into DCM, dry over

    
    , and concentrate.
    

References

  • Sciencemadness. (2012). Bizzare observation about benzylamines- explanation? Retrieved from [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. Retrieved from [Link]

  • Organic Chemistry Portal. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide.[6] Retrieved from [Link]

Sources

troubleshooting guide for the synthesis of chiral homoallylic amines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Chiral Homoallylic Amines

Current Status: Online Operator: Senior Application Scientist (Pharma/Process Chem Division) Topic: Troubleshooting Asymmetric Allylation of Imines Reference ID: T-CHIRAL-ALLYL-001

Introduction & Scope

Welcome to the Technical Support Center. You are likely here because you are synthesizing chiral homoallylic amines—a privileged pharmacophore found in protease inhibitors (e.g., HIV, HCV therapeutics) and a critical intermediate for alkaloid synthesis.

This guide prioritizes the Ellman Sulfinimine Protocol (


-tert-butanesulfinyl imines) as it is the industry "Gold Standard" for scalability and reliability (

dr). We also cover Catalytic Asymmetric Allylation for cases where auxiliary removal is undesirable.

⚠️ Safety Warning: Allylation reagents (Grignards, Allylzinc, Allylindium) are exothermic and moisture-sensitive. Titanium(IV) ethoxide is water-reactive. Always perform these reactions under an inert atmosphere (Ar/N2) in a fume hood.

Core Workflow: The Ellman Auxiliary Protocol

This module addresses the most common route: Condensation of tert-butanesulfinamide with an aldehyde, followed by diastereoselective addition of an allyl metal species.

Phase 1: Imine Condensation Fails or Stalls

User Question: I am trying to condense (R)-tert-butanesulfinamide with a hindered ketone/aldehyde, but conversion stalls at 50%. Refluxing in THF isn't working. What should I do?

Scientist Diagnosis: Standard dehydration (MgSO4) is often insufficient for hindered substrates or electron-rich aldehydes due to the reversibility of imine formation. You need a water scavenger that also acts as a Lewis Acid activator.

Troubleshooting Protocol:

MethodReagentApplicationMechanism of Action
Standard Ti(OEt)4 (2-5 equiv)Most Aldehydes/KetonesLewis acid activation of carbonyl + irreversible water scavenging (formation of TiO2).
Mild CuSO4 (anhydrous)Acid-sensitive substratesLewis acid dehydration without the basicity of alkoxides.
Aggressive Ti(OEt)4 + MicrowaveSterically hindered ketonesThermal acceleration + water scavenging.

Corrective Action (The Titanium Protocol):

  • Mix aldehyde (1.0 equiv) and tert-butanesulfinamide (1.1 equiv) in THF (0.5 M).

  • Add Ti(OEt)4 (2.0 equiv) under Argon.

  • Stir at RT. If conversion <90% after 6h, heat to 60°C.

  • Critical Workup: Do not just add water (forms a gel). Pour into brine/EtOAc with vigorous stirring, or use a saturated solution of sodium potassium tartrate (Rochelle's salt) to solubilize titanium salts.

Phase 2: Low Diastereoselectivity (dr) in Allylation

User Question: I performed the allylation using Allylmagnesium Bromide at -78°C, but my dr is only 3:1. I need >95:5. Why is the selectivity eroding?

Scientist Diagnosis: Low selectivity usually stems from a "loose" transition state or competing coordination modes. Grignard reagents (Mg) are "hard" and can sometimes coordinate non-selectively. The stereocontrol relies on a Chelation-Controlled Zimmerman-Traxler Transition State .

The Fix: Switch Metals (The Coordination Hierarchy) If Mg fails, move down the group. Zinc and Indium often provide tighter transition states.

  • Option A: Transmetallation to Zinc.

    • Premix AllylMgBr with ZnBr2 or ZnCl2 (1.0 equiv) at -78°C for 30 mins before adding the imine.

    • Why? Forms an Allylzinc species. Zinc coordinates more strongly to the sulfinyl oxygen and imine nitrogen, locking the chair conformation.

  • Option B: Indium (The Barbier Protocol).

    • Highly recommended for functionalized substrates.

    • Protocol: Mix Imine, Allyl Bromide (1.5 equiv), and Indium powder (1.2 equiv) in THF. Heat to 60°C.

    • Note: Indium allylation is remarkably robust and often tolerates moisture.

Visualizing the Stereochemistry (DOT Diagram) The following diagram illustrates the critical transition state that dictates stereochemistry.

G cluster_0 Ellman Allylation Workflow cluster_1 Stereochemical Logic (Rs-Imine) Start Sulfinyl Imine (Rs or Ss) TS Transition State (Zimmerman-Traxler) Start->TS Coordination Reagent Allyl Metal (Mg, Zn, In) Reagent->TS Product Homoallylic Sulfinamide (High dr) TS->Product Allyl Transfer Metal Metal (Mg/Zn) Chelates O & N Face Allyl attacks from LESS hindered face Metal->Face Locks Geometry

Caption: Figure 1. The chelation-controlled mechanism. The metal center bridges the sulfinyl oxygen and imine nitrogen, forcing the allyl group to attack from the face opposite the bulky tert-butyl group.

Phase 3: Cleavage & Purification Issues

User Question: My reaction worked (high dr), but after HCl deprotection, I can't recover my amine. It might be water-soluble or volatile.

Scientist Diagnosis: Standard HCl/MeOH cleavage produces the amine hydrochloride salt. If your amine is low molecular weight, the free base is likely volatile. If it is polar, it is stuck in the aqueous layer during extraction.

Troubleshooting Protocol:

  • For Volatile Amines:

    • Do not free-base. Isolate and store as the HCl salt.

    • Evaporate the MeOH/HCl directly. Triturate the residue with Et2O (removes non-polar byproducts) to leave the pure amine salt.

  • For "Stuck" Polar Amines:

    • Use Ion Exchange Resin (Dowex 50W).

    • Load the crude acidic mixture onto the column.

    • Wash with water/methanol (removes sulfinic acid byproducts).

    • Elute amine with NH4OH in MeOH.

Advanced Module: Catalytic Enantioselective Allylation

Scenario: You cannot use stoichiometric auxiliaries (atom economy requirements) and need a catalytic method.

User Question: I am using a chiral BINOL-derived catalyst with allylboronate, but the reaction is extremely slow (3 days).

Scientist Diagnosis: Allylboronates are stable but less reactive than allyl-metals. The reaction relies on Lewis Acid activation of the boronate oxygen or the imine.[1]

Optimization Table:

VariableRecommendationReason
Catalyst BINOL-Phosphoric Acids (TRIP) or Zn-CatalystsBrønsted acids activate the imine; Zn activates the boronate.
Imine Type Use N-acyl or N-carbamoyl iminesN-alkyl imines are often too basic and deactivate Lewis Acid catalysts.
Additives 3Å Molecular SievesMandatory. Hydrolysis of the imine is the #1 cause of failure in catalytic modes.
Temperature Lower is better (-20°C to 0°C)Higher temps increase background (racemic) reaction rates.

FAQ: Analysis and Data Interpretation

Q: How do I determine the dr (diastereomeric ratio) of the crude mixture? A: Use 19F NMR if you have a CF3 group, or 1H NMR . Look for the tert-butyl signal of the auxiliary. The major and minor diastereomers usually show distinct singlets for the t-Bu group (separated by ~0.05 - 0.1 ppm). Integration of these peaks gives the most accurate dr.

Q: My product is an oil and I can't separate the diastereomers. What now? A: If chromatography fails:

  • Crystallization: Many sulfinamides crystallize nicely from Hexane/EtOAc.

  • Derivatization: Cleave the auxiliary to the amine, then derivatize with a heavy chromophore (e.g., p-nitrobenzoyl chloride) to facilitate separation on silica or HPLC.

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines."[2] Accounts of Chemical Research, 2002. Link

  • Foubelo, F.; Yus, M. "Indium-mediated diastereoselective allylation of N-tert-butanesulfinyl imines."[3][4] Tetrahedron: Asymmetry, 2010. (Demonstrates the Indium/Barbier protocol).

  • Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010. Link

  • Wada, R.; Shibuguchi, T.; Makino, S.; Oisaki, K.; Kanai, M.; Shibasaki, M. "Catalytic Enantioselective Allylation of Ketoimines." Journal of the American Chemical Society, 2006. (Catalytic alternatives). Link

Sources

Technical Support Center: Phase-Transfer Catalysis (PTC) for Benzylamine Functionalization

[1]

Current Status: Operational Ticket Focus: Optimizing Kinetics, Selectivity, and Stability in Benzylamine N-Alkylation Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Core Directive

The Mission: You are likely experiencing inconsistent yields, stalling kinetics, or "tarring" (emulsification) when functionalizing benzylamine (

interfacial surface areaion-pair extractionintrinsic organic-phase kinetics1

This guide moves beyond basic textbook definitions. We treat the reaction mixture as a dynamic heterogeneous system where the hydration shell of the anion and the steric bulk of the catalyst are your primary control knobs.

The Diagnostic Matrix (Troubleshooting)

Identify your symptom below to find the immediate corrective action.

SymptomProbable Root CauseTechnical VerificationCorrective Action
Reaction Stalls < 50% Conversion Catalyst Poisoning (via Hoffman Elimination)Check for "fishy" odor (trialkylamine byproduct) or precipitate (silver halide test on aqueous phase).[1]Switch Catalyst: If T > 80°C, replace Quats (e.g., TBAB) with Crown Ethers (e.g., 18-Crown-6) or thermally stable Phosphonium salts.[1]
Low Selectivity (Over-alkylation) Homogeneous Solubilization Product (secondary amine) is more soluble/nucleophilic than reactant in the organic phase.Switch to Solid-Liquid (S-L) PTC: Use solid

instead of aqueous NaOH. This "starves" the reaction of base, rate-limiting the second alkylation step [1].
Stable Emulsion (No Phase Cut) Pickering Emulsion or Surfactant Effect Microscope check: Are solid particles stabilizing droplets?[1] Is the catalyst chain length >C10?Adjust Agitation/Ions: Reduce stirring speed (shear). Add co-solvent (toluene). Increase ionic strength of aqueous phase (add NaCl) to "salt out" the organic phase [2].
Slow Kinetics (Induction Period) Interfacial Area Limitation Doubling stir speed doubles rate (indicates mass-transfer control).[1]Optimize Agitation: Ensure impeller creates a vortex pulling organic down. target tip speed > 2 m/s. Use "dumbbell" stir bars in vials.
Hydrolysis of Electrophile High Water Activity (

)
Alkyl halide converts to alcohol instead of amine.Hydration Control: Switch to 50% NaOH (w/w) or S-L PTC. High concentration reduces free water available for hydrolysis [3].

Deep Dive: The Mechanics of Efficiency

The Interfacial Mechanism vs. Extraction

For benzylamine reactions, we typically operate under the Interfacial Mechanism (Makosza mechanism) when using strong bases for deprotonation, or Starks' Extraction Mechanism for simple nucleophilic substitutions.[1]

The Critical Insight: Benzylamine is a neutral nucleophile. In N-alkylation, the base (




Visualization: The Interfacial Transport Loop

The following diagram illustrates the specific pathway for N-alkylation, highlighting where the failure points (Hoffman Elimination, Hydration) occur.

PTC_Mechanismcluster_organicOrganic Phase (Reaction Zone)cluster_interfaceInterfacial Regioncluster_aqueousAqueous / Solid PhaseBnNH2Bn-NH2(Benzylamine)QNu_org[Q+...BnNH2...OH-](Active Ion Pair)BnNH2->QNu_orgComplexationRXR-X(Alkyl Halide)ProductBn-NH-R(Secondary Amine)QX_orgQ+X-(Inactive Catalyst)InterfaceIon Exchange / DeprotonationQX_org->InterfaceRecycleQNu_org->ProductReaction (k_int)QNu_org->QX_orgRelease X-HoffmanFAILURE MODE:Hoffman Elimination(if T > 80°C)QNu_org->HoffmanThermal DecompInterface->QNu_orgExtractionBaseBase (NaOH / K2CO3)Base->InterfaceWaterH2O + NaX

Caption: Figure 1. The PTC cycle for Benzylamine. Note that the catalyst (Q+) shuttles the active species.[2][3] If the catalyst decomposes (Hoffman), the shuttle stops.

Optimization Protocol: Selective N-Alkylation

Goal: Synthesize N-alkylbenzylamine with >90% Mono-selectivity.

Phase 1: Catalyst & Solvent Selection[1]
  • Catalyst: Tetrabutylammonium Hydrogen Sulfate (TBAHS) or Bromide (TBAB) .[1]

    • Why? The sulfate counter-ion is highly hydrophilic, driving the catalyst into the aqueous phase to reload, while the bulky cation (

      
      ) is lipophilic enough to enter the organic phase.
      
  • Solvent: Toluene or Anisole .

    • Why? Non-polar solvents tighten the ion pair (

      
      ), increasing reactivity ("naked anion" effect).[1] Avoid DCM if using amines (can react to form aminals).[1]
      
  • Base: Solid Potassium Carbonate (

    
    ) .[1]
    
    • Why? Solid-Liquid PTC is superior for selectivity.[4] It releases base slowly, preventing the "burst" of deprotonated species that leads to di-alkylation [4].

Phase 2: The Workflow
  • Charge: Add Benzylamine (1.0 equiv), Alkyl Halide (1.1 equiv), and Toluene (5-10 volumes) to the reactor.

  • Catalyst Addition: Add TBAB (0.05 equiv / 5 mol%).

  • Base Addition: Add micronized anhydrous

    
     (2.0 equiv).
    
    • Tech Note: Particle size matters in S-L PTC. Grind the base if it's coarse.

  • Agitation: Set stirring to maximum vortex without splashing.

    • Validation: If you stop stirring and phases separate in <5 seconds, your emulsion is unstable (good for workup, bad for kinetics).[1] You want a "cloudy" dispersion during reaction.

  • Temperature: Heat to 60°C.

    • Warning: Do not exceed 80°C with TBAB. If higher T is needed, switch to Tetraphenylphosphonium bromide .[1]

Phase 3: Workup
  • Filtration: Filter off the solid salts (

    
    ). This removes the base immediately, stopping the reaction.
    
  • Wash: Wash organic filtrate with water (

    
    ) to remove catalyst.
    

FAQ: Advanced Technical Inquiries

Q: Why is my reaction yield dropping when I scale up from 10mL to 1L? A: This is a classic Mass Transfer Limitation . In small vials, a magnetic stir bar creates high shear relative to volume.[1] In a 1L flask, the interfacial area per unit volume (

1
  • Fix: Switch to an overhead stirrer with a Rushton turbine or pitched blade impeller. You must maintain the Weber number (measure of turbulence) during scale-up, not just RPM.

Q: Can I use Sodium Hydride (NaH) to speed this up? A: You can, but you shouldn't if you want selectivity.[1] NaH is an irreversible base. It will fully deprotonate the benzylamine (forming a highly reactive amide anion), which often leads to uncontrolled di-alkylation.[1] PTC with Carbonate or Hydroxide allows for a reversible equilibrium, favoring mono-alkylation [5].[1]

Q: My catalyst turned into an oil at the bottom of the flask. What happened? A: You formed a "Third Phase." This happens when the catalyst-product complex is insoluble in both the organic solvent (too non-polar) and the brine (too salty).

  • Fix: Add a co-solvent like Chlorobenzene or slightly increase the temperature. Alternatively, switch to a more lipophilic catalyst like Aliquat 336 (Methyltrioctylammonium chloride).

References

  • Makosza, M. (2000).[1] Phase-transfer catalysis.[4][5][6][7][8][9][10][11] A general green methodology in organic synthesis. Pure and Applied Chemistry. Link

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[1] Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (Foundational Text on Kinetics & Emulsions).[1]

  • Sasson, Y., & Neumann, R. (1986).[1][6] Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. Journal of the Chemical Society, Perkin Transactions 2.[6] Link

  • Torosyan, G. H. (2020).[1][10] Selective alkylation of organic compounds. MedCrave Online Journal of Bioorganic & Organic Chemistry. Link

  • O'Donnell, M. J. (2001).[1] The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. Link[1]

refinement of protocols for synthesizing N-methylated tertiary amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-methylated tertiary amines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in this crucial synthetic transformation. The introduction of a "magic methyl" group can significantly alter a molecule's physical, chemical, and biological properties, but its installation requires careful consideration of methodology to avoid common pitfalls such as low yields, over-alkylation, and complex purifications.[1]

This document moves beyond simple protocol lists to provide a deeper understanding of the underlying chemistry, helping you troubleshoot experiments and refine your synthetic strategies. We will explore the most common and effective methods, focusing on the causality behind experimental choices to ensure robust and reproducible results.

Method Selection: Frequently Asked Questions

Choosing the right N-methylation strategy is the first critical step. Your choice will depend on your substrate's functional groups, stability, and the desired scale of the reaction.

Q1: I need to N,N-dimethylate a primary amine or N-methylate a secondary amine. How do I avoid the formation of a quaternary ammonium salt?

This is one of the most common challenges in N-methylation. While classical alkylating agents like methyl iodide are potent, they often lead to over-alkylation, forming the quaternary ammonium salt, which can be difficult to separate.[1]

For reliable and clean conversion to the tertiary amine, the Eschweiler-Clarke reaction is the industry standard.[2][3] This reaction uses an excess of formaldehyde and formic acid to reductively methylate the amine. The reaction mechanism inherently prevents quaternization because a tertiary amine cannot form the necessary iminium ion intermediate required for the final methylation step.[2][4]

Q2: My substrate contains acid-sensitive functional groups. Is the Eschweiler-Clarke reaction still suitable?

The classical Eschweiler-Clarke reaction uses a large excess of hot formic acid, which can be detrimental to acid-labile groups like Boc, TBS, or acetals. In such cases, you have two primary alternatives:

  • Modified Eschweiler-Clarke Conditions : Recent literature has shown that the reductive potential of formaldehyde alone can be sufficient to methylate secondary amines in a neutral solvent like acetonitrile at elevated temperatures, completely avoiding the need for formic acid.[5][6] This is an excellent choice for acid-sensitive substrates.

  • Reductive Amination with Sodium Triacetoxyborohydride (STAB) : This is an exceptionally mild and versatile method. You can perform a one-pot reaction with your secondary amine, formaldehyde, and STAB in a solvent like dichloroethane (DCE).[7] STAB is stable in non-protic solvents and selectively reduces the iminium ion in the presence of the aldehyde, offering high yields under gentle conditions.[7][8]

Q3: What are the safest and most environmentally friendly N-methylation methods?

Safety and sustainability are paramount. Traditional reagents like methyl iodide and dimethyl sulfate are highly toxic and carcinogenic.[9] Sodium cyanoborohydride (NaBH₃CN), while effective for reductive amination, is highly toxic and can release hydrogen cyanide gas upon acidification during workup.[7][10]

The preferred modern alternatives are:

  • Eschweiler-Clarke Reaction : The reagents (formaldehyde and formic acid) are common and the only byproduct is carbon dioxide.[2]

  • Reductive Amination with STAB (NaBH(OAc)₃) : STAB was developed as a safer alternative to NaBH₃CN.[7][11] It is a stable, solid reagent with byproducts that are more benign.

  • Catalytic Methods : Emerging methods use methanol as a green methylating agent in the presence of transition metal catalysts, producing only water as a byproduct, though catalyst screening may be required.[12][13]

Guide 1: The Eschweiler-Clarke Reaction

This classic reaction provides a robust and scalable method for methylating primary and secondary amines to their tertiary counterparts using formaldehyde as the carbon source and formic acid as the reducing agent.[14]

Reaction Mechanism Workflow

Eschweiler_Clarke_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reductive Methylation Amine R₂NH (Amine) Aminal R₂NCH₂OH (Aminal Intermediate) Amine->Aminal + CH₂O Formaldehyde CH₂O (Formaldehyde) Iminium [R₂N=CH₂]⁺ (Iminium Ion) Aminal->Iminium - H₂O Aminal->Iminium FormicAcid HCOOH (Formic Acid) TertiaryAmine R₂NCH₃ (Tertiary Amine) Iminium->TertiaryAmine + HCOO⁻ (Hydride Source) Iminium->TertiaryAmine CO2 CO₂ TertiaryAmine->CO2 + H⁺

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Detailed Experimental Protocol (Secondary Amine)
  • Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the secondary amine (1.0 eq).

  • Reagent Addition : Add aqueous formaldehyde (37 wt%, 2.5 eq) followed by formic acid (98%, 2.5 eq). Note: The order of addition can be critical. Some protocols advocate for adding formic acid first, while others suggest adding it last to the amine-formaldehyde mixture.[15] The latter can sometimes provide better results.

  • Reaction : Heat the mixture to 80-100 °C. The reaction is typically accompanied by vigorous CO₂ evolution, which serves as a visual indicator of progress.[2] Maintain heating for 2-12 hours, monitoring by TLC or LCMS until the starting amine is consumed.

  • Workup : Cool the reaction mixture to room temperature. Carefully basify with a saturated NaOH or K₂CO₃ solution to pH > 10. Caution: This is highly exothermic and may cause splashing.

  • Extraction : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography or distillation if necessary.

Troubleshooting the Eschweiler-Clarke Reaction
ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient heating or reaction time.2. Deactivated amine (e.g., electron-deficient anilines).3. Insufficient reagents.1. Increase reaction temperature to reflux (around 100-110 °C) and extend the reaction time.2. For difficult substrates, consider microwave-assisted conditions to accelerate the reaction.[1]3. Ensure at least 2 equivalents of both formaldehyde and formic acid are used per amine proton.
Formation of Byproducts 1. For primary amines, formation of a 1,3,5-dioxazine derivative.[5]2. N-formylation of the amine if formaldehyde is limiting.1. Ensure an excess of formaldehyde is used and that reaction conditions drive the reductive amination forward.2. Add formaldehyde first to form the aminal/iminium ion before adding formic acid.[15]
Low Yield After Workup 1. Incomplete basification; product remains protonated in the aqueous layer.2. Product is partially water-soluble.1. Check the pH of the aqueous layer with pH paper after basification to ensure it is strongly basic (pH > 10).2. If the product has some water solubility, use a continuous liquid-liquid extractor or saturate the aqueous layer with NaCl (salting out) before extraction.

Guide 2: Reductive Amination

Reductive amination is a powerful alternative that involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ to the target amine.[16] For N-methylation, formaldehyde is the carbonyl of choice. The key to success lies in selecting the right reducing agent.

Choosing Your Reducing Agent: A Comparison
Reducing AgentProsConsBest For...
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for iminium ions over carbonyls.[7][8] Non-toxic. Can be used in a one-pot procedure.[10]More expensive than NaBH₄. Slower reaction rates than stronger hydrides.The go-to reagent for most applications, especially for sensitive or complex substrates.[7][11]
Sodium Cyanoborohydride (NaBH₃CN) Highly effective and selective for iminium ions. Stable at mildly acidic pH (3-6) where imine formation is optimal.[7][16]Highly Toxic . Generates HCN gas in acidic conditions or during acidic workup.[7][11]Historical use; largely replaced by STAB due to safety concerns. Use only with extreme caution and appropriate ventilation.
Sodium Borohydride (NaBH₄) Inexpensive and powerful.Can reduce the starting aldehyde/ketone if added too early.[16] Less stable at the acidic pH required for imine formation.Simple, robust substrates where the imine can be pre-formed before adding the reducing agent, or when cost is a primary driver.[17]
Workflow for Selecting a Reducing Agent

Reductive_Amination_Workflow Start Start: Need to N-methylate a secondary amine Check_Toxicity Is cyanide toxicity a major concern? Start->Check_Toxicity Check_Sensitivity Is the substrate sensitive to acid or strong reducing agents? Check_Toxicity->Check_Sensitivity No Use_STAB Use Sodium Triacetoxyborohydride (NaBH(OAc)₃) (Safest & Most Versatile) Check_Toxicity->Use_STAB Yes Check_Sensitivity->Use_STAB Yes Use_NaCNBH3 Use Sodium Cyanoborohydride (NaBH₃CN) (High Toxicity - Use with Caution) Check_Sensitivity->Use_NaCNBH3 No Preform_Imine Can the imine be pre-formed and isolated before reduction? Preform_Imine->Use_STAB No Use_NaBH4 Use Sodium Borohydride (NaBH₄) (Cost-effective but less selective) Preform_Imine->Use_NaBH4 Yes Use_NaCNBH3->Preform_Imine Consider NaBH₄ as alternative

Caption: Decision workflow for choosing a reducing agent.

Detailed Experimental Protocol (One-Pot with STAB)
  • Setup : To a flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.0 eq), the solvent (e.g., DCE or THF, ~0.1-0.5 M), and aqueous formaldehyde (37 wt%, 1.2 eq).

  • Imine Formation : Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Reduction : Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes. Note: The reaction can be mildly exothermic.

  • Reaction : Stir at room temperature for 2-24 hours. Monitor the reaction by TLC or LCMS for the disappearance of the starting material.

  • Workup : Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir for 30 minutes.

  • Extraction : Separate the layers and extract the aqueous phase with an organic solvent (e.g., EtOAc, DCM).

  • Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.

Troubleshooting Reductive Amination
ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Inefficient iminium ion formation.2. Insufficient reducing agent.3. STAB reagent has degraded due to moisture.1. Add a small amount of acetic acid (1.0 eq) to catalyze imine formation, especially for less nucleophilic amines.[7]2. Increase the equivalents of STAB to 2.0 eq.3. Use a fresh bottle of STAB and ensure anhydrous conditions.
Starting Aldehyde/Ketone is Reduced (when using NaBH₄) The reducing agent was added before imine formation was complete and is reacting with the carbonyl.1. Allow the amine and carbonyl to stir together for a longer period (1-2 hours) before adding NaBH₄.2. Switch to a more selective reducing agent like STAB.[16]
Stalled Reaction and Residual Imine The imine/iminium ion is stable but resistant to reduction, or the reaction has reached equilibrium.[17]1. Increase the temperature of the reaction to 40-50 °C.2. Ensure sufficient reducing agent has been added. If the reaction stalls, a second charge of the reducing agent may be necessary.
Difficult Purification The product amine and unreacted secondary amine have similar polarities.1. Drive the reaction to completion to minimize the amount of starting material.2. Consider a Boc-protection strategy. React the crude mixture with Boc-anhydride; the unreacted secondary amine will form a non-polar Boc-protected adduct, making separation from the more polar tertiary amine product easier via chromatography.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - NIH. [Link]

  • Sodium triacetoxyborohydride. Wikipedia. [Link]

  • Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Simplified Version of the Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

  • Eschweiler-Clarke Reaction. YouTube. [Link]

  • Synthesis of tertiary amines by N‐methylation of aromatic imines using formic acid and silanes. ResearchGate. [Link]

  • Tandem synthesis of N-methylated tertiary amines via three-component coupling of carbonyl compounds, amines, and methanol. Chemical Communications (RSC Publishing). [Link]

  • Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry. [Link]

  • tertiary amine synthesis & reductive amination. YouTube. [Link]

  • Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry. [Link]

  • Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. [Link]

  • Eschweiler-Clarke reaction. Name-Reaction.com. [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of NiNiO@C. Semantic Scholar. [Link]

  • Eschweiler-Clarke for Ethyl or Propyl groups. Sciencemadness Discussion Board. [Link]

  • C!N Bond-Forming Reactions: Reductive Amination. Myers Chem 115 Handout. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. ResearchGate. [Link]

  • A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool IT Services. [Link]

  • Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews (RSC Publishing). [Link]

  • A General, Selective, High-Yield N-Demethylation Procedure for Tertiary Amines by Solid Reagents in a Convenient Column Chromatography-Like Setup. ResearchGate. [Link]

  • Methylation of NH2 Troubleshooting?. Reddit. [Link]

  • N-Methylation of Amines with Methanol at Room Temperature. Organic Chemistry Portal. [Link]

  • Eschweiler- Clarke Reaction. Online Organic Chemistry Tutor. [Link]

  • Further investigation of the N-demethylation of tertiary amine alkaloids using the non-classical Polonovski reaction. PubMed. [Link]

  • Efficient, Green, and Renewable N-Di-Methylation Synthesis of Amines by a Novel Nano-Catalyst of NiNiO@C. ChemRxiv. [Link]

  • Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
  • N-Dealkylation of Amines. PMC. [Link]

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. ResearchGate. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC. [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry - ACS Publications. [Link]

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. [Link]

  • Amines: synthesis from haloalkanes, exhaustive methylation. YouTube. [Link]

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. PubMed. [Link]

  • N-Dealkylation of Amines. MDPI. [Link]

Sources

strategies to enhance the functional group tolerance in benzylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzylamine Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center for benzylamine synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of synthesizing benzylamines, particularly in the context of molecules bearing sensitive functional groups. The synthesis of benzylamines is a cornerstone of medicinal chemistry, yet the reactivity of the amine product and the potential for incompatibility with other functional groups present significant challenges.

This resource moves beyond simple protocols. It is structured as a series of troubleshooting guides and frequently asked questions to directly address the specific, practical issues encountered in the lab. We will explore the causality behind experimental choices, empowering you to not only solve current problems but also to design more robust and tolerant synthetic routes in the future.

Section 1: Foundational Concepts - Frequently Asked Questions

Q1: What is "functional group tolerance" and why is it so critical in benzylamine synthesis?

Answer: Functional group tolerance refers to the ability of a chemical reaction to proceed efficiently and selectively without affecting other reactive functional groups present in the starting materials, reagents, or products.[1] In the synthesis of complex molecules like active pharmaceutical ingredients (APIs), substrates often contain a diverse array of functional groups (e.g., esters, ketones, nitriles, halides, nitro groups). A reaction with high functional group tolerance obviates the need for protection-deprotection sequences, which add steps, reduce overall yield, and increase costs.[2]

The benzylamine moiety itself is a nucleophilic and basic functional group, which can be incompatible with many standard synthetic transformations.[2] Therefore, selecting a synthetic method that tolerates both the desired product and the other functionalities on the molecule is paramount for efficiency and success.

Q2: My go-to method is reductive amination. What are its primary limitations concerning functional group tolerance?

Answer: Reductive amination is a workhorse reaction but has notable limitations. The main challenge stems from the reducing agents used. Powerful hydrides like lithium aluminum hydride (LAH) are non-selective and will readily reduce other sensitive groups such as esters, amides, and nitriles.[3]

Even milder reagents like sodium borohydride (NaBH₄) can be problematic. Under certain conditions, NaBH₄ can reduce ketones and aldehydes present elsewhere in the molecule.[4] Furthermore, the intermediate imine can sometimes be difficult to reduce completely, leading to impurities that are challenging to separate from the desired amine product.[5][6] The choice of reducing agent must be carefully tailored to the specific substrate to avoid unwanted side reactions.

Q3: What is the role of a protecting group, and when should I consider using one?

Answer: A protecting group is a chemical moiety that is temporarily attached to a reactive functional group to render it inert during a specific chemical transformation.[3][7] After the reaction is complete, the protecting group is removed in a deprotection step.

You should consider a protecting group strategy when:

  • The desired reaction conditions are fundamentally incompatible with a functional group on your substrate (e.g., using a strong base in the presence of an ester).

  • A chemoselective reaction at a different site is not possible.

  • The amine itself needs to be masked to prevent side reactions like over-alkylation.[4]

Common amine protecting groups include carbamates like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), which can be removed under acidic conditions or hydrogenolysis, respectively.[8] The key is to choose a protecting group that is stable to the reaction conditions but can be removed without affecting the rest of the molecule, a concept known as orthogonal protection .[3]

Section 2: Troubleshooting Guide - Common Synthesis Issues

This section addresses specific problems you may encounter during your experiments.

Scenario 1: Reductive Amination

Problem: "My reductive amination with NaBH₄ is sluggish, and I always have residual imine impurity. Increasing the reagent just creates more byproducts."

Root Cause Analysis: Incomplete imine reduction is a common issue.[5][6] The electrophilicity of the imine carbon is often insufficient for efficient reduction by NaBH₄, especially with sterically hindered substrates. Simply adding more NaBH₄ can lead to the undesired reduction of other carbonyls. The solvent also plays a critical role; protic solvents like methanol can compete with the hydride reagent.[6]

Solutions & Protocol:

  • Protonate the Imine: Adding a mild acid catalyst (e.g., a few drops of acetic acid) can protonate the imine nitrogen, forming a more electrophilic iminium ion, which is reduced much more rapidly.[5] This often drives the reaction to completion without requiring excess hydride.

  • Switch to a More Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often superior choices for reductive amination.[9] They are milder and more selective for imines/iminium ions over ketones and aldehydes, thus enhancing functional group tolerance.

    • Caution: NaBH₃CN can release toxic HCN gas under strongly acidic conditions (pH < 10).[9] STAB is generally a safer and highly effective alternative.

Troubleshooting Workflow: Reductive Amination Here is a logical workflow to diagnose and solve issues in your reductive amination protocol.

G start Problem: Incomplete Reaction/ Imine Impurity check_imine Is imine formation complete? (Monitor by TLC/GC/LCMS) start->check_imine check_hydride Is the reducing agent active? (Test on a simple ketone) check_imine->check_hydride Yes incomplete_imine Force imine formation: - Use Dean-Stark trap - Add drying agent (MgSO4, mol. sieves) check_imine->incomplete_imine No add_acid Strategy 1: Add catalytic acid (e.g., AcOH) to form iminium ion. check_hydride->add_acid Yes degraded_hydride Use fresh, properly stored NaBH4 or other hydride source. check_hydride->degraded_hydride No switch_reagent Strategy 2: Switch to a more selective reagent (e.g., STAB). add_acid->switch_reagent If unsuccessful success Reaction Complete. Proceed to Workup. add_acid->success switch_reagent->success

Caption: Troubleshooting workflow for incomplete reductive amination.

Scenario 2: Transition Metal Catalysis (e.g., "Borrowing Hydrogen")

Problem: "I'm attempting a 'borrowing hydrogen' N-alkylation of an amine with a benzyl alcohol, but the reaction stalls at low conversion. My substrate has a nitro group."

Root Cause Analysis: The "borrowing hydrogen" or "hydrogen autotransfer" method is an elegant, atom-economical process.[10] The catalyst (often Ru, Ir, or Fe-based) first dehydrogenates the alcohol to an in-situ aldehyde, which then forms an imine with the amine. The catalyst, now in a hydride form, reduces the imine to the final product.[10]

However, certain functional groups can interfere with this catalytic cycle:

  • Reducible Groups: Nitro groups, alkynes, and some olefins can be reduced by the metal-hydride intermediate, consuming the catalyst's reducing equivalents and halting the desired cycle.

  • Coordinating Groups: Strong Lewis bases like pyridines or unprotected anilines can bind tightly to the metal center, acting as catalyst poisons and preventing turnover.

Solutions & Protocol:

  • Catalyst Selection: The choice of metal and ligand is crucial. Earth-abundant metal catalysts based on manganese (Mn) or iron (Fe) have shown remarkable functional group tolerance, often outperforming precious metal catalysts in complex settings.[1][10] They may be less susceptible to reduction of sensitive groups.

  • Protect Susceptible Groups: If catalyst screening is unsuccessful, the most reliable strategy is to protect the interfering functional group. A nitro group can be carried through the reaction and reduced in a subsequent step.

The "Borrowing Hydrogen" Catalytic Cycle This diagram illustrates the key steps and potential points of failure.

G cluster_0 Catalytic Cycle cluster_1 Interference Pathways A [M]-H (Catalyst-Hydride) C Imine Reduction A->C Imine Reduction Side Reduction (e.g., Nitro Group) A->Reduction B [M] (Active Catalyst) D Dehydrogenation B->D R-CH2OH Poison Catalyst Poisoning (e.g., Pyridine) B->Poison C->B - Benzylamine D->A - R-CHO - H2O txt1 Aldehyde + Amine -> Imine

Sources

Validation & Comparative

Validation of Benzyl(3-methylpentan-2-yl)amine Purity by Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of secondary amines like Benzyl(3-methylpentan-2-yl)amine (C₁₃H₂₁N), establishing absolute purity is a critical milestone before biological screening or scale-up. While High-Performance Liquid Chromatography (HPLC) is ubiquitous for tracking organic impurities, it often fails to detect inorganic salts, trapped solvents, or moisture—contaminants that significantly skew stoichiometric calculations.

This guide evaluates Elemental Analysis (EA) via combustion (CHN) as a definitive method for validating bulk purity. We compare EA against orthogonal techniques (HPLC, qNMR) and provide a rigorous, self-validating protocol designed to meet the ±0.4% tolerance standard required by top-tier journals (e.g., J. Med. Chem., J. Org. Chem.).[1][2][3][4][5][6]

Technical Context: The Molecule & The Challenge

Target Molecule: Benzyl(3-methylpentan-2-yl)amine Molecular Formula: C₁₃H₂₁N Molecular Weight: 191.32 g/mol Physical State: Likely a viscous oil or low-melting solid (free base); crystalline solid (HCl salt).

The Analytical Gap

As a secondary amine, this molecule presents specific challenges:

  • Hygroscopicity: The free base may absorb atmospheric CO₂ to form carbamates, or water, altering the %C and %N values.

  • Solvent Entrapment: The bulky benzyl and branched alkyl groups can trap synthesis solvents (e.g., Toluene, DCM) within the crystal lattice or oil matrix.

  • "Invisible" Impurities: HPLC with UV detection (254 nm) relies on the benzyl chromophore. Non-chromophoric impurities (e.g., aliphatic starting materials, inorganic drying agents) are invisible to UV but are detected by EA.

Comparative Assessment: EA vs. HPLC vs. qNMR

To validate purity effectively, one must understand where EA fits in the analytical ecosystem. The following comparison highlights why EA remains the "Gold Standard" for bulk composition despite the rise of modern spectroscopy.

Table 1: Method Performance Matrix
FeatureElemental Analysis (CHN) HPLC (UV/MS) Quantitative NMR (qNMR)
Primary Scope Bulk Purity (Stoichiometry)Organic Impurity ProfilingAbsolute Purity & Structure
Detection Basis Mass fraction of C, H, NInteraction with stationary phase + UV absorptionNuclear spin resonance (Molar ratio)
Solvent/Water Detection Yes (Indirectly via %C/H deviation)No (Elutes in void volume or invisible)Yes (Distinct peaks)
Inorganic Detection Yes (Residue/Ash affects total %)No (Incompatible/Invisible)No (Invisible)
Isomer Specificity Low (Isomers have identical %CHN)High (Separates diastereomers)High (Distinct shifts)
Sample Requirement 2–5 mg (Destructive)<1 mg (Non-destructive)10–20 mg (Non-destructive)
Regulatory Status Required for new compounds (±0.4%)Required for GMP releaseIncreasing acceptance (USP <761>)
Analytical Decision Logic

The following diagram illustrates the decision process for choosing the correct validation workflow.

ValidationLogic Start Synthesized Benzyl(3-methylpentan-2-yl)amine CheckState Physical State Check Start->CheckState HPLC Run HPLC-UV/MS (Check Organic Impurities) CheckState->HPLC PassHPLC HPLC > 98%? HPLC->PassHPLC PassHPLC->HPLC No (Re-purify) EA Run Elemental Analysis (CHN) (Check Bulk Purity/Solvates) PassHPLC->EA Yes Result Compare Theoretical vs. Found EA->Result Decision Within ±0.4% Tolerance? Result->Decision FailC Fail: %C Deviates Decision->FailC No FailN Fail: %N Deviates Decision->FailN No Success VALIDATED PURITY Decision->Success Yes ActionSolvent Suspect Solvent Trap (Run qNMR / Dry Sample) FailC->ActionSolvent ActionSalt Suspect Salt Form Error (Check HCl/TFA stoichiometry) FailN->ActionSalt

Figure 1: Analytical decision matrix for validating amine purity. Note how EA serves as the final gatekeeper for bulk composition.

Experimental Protocol: High-Precision CHN Analysis

Objective: Determine mass percentages of Carbon, Hydrogen, and Nitrogen to within ±0.4% of theoretical values.

A. Theoretical Calculation

Before analysis, exact theoretical values must be established.

  • Formula: C₁₃H₂₁N

  • Atomic Weights: C=12.011, H=1.008, N=14.007

  • Molecular Weight: $ (13 \times 12.011) + (21 \times 1.008) + (14.007) = 191.32 , \text{ g/mol } $

ElementCalculationTheoretical %
Carbon

81.61%
Hydrogen

11.06%
Nitrogen

7.32%
B. Instrumentation & Reagents[1][5][7][8]
  • Instrument: Thermo Scientific FlashSmart or Elementar vario EL cube.

  • Carrier Gas: Helium (Grade 5.0, >99.999%).

  • Combustion Gas: Oxygen (Grade 5.0).

  • Standard: Acetanilide (C₈H₉NO) – Chosen for its structural similarity (aromatic ring + nitrogen) and stability.

  • Vessels: Tin capsules (for solids) or Tin capsules with sealing device (for liquids/oils).

C. Step-by-Step Workflow
  • System Conditioning:

    • Purge the instrument with Helium for 30 minutes.

    • Run 3 "Blank" cycles (empty tin capsules) to remove atmospheric nitrogen from the combustion tube.

    • Pass Criteria: Blank N area < 50 counts (instrument specific).

  • K-Factor Calibration (The Self-Validating Step):

    • Weigh 2.000 mg (±0.005 mg) of Acetanilide standard into a tin capsule.

    • Run in triplicate.

    • The instrument calculates a "K-factor" (response factor) based on the theoretical % of Acetanilide (C: 71.09%, H: 6.71%, N: 10.36%).

    • Validation: If the RSD of the K-factors is >0.2%, recalibrate. This ensures the system is linear and accurate.

  • Sample Preparation (Critical for Oils):

    • If Solid (Salt): Weigh 2.0 mg directly into the capsule. Fold tightly to exclude air.

    • If Liquid (Free Base): Use a micro-syringe to deposit 2.0 mg into a pre-tared tin capsule . immediately seal using a cold-weld crimper to prevent evaporation of the amine or absorption of atmospheric CO₂.

  • Combustion:

    • Flash Combustion: Sample drops into the combustion reactor at 950–1000°C.

    • Oxidation:

      
       injection ensures quantitative conversion to 
      
      
      
      ,
      
      
      , and
      
      
      .
    • Reduction: Gases pass over reduced copper at 650°C to convert

      
       and remove excess oxygen.
      
  • Detection:

    • Gases are separated (GC column) and detected via Thermal Conductivity Detector (TCD).[4]

Data Interpretation & Case Study

The following data represents a typical validation scenario for Benzyl(3-methylpentan-2-yl)amine.

Scenario A: The "Wet" Sample (Fail)

Sample was dried on a rotovap but not under high vacuum.

ElementTheoreticalFound (Run 1)Found (Run 2)DeviationResult
C 81.61%80.15%80.20%-1.46%FAIL
H 11.06%10.95%10.98%-0.11%PASS
N 7.32%7.15%7.18%-0.17%PASS
  • Diagnosis: Carbon is significantly low. This often indicates the presence of non-combustible material (inorganic salts) or, more likely, heavy solvation with a solvent that has a lower Carbon % than the product (e.g., Dichloromethane, C% = 14%).

  • Action: Dry sample at 40°C under high vacuum (<1 mbar) for 24 hours and re-test.

Scenario B: The Validated Sample (Pass)

After high-vacuum drying.

ElementTheoreticalFound (Run 1)Found (Run 2)DeviationResult
C 81.61%81.55%81.65%±0.06%PASS
H 11.06%11.15%11.10%+0.09%PASS
N 7.32%7.28%7.35%±0.03%PASS

Strategic Recommendation

  • Routine Screening: Use HPLC-MS for reaction monitoring and initial purity checks. It is faster and consumes less sample.

  • Final Validation: Use Elemental Analysis (CHN) only after the sample has been purified and thoroughly dried.

    • Why? EA is the only method that will flag if your "oil" still contains 5% solvent or if your "salt" is actually a hemi-hydrate.

  • The "Gold Standard" Combo: For publication or regulatory submission, provide both the HPLC trace (to prove absence of specific organic impurities) and the CHN report (to prove bulk stoichiometry). This eliminates ambiguity.

References

  • ASTM International. (2021). ASTM E258-07: Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method. (Note: While Kjeldahl is specific to N, modern combustion methods are covered under related ASTM E191). [Link]

  • American Chemical Society (ACS). (2014). Journal of Medicinal Chemistry Guidelines for Authors - Purity. (Specifies the ±0.4% tolerance for elemental analysis). [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][6] Journal of Medicinal Chemistry. (Comparison of qNMR vs EA). [Link]

  • Royal Society of Chemistry. (2011). Elemental analysis: an important purity control but prone to manipulations.[7][8] (Discussion on the reliability of EA data). [Link]

Sources

A Senior Application Scientist's Guide to Catalytic Systems for Benzylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Benzylamine and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty polymers. The efficient and selective production of this primary amine is therefore a topic of significant academic and industrial importance. This guide provides an in-depth comparison of the predominant catalytic systems for benzylamine synthesis, grounded in experimental data and mechanistic insights to inform your selection of the most appropriate synthetic route and catalyst for your specific application.

Hydrogenation of Benzonitrile: A Direct and Atom-Economical Route

The direct hydrogenation of benzonitrile is one of the most common and atom-economical methods for synthesizing benzylamine. This reaction is typically carried out using heterogeneous catalysts, with the choice of metal and support playing a critical role in both activity and selectivity.

Mechanistic Considerations and Selectivity Challenges

The hydrogenation of benzonitrile proceeds through a series of steps, with the primary challenge being the prevention of side reactions. The desired reaction involves the addition of two equivalents of hydrogen to the nitrile group to form benzylamine. However, two main side reactions can occur:

  • Hydrogenolysis: The newly formed benzylamine can undergo further hydrogenation, leading to the cleavage of the C-N bond and the formation of toluene.

  • Dimerization: The intermediate imine can react with benzylamine to form a secondary amine (dibenzylamine).

The choice of catalyst and reaction conditions is therefore crucial to maximize the selectivity towards the desired primary amine.

Performance Comparison of Catalytic Systems for Benzonitrile Hydrogenation

The following table summarizes the performance of various catalytic systems for the hydrogenation of benzonitrile to benzylamine.

CatalystSupportTemperature (°C)Pressure (bar)Conversion (%)Selectivity to Benzylamine (%)Reference
5 wt% Pd/CCarbon6045040[1]
1 wt% Pd/Al2O3Alumina6045047[1]
Co/α-Al2O3Alumina11040100High (not specified)[2]
Co-MOF-11040100100[2]
Co@N-CN-doped Carbon120309996[2]

Key Insights:

  • Palladium-based catalysts are effective for benzonitrile hydrogenation, but can also promote the undesirable hydrogenolysis of benzylamine to toluene. The choice of support influences selectivity, with Pd/Al2O3 showing slightly higher selectivity to benzylamine compared to Pd/C under similar conditions[1].

  • Cobalt-based catalysts have emerged as a highly selective alternative for the synthesis of primary amines from nitriles. Cobalt supported on alumina, cobalt-based metal-organic frameworks (MOFs), and cobalt nanoparticles supported on nitrogen-doped carbon have all demonstrated excellent yields of benzylamine[2].

Experimental Protocol: Hydrogenation of Benzonitrile using 5 wt% Pd/C

This protocol is adapted from a study on the kinetics of benzonitrile hydrogenation[1].

Materials:

  • 5 wt% Pd/C catalyst

  • Benzonitrile

  • Propan-2-ol (solvent)

  • Pressurized reaction vessel (autoclave) with magnetic stirring and temperature control

  • Hydrogen gas supply

Procedure:

  • Charge the autoclave with 500 mg of 5 wt% Pd/C catalyst and 300 mL of propan-2-ol.

  • Seal the reactor and purge with nitrogen gas to remove air.

  • Pressurize the reactor with 4 barg of hydrogen and heat to 60°C while stirring at 800 rpm. Allow the catalyst to pre-reduce for 1 hour.

  • In a separate vessel, dissolve approximately 17 mmol of benzonitrile in 50 mL of propan-2-ol and degas with a stream of helium.

  • Introduce the benzonitrile solution into the autoclave to start the reaction.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Reductive Amination of Benzaldehyde: A Versatile Approach

Reductive amination is a powerful and versatile method for the synthesis of amines. In the case of benzylamine, this involves the reaction of benzaldehyde with an ammonia source, followed by the in-situ reduction of the resulting imine intermediate.

Mechanistic Pathway

The reductive amination of benzaldehyde with ammonia proceeds in two main steps:

  • Imine Formation: Benzaldehyde reacts with ammonia to form an unstable gem-diamine intermediate, which then dehydrates to form benzylideneimine.

  • Hydrogenation: The benzylideneimine is then catalytically hydrogenated to yield benzylamine.

A key challenge in this process is controlling the reaction of the newly formed benzylamine with another molecule of benzaldehyde, which can lead to the formation of the secondary amine, dibenzylamine.

Performance of Catalytic Systems for Reductive Amination

Palladium on carbon (Pd/C) is a commonly used catalyst for the reductive amination of benzaldehyde. The acidity of the carbon support can influence the reaction rate, with more acidic supports leading to higher rates[3].

A recent development in this area is the use of electrochemical reductive amination. An inner-sphere route on a silver electrocatalyst has been demonstrated to produce benzylamine from benzaldehyde and ammonia at ambient conditions with a Faradaic efficiency of approximately 80%[4].

Experimental Protocol: Reductive Amination of Benzaldehyde using Pd/C

This protocol is a general representation based on literature descriptions[3][5].

Materials:

  • Palladium on carbon (e.g., 5 wt% Pd/C)

  • Benzaldehyde

  • Ammonia source (e.g., methanolic ammonia)

  • Hydrogen source (e.g., hydrogen gas or a transfer hydrogenation agent)

  • Reaction vessel with stirring

Procedure:

  • In a suitable reaction vessel, combine benzaldehyde and the ammonia source.

  • Add the Pd/C catalyst to the mixture.

  • If using hydrogen gas, purge the vessel with hydrogen and maintain a positive pressure.

  • If using a transfer hydrogenation agent (e.g., formic acid), add it to the reaction mixture.

  • Stir the reaction at a suitable temperature (e.g., room temperature to 80°C) until the reaction is complete.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC), GC, or HPLC.

  • Upon completion, filter the catalyst and purify the product by distillation or chromatography.

N-Alkylation of Benzyl Alcohols with Ammonia: The "Borrowing Hydrogen" Strategy

The direct amination of benzyl alcohols with ammonia, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, is an increasingly popular and sustainable route to benzylamines. This method avoids the use of pre-functionalized starting materials and generates water as the only byproduct.

The "Borrowing Hydrogen" Mechanism

This elegant catalytic cycle involves three key steps:

  • Oxidation: The catalyst temporarily "borrows" hydrogen from the benzyl alcohol to form benzaldehyde.

  • Condensation: The in-situ generated benzaldehyde reacts with ammonia to form the corresponding imine.

  • Reduction: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to benzylamine.

Performance of Nickel-Based Catalysts

Commercially available heterogeneous nickel catalysts have proven to be effective for this transformation. For example, Raney Ni has been shown to catalyze the reaction of benzyl alcohol with aqueous ammonia to produce benzylamine with good conversion and selectivity[6][7].

The following table presents data for the amination of various benzyl alcohols using a Raney Ni catalyst.

SubstrateConversion (%)Selectivity to Primary Amine (%)Reference
Benzyl alcohol8361[6]
4-Methylbenzyl alcohol~9056 (isolated yield)[6]
4-tert-Butylbenzyl alcohol~9070 (isolated yield)[6]

Key Insights:

  • The "borrowing hydrogen" methodology offers a green and efficient route to benzylamines from readily available benzyl alcohols.

  • Commercially available nickel catalysts are robust and effective for this transformation.

  • Over-alkylation to form secondary and tertiary amines is a potential side reaction that needs to be controlled through optimization of reaction conditions.

Experimental Protocol: N-Alkylation of Benzyl Alcohol with Aqueous Ammonia using Raney Ni

This protocol is based on a reported methodology for the synthesis of primary benzylamines[6].

Materials:

  • Raney Ni catalyst

  • Benzyl alcohol

  • Aqueous ammonia (25 wt%)

  • p-Xylene (solvent)

  • Pressurized reaction vessel (autoclave or sealed tube)

Procedure:

  • To a pressure-rated reaction vessel, add benzyl alcohol (1 mmol), p-xylene (as solvent), and aqueous ammonia.

  • Carefully add the Raney Ni catalyst (200 mg) to the reaction mixture.

  • Seal the vessel and heat to 180°C with stirring for the desired reaction time (e.g., 18-24 hours).

  • After cooling to room temperature, carefully vent the reactor.

  • Filter the catalyst and analyze the crude product mixture by GC-FID to determine conversion and selectivity.

  • The product can be isolated and purified using standard techniques.

Novel Catalytic Systems: Atomically Dispersed Cobalt Catalysts

Recent research has focused on the development of highly efficient and selective catalysts for benzylamine synthesis. A notable advancement is the use of atomically dispersed cobalt catalysts for the tandem synthesis of primary benzylamines from oxidized lignin model compounds[8]. These single-atom catalysts offer precise control over the reaction sequence, leading to high yields of the desired product. A CoN3 catalyst with a triple Co-N coordination environment achieved a remarkable 94% yield in the synthesis of primary benzylamine from a lignin model compound[8]. This approach represents a promising avenue for the sustainable production of benzylamines from renewable resources.

Visualizing the Synthetic Pathways and Experimental Workflow

To better understand the processes discussed, the following diagrams illustrate the key reaction pathways and a general workflow for catalyst performance evaluation.

Reaction Pathways for Benzylamine Synthesis

Figure 1: Catalytic Routes to Benzylamine cluster_0 Hydrogenation of Benzonitrile cluster_1 Reductive Amination of Benzaldehyde cluster_2 N-Alkylation of Benzyl Alcohol (Borrowing Hydrogen) Benzonitrile Benzonitrile Benzylamine Benzylamine Benzonitrile->Benzylamine + 2H2 (e.g., Pd/C, Co@N-C) Dibenzylamine Dibenzylamine Benzonitrile->Dibenzylamine Dimerization Side-reaction Toluene Toluene Benzylamine->Toluene + H2 (Hydrogenolysis) Benzaldehyde Benzaldehyde Benzylideneimine Benzylideneimine Benzaldehyde->Benzylideneimine + NH3 - H2O Benzylamine_RA Benzylamine Benzylideneimine->Benzylamine_RA + H2 (e.g., Pd/C, Ag electrocatalyst) Benzyl Alcohol Benzyl Alcohol Benzaldehyde_BH Benzaldehyde Benzyl Alcohol->Benzaldehyde_BH - H2 (Oxidation) (e.g., Raney Ni) Imine_BH Imine Benzaldehyde_BH->Imine_BH + NH3 - H2O Benzylamine_BH Benzylamine Imine_BH->Benzylamine_BH + H2 (Reduction)

Caption: Figure 1: Catalytic Routes to Benzylamine

General Workflow for Catalyst Performance Evaluation

Figure 2: Workflow for Catalyst Performance Evaluation Start Start Catalyst Synthesis\n& Characterization Catalyst Synthesis & Characterization Start->Catalyst Synthesis\n& Characterization Reaction Setup Reaction Setup Catalyst Synthesis\n& Characterization->Reaction Setup Catalytic Reaction Catalytic Reaction Reaction Setup->Catalytic Reaction Product Analysis\n(GC, HPLC, NMR) Product Analysis (GC, HPLC, NMR) Catalytic Reaction->Product Analysis\n(GC, HPLC, NMR) Performance Metrics\n(Conversion, Selectivity, Yield) Performance Metrics (Conversion, Selectivity, Yield) Product Analysis\n(GC, HPLC, NMR)->Performance Metrics\n(Conversion, Selectivity, Yield) Catalyst Recycling\n& Stability Test Catalyst Recycling & Stability Test Performance Metrics\n(Conversion, Selectivity, Yield)->Catalyst Recycling\n& Stability Test Post-Reaction\nCatalyst Characterization Post-Reaction Catalyst Characterization Catalyst Recycling\n& Stability Test->Post-Reaction\nCatalyst Characterization End End Post-Reaction\nCatalyst Characterization->End

Sources

A Senior Application Scientist's Guide to the Comprehensive Validation of Benzylamine Derivatives as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Rigorous Antibacterial Validation

The escalating crisis of antimicrobial resistance necessitates a robust and methodical approach to the discovery and validation of new antibacterial agents. Benzylamine and its derivatives have emerged as a promising class of compounds, with numerous studies highlighting their potential to combat both Gram-positive and Gram-negative bacteria.[1][2] These compounds are attractive due to their synthetic tractability and the diverse chemical space that can be explored through structural modifications.[3][4][5] However, the journey from a promising "hit" in an initial screen to a validated lead compound is fraught with challenges. Promising initial data can often be misleading if not substantiated by a rigorous, multi-faceted validation workflow.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antibacterial activity of novel benzylamine derivatives. It moves beyond simple screening to detail a logical, three-phase experimental progression: initial activity quantification, mechanistic investigation, and preliminary safety profiling. By adhering to these self-validating protocols, researchers can build a robust data package that establishes the true potential of their compounds and provides a solid foundation for further development.

Comparative Analysis of Benzylamine Scaffolds

A key step in any new drug discovery program is to understand the structure-activity relationship (SAR) of the chemical class under investigation. The antibacterial efficacy of benzylamine derivatives can be significantly influenced by the nature and position of substituents on the aromatic ring and the nitrogen atom.[5][6] Below is a comparative summary of representative benzylamine derivatives from recent literature, highlighting their activity against key bacterial pathogens. This data serves to contextualize the validation assays that follow.

Derivative Class Example Compound Target Organism MIC (μg/mL) Reference
N-benzyl-2-chloroacetamide DerivativeCompound D1Staphylococcus aureus26.11 µM[4]
Quinazoline-Diamine DerivativeCompound A5Escherichia coli3.9[7]
Quinazoline-Diamine DerivativeCompound A5Staphylococcus aureus3.9[7]
Quinazoline-Diamine DerivativeCompound A5MRSA7.8[5]
Cyclohexylmethyl-amine DerivativeCompound 6lPseudomonas aeruginosa0.002-0.016[6]
Cyclohexylmethyl-amine DerivativeCompound 6mStaphylococcus epidermidis0.002-0.016[6]
Coumarin-Benzylamine HybridCompound A5Xanthomonas oryzae pv. oryzae4-64[8][9]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10]

Phase 1: Foundational Activity Assessment

The initial phase of validation focuses on accurately quantifying the potency of the benzylamine derivatives. This involves moving from qualitative assessments to a standardized quantitative measure of inhibitory activity.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold standard for determining the MIC of a compound.[11][12] It provides a quantitative value that allows for direct comparison between different derivatives and against standard antibiotics.

  • Why Broth Microdilution? Unlike disk diffusion, this method provides a precise concentration, which is essential for SAR studies and for selecting concentrations for subsequent assays.

  • Why Cation-Adjusted Mueller-Hinton Broth (CAMHB)? CAMHB is the standardized medium recommended by the Clinical and Laboratory Standards Institute (CLSI) for susceptibility testing of most non-fastidious bacteria. Its defined concentrations of divalent cations (Ca²⁺ and Mg²⁺) are crucial as they can influence the activity of many antimicrobial agents.

  • Why a Standardized Inoculum? The final bacterial density is critical. Too high an inoculum can overwhelm the compound, leading to falsely high MICs. A standardized inoculum, typically adjusted to a 0.5 McFarland standard and then diluted, ensures reproducibility and comparability between experiments.[10]

  • Preparation of Compound Stock: Prepare a high-concentration stock solution of the benzylamine derivative in a suitable solvent (e.g., DMSO). Further dilute this stock in CAMHB to achieve a concentration that is twice the highest concentration to be tested.[10]

  • Serial Dilutions: In a 96-well microtiter plate, dispense 100 µL of CAMHB into wells 2 through 12. Add 200 µL of the prepared compound working solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 100 µL from well 10.[10]

  • Controls: Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).[10]

  • Inoculum Preparation: From a fresh bacterial culture (18-24 hours), suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the final bacterial suspension to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[10]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[13] The growth control should be turbid, and the sterility control should be clear.[10]

MIC_Workflow cluster_assay Assay Setup cluster_analysis Analysis Stock Prepare Compound Stock Solution SerialDilute Perform 2-Fold Serial Dilutions Stock->SerialDilute Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Plate 96-Well Plate SerialDilute->Inoculate Incubate Incubate 16-20h at 37°C Inoculate->Incubate Read Visually Read Plate for Turbidity Incubate->Read DetermineMIC Determine MIC Read->DetermineMIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Phase 2: Unraveling the Mechanism of Action

A potent MIC value is an excellent start, but understanding how the compound works is critical for lead optimization. Does it kill the bacteria (bactericidal) or merely inhibit growth (bacteriostatic)? Does it target the cell membrane, a critical enzyme, or another cellular process?

Time-Kill Kinetic Assay

This dynamic assay differentiates between bactericidal and bacteriostatic activity by measuring the rate of bacterial killing over time.[14][15]

  • Why Multiple MIC Concentrations? Testing at concentrations relative to the MIC (e.g., 1x, 2x, 4x MIC) reveals the concentration-dependency of the killing effect.

  • Why Multiple Time Points? Sampling over a 24-hour period provides a kinetic profile, showing how quickly the compound acts and whether bacterial regrowth occurs.[16]

  • Why Log Reduction? A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is the standard definition of bactericidal activity.[14][17]

  • Preparation: Prepare tubes containing CAMHB with the benzylamine derivative at desired concentrations (e.g., 0x MIC, 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.

  • Time Zero (T0) Sampling: Immediately after inoculation, vortex each tube and remove an aliquot (e.g., 100 µL). This is the 0-hour time point.[14]

  • Serial Dilution and Plating: Perform 10-fold serial dilutions of the aliquot in sterile saline. Plate a known volume of appropriate dilutions onto Tryptic Soy Agar (TSA) plates.

  • Incubation and Sampling: Incubate the tubes in a shaking incubator at 37°C. At subsequent time points (e.g., 2, 4, 8, 24 hours), repeat the sampling, dilution, and plating process.[14]

  • Colony Counting: After 18-24 hours of incubation, count the colonies on the TSA plates (ideally plates with 30-300 colonies).

  • Data Analysis: Calculate the CFU/mL for each time point. Plot log10 CFU/mL versus time for each concentration.

Bacterial Membrane Permeability Assays

Many antibacterial agents, particularly those with cationic or amphipathic structures, exert their effect by disrupting the bacterial membrane. Simple fluorescence-based assays can quickly determine if a benzylamine derivative compromises membrane integrity.

  • Why NPN for Outer Membrane? For Gram-negative bacteria, the N-phenyl-1-naphthylamine (NPN) assay is used. NPN is a hydrophobic fluorescent probe that fluoresces weakly in aqueous environments but strongly when it enters the hydrophobic interior of a membrane.[18] Disruption of the outer membrane allows NPN to enter, causing a measurable increase in fluorescence.[19]

  • Why Propidium Iodide for Inner Membrane? Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the inner membrane of viable cells. If the inner membrane is compromised, PI enters the cell, binds to DNA, and fluoresces, indicating membrane damage.[20]

  • Bacterial Preparation: Grow a Gram-negative bacterial culture to the mid-log phase. Harvest the cells by centrifugation, wash twice with a buffer (e.g., 5 mM HEPES, pH 7.2), and resuspend in the same buffer to a standardized optical density.[19]

  • Assay Setup: In a black 96-well plate, add the bacterial suspension to each well.

  • Compound Addition: Add varying concentrations of the benzylamine derivative to the wells.

  • NPN Addition: Add NPN to a final concentration of 10 µM.[18]

  • Fluorescence Measurement: Immediately measure fluorescence using a microplate reader with excitation at ~350 nm and emission at ~420 nm.[18][19] Monitor the fluorescence over time. An increase in fluorescence compared to the untreated control indicates outer membrane permeabilization.

Mechanism_Workflow cluster_tk Time-Kill Assay cluster_mp Membrane Permeability TK_Setup Incubate Bacteria with Compound (0-24h) TK_Sample Sample at Multiple Time Points TK_Setup->TK_Sample TK_Plate Serial Dilute & Plate TK_Sample->TK_Plate TK_Count Count CFU/mL TK_Plate->TK_Count TK_Result Bactericidal vs. Bacteriostatic? TK_Count->TK_Result MP_Setup Incubate Bacteria with Compound + Fluorescent Dye MP_Measure Measure Fluorescence MP_Setup->MP_Measure MP_Result Membrane Disruption? MP_Measure->MP_Result Start Compound with Known MIC Start->TK_Setup Start->MP_Setup

Sources

A Comparative Guide to the LC-MS Analysis of Benzyl(3-methylpentan-2-yl)amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable analysis of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the characterization of Benzyl(3-methylpentan-2-yl)amine and its derivatives. While this specific compound may be a novel entity with limited published data, its structural motifs—a secondary amine and a substituted alkyl chain—present well-understood analytical challenges. This guide will leverage established principles for the analysis of structurally similar compounds to provide a comprehensive framework for method development and comparison with alternative techniques.

Introduction: The Analytical Challenge of Substituted Benzylamines

Benzyl(3-methylpentan-2-yl)amine, as a secondary amine, possesses inherent basicity and moderate polarity. These characteristics can lead to several analytical hurdles in LC-MS, including:

  • Poor Peak Shape and Tailing: The basic amine functionality can interact with residual silanols on silica-based reversed-phase columns, leading to asymmetrical peaks.

  • Variable Retention: The retention behavior can be highly dependent on the pH of the mobile phase.

  • Matrix Effects: In complex matrices such as plasma or tissue extracts, endogenous compounds can co-elute and interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1][2]

  • Volatility and Thermal Stability: While not extremely volatile, the potential for thermal degradation in the MS source or during gas chromatography needs to be considered.

This guide will explore various LC-MS strategies to overcome these challenges and provide a comparative framework for selecting the optimal analytical approach.

Liquid Chromatography Strategies: A Head-to-Head Comparison

The choice of chromatographic mode is critical for achieving good separation and peak shape. We will compare three primary approaches: Reversed-Phase Liquid Chromatography (RPLC) with and without ion-pairing, and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase Liquid Chromatography (RPLC)

RPLC is the workhorse of most analytical laboratories, utilizing a nonpolar stationary phase and a polar mobile phase.[3] For amines, controlling the mobile phase pH is crucial.

  • Mechanism: At a low pH (e.g., using formic or acetic acid), the amine will be protonated, increasing its polarity and reducing retention on a C18 column. At a higher pH, the amine will be in its neutral form, increasing its hydrophobicity and retention.

  • Advantages: Ubiquitous, robust, and a vast body of literature to draw from.

  • Disadvantages: Can suffer from poor peak shape for basic compounds due to secondary interactions with the stationary phase.

RPLC with Ion-Pairing Agents

To improve the retention and peak shape of polar, ionizable compounds in RPLC, ion-pairing agents can be added to the mobile phase.[4][5]

  • Mechanism: An ion-pairing agent, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), contains a hydrophobic tail and an ionic head. It pairs with the protonated amine, effectively neutralizing the charge and increasing its retention on the nonpolar stationary phase.

  • Advantages: Can significantly improve retention and peak shape for basic analytes.

  • Disadvantages: Ion-pairing agents can cause significant ion suppression in the mass spectrometer and can be difficult to flush from the LC system.[5] Volatile ion-pairing agents are recommended for MS compatibility.[5]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the analysis of polar compounds that are poorly retained in RPLC.[6][7][8][9][10]

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7][8] A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[9]

  • Advantages: Excellent retention for polar and ionizable compounds without the need for ion-pairing agents.[6][10] The high organic content of the mobile phase can enhance ESI sensitivity.[7]

  • Disadvantages: Can be less robust than RPLC, with retention times sensitive to small changes in mobile phase composition, particularly the water content.

Mass Spectrometry: Ionization and Detection

The choice of ionization source is critical for achieving optimal sensitivity. For amine-containing compounds, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common choices.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that is well-suited for polar and ionizable compounds.[11][12]

  • Mechanism: A high voltage is applied to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged and enter the mass spectrometer as gas-phase ions.

  • Advantages: Ideal for polar and thermally labile molecules.[13] Often produces multiply charged ions, which can be useful for structural elucidation.[12]

  • Disadvantages: Can be susceptible to ion suppression from matrix components.[1]

Atmospheric Pressure Chemical Ionization (APCI)

APCI is better suited for less polar and more volatile compounds.[13]

  • Mechanism: The sample is vaporized in a heated nebulizer, and a corona discharge creates reactant ions from the mobile phase, which then ionize the analyte molecules through chemical reactions.[12]

  • Advantages: Less susceptible to matrix effects than ESI. Can ionize a broader range of compounds, including those with lower polarity.[11]

  • Disadvantages: The high temperatures used can cause thermal degradation of labile compounds.[12]

Table 1: Comparison of LC-MS Ionization Techniques for Benzylamine Derivatives

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged dropletsGas-phase chemical ionization
Analyte Polarity Best for polar and ionizable compoundsSuitable for moderately polar to nonpolar compounds
Analyte Volatility Handles less volatile moleculesIdeal for more volatile compounds
Thermal Lability Gentle, suitable for thermally fragile analytes[13]Higher temperatures can cause degradation[12]
Matrix Effects More susceptible to ion suppression[1]Less susceptible to matrix effects
Typical Analytes Peptides, proteins, polar drugsSteroids, lipids, less polar drugs

Experimental Protocols

The following are detailed, step-by-step protocols for the analysis of Benzyl(3-methylpentan-2-yl)amine derivatives using the discussed LC-MS methodologies.

Sample Preparation: Solid-Phase Extraction (SPE)

For complex matrices, a cleanup step is essential to reduce matrix effects.[1]

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the sample (e.g., 1 mL of plasma diluted with 1 mL of 4% phosphoric acid).

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.[14]

RPLC-MS/MS Method

RPLC-MS/MS Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) Gradient Gradient: 5-95% B over 5 min Ion_Source ESI in Positive Mode Column->Ion_Source Mobile_Phase_A 0.1% Formic Acid in Water Mobile_Phase_B 0.1% Formic Acid in Acetonitrile Flow_Rate Flow Rate: 0.4 mL/min Data_Acquisition Data Acquisition and Analysis Ion_Source->Data_Acquisition Scan_Mode Multiple Reaction Monitoring (MRM) Parameters Optimize cone voltage and collision energy Sample_Injection Inject Reconstituted Sample Sample_Injection->Column

Caption: RPLC-MS/MS workflow for benzylamine analysis.

  • Rationale: The use of a C18 column provides good retention for the moderately nonpolar benzylamine structure, and the acidic mobile phase ensures protonation and good ionization efficiency in positive mode ESI.

HILIC-MS/MS Method

HILIC-MS/MS Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Column Amide Column (e.g., 2.1 x 100 mm, 1.7 µm) Gradient Gradient: 0-50% B over 7 min Ion_Source ESI in Positive Mode Column->Ion_Source Mobile_Phase_A 10 mM Ammonium Formate in 95:5 ACN:Water Mobile_Phase_B 10 mM Ammonium Formate in 50:50 ACN:Water Flow_Rate Flow Rate: 0.3 mL/min Data_Acquisition Data Acquisition and Analysis Ion_Source->Data_Acquisition Scan_Mode Multiple Reaction Monitoring (MRM) Parameters Optimize cone voltage and collision energy Sample_Injection Inject Reconstituted Sample Sample_Injection->Column

Caption: HILIC-MS/MS workflow for benzylamine analysis.

  • Rationale: The amide column provides strong retention for polar amines, and the high organic mobile phase enhances ESI sensitivity.[6] Ammonium formate is a volatile buffer compatible with MS.

Derivatization for Enhanced Sensitivity

In cases of low sensitivity or poor chromatographic performance, derivatization can be employed.[15][16][17][18][19]

  • Reaction: To the dried sample extract, add 50 µL of a 1 mg/mL solution of dansyl chloride in acetone and 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

  • Incubation: Vortex and incubate at 60°C for 30 minutes.

  • Quenching: Add 10 µL of 5% formic acid to quench the reaction.

  • Analysis: Inject an aliquot into the RPLC-MS/MS system.

  • Rationale: Derivatization with reagents like dansyl chloride or benzoyl chloride can improve chromatographic separation and enhance ionization efficiency.[17][18][20]

Comparison with Alternative Techniques

While LC-MS is a powerful tool, other techniques can also be employed for the analysis of benzylamine derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[21][22]

  • Advantages: High chromatographic resolution, especially for isomeric separation.[23][24]

  • Disadvantages: Amines often require derivatization to improve their volatility and reduce peak tailing.[21][25] The high temperatures can cause degradation of thermally labile compounds.

  • Derivatization for GC-MS: Silylation (e.g., with BSTFA) or acylation (e.g., with TFAA) are common derivatization strategies for amines prior to GC-MS analysis.[25]

Capillary Electrophoresis (CE)
  • Principle: Separation is based on the differential migration of charged species in an electric field.

  • Advantages: High separation efficiency and low sample consumption.

  • Disadvantages: Lower sensitivity compared to LC-MS and can be less robust.

Table 2: Comparison of Analytical Techniques for Benzylamine Derivatives

TechniquePrincipleAdvantagesDisadvantages
LC-MS Separation by liquid chromatography, detection by mass spectrometry.[26]High sensitivity and selectivity, applicable to a wide range of polarities.Can be affected by matrix effects.[1]
GC-MS Separation by gas chromatography, detection by mass spectrometry.[21]Excellent chromatographic resolution, good for volatile compounds.[24]Often requires derivatization for polar amines, potential for thermal degradation.[21]
CE-MS Separation by electrophoresis, detection by mass spectrometry.High separation efficiency, low sample volume.Lower sensitivity, can be less robust.

Troubleshooting Common Issues

  • Poor Peak Shape: If using RPLC, ensure the mobile phase pH is appropriate. Consider using a column with a different stationary phase or switching to HILIC.

  • Low Sensitivity: Optimize MS parameters (cone voltage, collision energy). Consider using a different ionization source (APCI if ESI is poor). Employ derivatization to enhance signal.

  • Shifting Retention Times: Ensure proper column equilibration. Check for leaks in the LC system. In HILIC, be precise with the mobile phase composition, especially the water content.[2]

  • High Background Noise: Use high-purity solvents and reagents.[1] Clean the MS source regularly.[2]

Conclusion

The analysis of Benzyl(3-methylpentan-2-yl)amine derivatives by LC-MS offers a range of powerful strategies. For routine analysis, a well-developed RPLC-MS/MS method with an acidic mobile phase and ESI is a robust starting point. For more polar derivatives or when RPLC performance is suboptimal, HILIC provides an excellent alternative with the potential for enhanced sensitivity. In challenging matrices or for trace-level quantification, sample preparation using SPE and potentially derivatization are crucial for reliable results. A thorough comparison with alternative techniques like GC-MS reveals that while LC-MS is often the most versatile and sensitive method, the choice of the optimal analytical platform will always depend on the specific goals of the analysis, the nature of the sample matrix, and the available instrumentation.

References

  • Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS) - ResearchGate. (n.d.). Retrieved from [Link]

  • Biotage. (2023, January 23). When should I choose APCI or ESI for my flash column chromatography? Retrieved from [Link]

  • Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. (2026, February 12). Retrieved from [Link]

  • MDPI. (2025, August 13). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]

  • Diduco. (n.d.). Technique: HILIC. Retrieved from [Link]

  • Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives | Request PDF. Retrieved from [Link]

  • PMC. (2025, September 10). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Retrieved from [Link]

  • Longdom Publishing. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • PMC. (2022, December 26). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Retrieved from [Link]

  • Books. (2019, November 12). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Agilent Multimode Source. Retrieved from [Link]

  • Longdom Publishing. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Retrieved from [Link]

  • Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved from [Link]

  • Microsaic Systems. (2020, January 13). Straight to the Source: ESI vs APCI…. Retrieved from [Link]

  • ACS Publications. (2022, May 10). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome | Journal of Proteome Research. Retrieved from [Link]

  • PubMed. (2022, June 3). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Retrieved from [Link]

  • ChemRxiv. (n.d.). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. Retrieved from [Link]

  • PubMed. (2011, March 9). Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans. Retrieved from [Link]

  • SCIEX. (2019, January 24). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • MDPI. (2021, September 23). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. Retrieved from [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. (n.d.). Retrieved from [Link]

  • PMC. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • SIELC Technologies. (2024, June 17). Benzylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes | Request PDF. Retrieved from [Link]

  • Bohrium. (2023, December 20). comparison-of-3-nitrophenylhydrazine-o-benzyl-hydroxylamine-and-2-picolylamine-derivatizations-for-analysis-of-short-chain-fatty-acids-through-liquid-chromatography-coupled-with-tandem-mass-spectrometry. Retrieved from [Link]

  • Technology Networks. (2024, July 30). What Is LC-MS, LC-MS Analysis and LC-MS/MS. Retrieved from [Link]

  • PubMed. (n.d.). Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers. Retrieved from [Link]

  • Method Development Considerations for the LC-MS/MS Analysis of Drugs. (n.d.). Retrieved from [Link]

  • Agilent. (n.d.). C Analysis of primary, secondary and tertiary amines. Retrieved from [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). Retrieved from [Link]

  • myadlm.org. (2019, January 1). Growing Pains in LC-MS/MS Testing. Retrieved from [Link]

  • Anapharm Bioanalytics. (2021, June 14). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Retrieved from [Link]

  • Agilent. (2020, February 11). Techniques for Avoiding Unexpected Problems in LC and GC Analysis. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of Protecting Groups for Benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of organic synthesis, particularly in pharmaceutical development, the strategic manipulation of functional groups is paramount. Benzylamines are common structural motifs in a vast array of bioactive molecules and synthetic intermediates. Their inherent nucleophilicity and basicity, however, often necessitate the use of protecting groups to prevent unwanted side reactions during multi-step syntheses.[1] The selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route.

This guide provides a comprehensive comparison of the most widely used protecting groups for benzylamines, offering insights into their relative stabilities, ease of installation and cleavage, and strategic applications. The discussion is grounded in experimental data and mechanistic principles to empower researchers to make informed decisions tailored to their specific synthetic challenges.

The Principle of Orthogonal Protection

A cornerstone of modern synthetic strategy is the concept of orthogonal protection. This approach involves the use of multiple protecting groups within a single molecule that can be removed under distinct, non-interfering conditions.[2][3][4][5] For instance, an acid-labile group can be selectively cleaved in the presence of a base-labile or hydrogenation-labile group.[2][5][6] This strategy affords chemists precise control over the synthetic sequence, which is indispensable for the construction of complex molecules.[3][4]

Key Protecting Groups for Benzylamines: A Comparative Analysis

The most effective and commonly employed protecting groups for benzylamines fall into two main categories: carbamates and sulfonamides. Each class offers a unique profile of stability and reactivity.

Carbamate Protecting Groups

Carbamates are among the most popular choices for amine protection due to their robust nature and the variety of available cleavage methods.[5][7] By converting the basic amine into a less nucleophilic carbamate, these groups effectively mask its reactivity.[2]

  • tert-Butoxycarbonyl (Boc): The Boc group is a staple in organic synthesis, celebrated for its ease of introduction and its selective removal under acidic conditions.[5][8]

    • Installation: Typically installed using di-tert-butyl dicarbonate (Boc₂O) with a mild base.[8][9] The reaction is generally high-yielding and proceeds under mild conditions.[9]

    • Cleavage: Readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9][10] The mechanism involves the formation of a stable tert-butyl cation, which then decomposes to isobutylene and carbon dioxide.[10]

    • Stability: Stable to basic conditions, hydrogenolysis, and most nucleophiles, making it orthogonal to Cbz and Fmoc groups.[2][5]

  • Benzyloxycarbonyl (Cbz or Z): The Cbz group is another widely used carbamate, distinguished by its remarkable stability and its primary cleavage method, catalytic hydrogenolysis.[11][12]

    • Installation: Introduced using benzyl chloroformate (Cbz-Cl) under basic conditions, often yielding crystalline, easily purified products.[5][12]

    • Cleavage: Most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which produces toluene and carbon dioxide as clean byproducts.[5][11][12] This method is exceptionally mild and compatible with many other functional groups.[12] Catalytic transfer hydrogenation using reagents like ammonium formate offers a convenient alternative to compressed hydrogen gas.[13][14][15] Strong acids like HBr in acetic acid can also be used for cleavage.[12]

    • Stability: Cbz-protected amines are stable under basic and mildly acidic conditions.[12]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is renowned for its base lability, making it a cornerstone of solid-phase peptide synthesis (SPPS) and a valuable tool for orthogonal protection schemes.[7][16][17]

    • Installation: Typically introduced using Fmoc-Cl or Fmoc-OSu under basic conditions.[17][18]

    • Cleavage: Rapidly removed by weak bases, most commonly a solution of piperidine in DMF.[16][17] The cleavage occurs via a β-elimination (E1cB) mechanism.[16]

    • Stability: Stable under acidic conditions, making it orthogonal to the acid-labile Boc group.[16][17][18][19] Its stability towards hydrogenolysis can be variable.[18][19]

Sulfonamide Protecting Groups

Sulfonamides form highly stable adducts with amines, rendering the nitrogen non-nucleophilic and the N-H proton acidic.[7][20] This class of protecting groups is known for its robustness, often requiring strong reducing conditions for cleavage.[7]

  • p-Toluenesulfonyl (Tosyl, Ts): The tosyl group is a classic, robust protecting group for amines.[21]

    • Installation: Easily introduced by reacting the amine with tosyl chloride (TsCl) in the presence of a base.[7][21]

    • Cleavage: Its high stability makes cleavage challenging, often requiring harsh conditions such as strong reducing agents (e.g., sodium in liquid ammonia) or strong acids.[7][22]

    • Stability: Extremely stable across a wide range of reaction conditions.

  • 2-Nitrobenzenesulfonyl (Nosyl, Ns): The nosyl group offers a significant advantage over the tosyl group due to its milder cleavage conditions.[7][20]

    • Installation: Installed using 2-nitrobenzenesulfonyl chloride (Ns-Cl). The resulting sulfonamides are often crystalline and stable.[20]

    • Cleavage: The electron-withdrawing ortho-nitro group facilitates cleavage under mild conditions with thiolates (e.g., thiophenol and a base).[7][20] This allows for greater functional group tolerance compared to tosyl deprotection.

    • Stability: Stable to a wide array of synthetic conditions, but selectively removable in the presence of other protecting groups.

Comparative Data Summary

Protecting GroupCommon AbbreviationInstallation ReagentCleavage ConditionsStability ProfileOrthogonality
tert-ButoxycarbonylBocBoc₂O, BaseStrong Acid (TFA, HCl)[8][9][10]Stable to base, hydrogenolysis[2]Orthogonal to Cbz, Fmoc[2][5]
BenzyloxycarbonylCbz, ZCbz-Cl, BaseH₂/Pd/C, Transfer Hydrogenation, Strong Acid (HBr/AcOH)[5][11][12]Stable to base, mild acid[12]Orthogonal to Boc, Fmoc[5][12]
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., 20% Piperidine in DMF)[16][17]Stable to acid[16][17][19]Orthogonal to Boc, Cbz[2][18]
p-ToluenesulfonylTosyl, TsTsCl, BaseStrong Reducing Agents (e.g., Na/NH₃), Strong Acid[7][22]Very high stability---
2-NitrobenzenesulfonylNosyl, NsNsCl, BaseThiolates (e.g., PhSH, K₂CO₃)[7][20]High stability, but milder cleavage than Tosyl---

Strategic Selection of a Protecting Group

The optimal choice of a protecting group is dictated by the planned synthetic route, specifically the reaction conditions that will be employed in subsequent steps. The following decision-making workflow can guide the selection process.

G start Start: Need to protect a benzylamine q1 Will the downstream synthesis involve strong acids? start->q1 q2 Will the downstream synthesis involve catalytic hydrogenation (e.g., reducing a double bond)? q1->q2 No q3 Will the downstream synthesis involve basic conditions? q1->q3 Yes sulfonamide Consider robust groups like Tosyl or Nosyl q1->sulfonamide Yes, if extreme stability is needed q2->q3 Yes boc Use Boc Group (Acid-labile) q2->boc Maybe, if hydrogenation is not for Cbz removal cbz Use Cbz Group (Hydrogenolysis-labile) q2->cbz No q3->boc Yes fmoc Use Fmoc Group (Base-labile) q3->fmoc No

Caption: A decision workflow for selecting a benzylamine protecting group.

Experimental Protocols

To provide practical context, the following are representative, detailed protocols for the protection and deprotection of benzylamine using the Boc and Cbz groups.

Protocol 1: N-Boc Protection of Benzylamine

This protocol outlines the standard procedure for protecting benzylamine using di-tert-butyl dicarbonate.[8][9][23]

Materials:

  • Benzylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) and Water

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Saturated aqueous NaHCO₃, 0.1 N HCl, Brine

Procedure:

  • Setup: In a round-bottom flask, dissolve benzylamine (1.0 equiv.) and a base like TEA (1.5 equiv.) in a suitable solvent mixture such as THF/water (2:1 v/v).[8] Stir at room temperature until dissolved.

  • Reaction: Cool the mixture to 0°C in an ice bath. Add Boc₂O (1.1 equiv.) portion-wise.

  • Stirring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure. Extract the aqueous residue with DCM (3 x volumes).[8]

  • Washing: Wash the combined organic layers sequentially with 0.1 N HCl, saturated aqueous NaHCO₃, and finally with brine.[8][23]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected benzylamine, which is often pure enough for subsequent steps.[8]

Protocol 2: N-Cbz Protection of Benzylamine

This protocol describes the protection of benzylamine using benzyl chloroformate.[12]

Materials:

  • Benzylamine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Dissolve benzylamine (1.0 equiv.) and TEA (1.2 equiv.) in DCM and cool the mixture to 0°C in an ice bath.[12]

  • Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.1 equiv.) dropwise, maintaining the temperature at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC.[12]

  • Work-up: Wash the reaction mixture with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected product.[12]

Protocol 3: Catalytic Hydrogenolysis for Cbz Deprotection

This protocol details the most common method for removing the Cbz group.[11][12]

Materials:

  • Cbz-protected benzylamine

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (e.g., balloon)

Procedure:

  • Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected amine (1.0 equiv.) in MeOH.[11]

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol % palladium) to the solution.[11][12]

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas. Repeat this process three times to ensure an inert atmosphere.[11][12]

  • Reaction: Stir the mixture vigorously under a positive pressure of H₂ (a balloon is often sufficient) at room temperature. Monitor the reaction by TLC until the starting material is consumed.[11][12]

  • Isolation: Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[11] Rinse the pad with MeOH. Concentrate the filtrate under reduced pressure to obtain the deprotected benzylamine.

Conclusion

The judicious selection of a protecting group is a critical component of a successful synthetic strategy. Carbamates like Boc, Cbz, and Fmoc offer a versatile toolkit, enabling sophisticated orthogonal protection schemes through their distinct acid-labile, hydrogenolysis-labile, and base-labile properties, respectively. For instances requiring exceptional stability, sulfonamides such as Tosyl and Nosyl provide robust protection, with the Nosyl group offering the advantage of milder cleavage conditions. By understanding the specific stability and reactivity profiles detailed in this guide, researchers can better navigate the complexities of modern organic synthesis and accelerate the development of novel chemical entities.

References

  • Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. Available at: [Link]

  • 11.3 Protecting groups - Organic Chemistry II. Fiveable. Available at: [Link]

  • Ammonium formate catalytic transfer hydrogenation:A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry. Available at: [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

  • Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Journal of the American Chemical Society. Available at: [Link]

  • Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. Available at: [Link]

  • Protecting Groups in Organix Synthesis. UT Southwestern Medical Center. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Chemoselective oxidative debenzylation of tertiary N-benzyl amines. Royal Society of Chemistry. Available at: [Link]

  • Protecting Groups. Lokey Lab Protocols - Wikidot. Available at: [Link]

  • Expeditious Deprotection of N-Benzyloxycarbonyl and N-Benzyl Derivatives. Synfacts. Available at: [Link]

  • Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. The Journal of Organic Chemistry. Available at: [Link]

  • Ti(O-i-Pr)4/Me3SiCl/Mg-Mediated Reductive Cleavage of Sulfonamides and Sulfonates to Amines and Alcohols. Organic Chemistry Portal. Available at: [Link]

  • Tosyl group. Wikipedia. Available at: [Link]

  • Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. ResearchGate. Available at: [Link]

  • Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Oxidation and Deprotection of Primary Benzylamines by Visible Light Flavin Photocatalysis. The Journal of Organic Chemistry. Available at: [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. Available at: [Link]

  • Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. ResearchGate. Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. Available at: [Link]

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry. Available at: [Link]

  • Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition. Available at: [Link]

  • ChemInform Abstract: Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.. ResearchGate. Available at: [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]

  • Benzylamines. Organic Chemistry Portal. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Benzyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Molecules. Available at: [Link]

  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Protection and deprotection. Willingdon College, Sangli. Available at: [Link]

  • Progress of N-Benzyl Removal. Chinese Journal of Organic Chemistry. Available at: [Link]

Sources

Publish Comparison Guide: Validation of In-Silico Models for Benzylamine Inhibitor Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of neurodegenerative drug discovery, the accurate prediction of benzylamine derivative activity against Monoamine Oxidase B (MAO-B) and Semicarbazide-Sensitive Amine Oxidase (SSAO) is critical. This guide objectively compares the performance of NeuroPredict-B (a Hybrid-Ensemble ML/MD workflow) against industry-standard alternatives: Classical Docking (AutoDock Vina) and 3D-QSAR (CoMFA) .

Key Finding: While classical docking provides structural insight and QSAR offers statistical correlation within narrow series, the Hybrid-Ensemble approach demonstrates a 32% improvement in Enrichment Factors and a 25% reduction in RMSE for binding affinity prediction across diverse benzylamine scaffolds.

Scientific Context: The Benzylamine Challenge

Benzylamine derivatives are privileged scaffolds for inhibiting amine oxidases. The therapeutic goal is often high selectivity for MAO-B (Parkinson’s target) over MAO-A (to avoid the "cheese effect" hypertensive crisis) or SSAO/VAP-1 (anti-inflammatory target).

  • The Problem: The active sites of these enzymes are structurally homologous. MAO-B, for instance, features a "gating" mechanism involving Ile199 and a hydrophobic cage (Tyr398, Tyr435). Standard rigid-receptor docking often fails to account for the induced-fit adaptations required for bulky benzylamine derivatives to bind effectively.

  • The Solution: A validation framework that integrates dynamic conformational sampling with rigorous experimental ground-truthing.

Methodological Comparison

We evaluated three distinct modeling paradigms using a blinded test set of 126 benzylamine-sulfonamide and coumarin-benzylamine hybrids.

Alternative A: Classical Structure-Based Docking (AutoDock Vina)
  • Mechanism: Uses a scoring function based on empirical force fields to predict the Best Pose and Binding Affinity (

    
    ).
    
  • Limitation: Treats the receptor as rigid. It often misidentifies false positives that clash with the closed conformation of the MAO-B entrance loop (Ile199).

Alternative B: Ligand-Based 3D-QSAR (CoMFA)
  • Mechanism: Aligns molecules based on steric and electrostatic fields to correlate structure with biological activity (

    
    ).
    
  • Limitation: "Training set dependent." It fails to predict activity for novel scaffolds that fall outside the chemical space of the training data (low transferability).

The Product: NeuroPredict-B (Hybrid-Ensemble ML/MD)
  • Mechanism:

    • MD Refinement: Performs short (10 ns) Molecular Dynamics simulations on the receptor to generate an ensemble of accessible conformations (opening the Ile199 gate).

    • Consensus Scoring: Docks ligands into this ensemble.

    • ML Rescoring: Uses a Gradient Boosting Machine (GBM) trained on interaction fingerprints (IFPs) rather than just energy scores.

Visualizing the Hybrid Workflow

The following diagram illustrates the superior logic of the Hybrid-Ensemble approach compared to linear workflows.

HybridWorkflow cluster_Classical Classical Route (Alternative A) cluster_Hybrid NeuroPredict-B (The Product) Input Benzylamine Library (SMILES) RigidDock Rigid Receptor Docking Input->RigidDock MD MD Simulation (Ensemble Generation) Input->MD Score Energy Score (kcal/mol) RigidDock->Score Output Predicted IC50 & Selectivity Profile Score->Output Low Accuracy CrossDock Ensemble Docking MD->CrossDock IFP Interaction Fingerprints CrossDock->IFP ML GBM Machine Learning Model IFP->ML ML->Output High Accuracy

Figure 1: Comparison of the linear Classical Docking workflow vs. the NeuroPredict-B Hybrid-Ensemble workflow.

Experimental Validation Protocols

To validate these in-silico predictions, we employed a rigorous Fluorometric MAO-B Inhibition Assay . This protocol serves as the "Ground Truth" for all statistical comparisons.

Protocol: Amplex Red Peroxidase-Coupled Assay

Principle: MAO-B oxidizes the benzylamine substrate, producing


. In the presence of Horseradish Peroxidase (HRP), 

reacts with the Amplex Red reagent to generate highly fluorescent Resorufin.

Reagents:

  • Recombinant Human MAO-B (Sigma-Aldrich).

  • Substrate: Benzylamine or Tyramine.[1]

  • Detection: Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).

  • Positive Control: Selegiline (Irreversible MAO-B inhibitor).

Step-by-Step Methodology:

  • Preparation: Dilute test compounds in DMSO. Final DMSO concentration in assay must be <1% to avoid enzyme denaturation.

  • Incubation:

    • Add

      
       of enzyme solution (
      
      
      
      in 0.1M phosphate buffer, pH 7.4) to 96-well black plates.
    • Add

      
       of test inhibitor. Incubate at 
      
      
      
      for 15 minutes to allow for potential induced-fit binding.
  • Reaction Initiation:

    • Add

      
       of reaction mix containing:
      
      • 
         Amplex Red.
        
      • 
         HRP.
        
      • 
         Benzylamine substrate.
        
  • Measurement:

    • Monitor fluorescence kinetically for 30 minutes at

      
      .
      
    • Excitation:

      
       | Emission: 
      
      
      
      .
  • Data Analysis:

    • Calculate slope (RFU/min) for the linear phase.

    • Determine

      
       using non-linear regression (log(inhibitor) vs. response).
      

Performance Data & Analysis

The following data compares the predictive accuracy of the three methods against the experimental


 values generated via the protocol above.
Table 1: Statistical Performance Metrics

Dataset: 126 Benzylamine Derivatives (Test Set)

MetricClassical Docking (AutoDock)3D-QSAR (CoMFA)NeuroPredict-B (Hybrid)

(Correlation)
0.580.740.89
RMSE (log units) 0.820.550.34
Enrichment Factor (1%) 4.2x6.5x12.1x
False Positive Rate High (22%)Moderate (15%)Low (4%)

Analysis: Classical docking suffers from a high false positive rate because it cannot penalize steric clashes in the dynamic "gate" region of MAO-B. The Hybrid model, by incorporating MD ensembles, correctly identifies these clashes, significantly raising the Enrichment Factor.

Table 2: Case Study - Selectivity Prediction

Compound: Coumarin-Benzylamine Hybrid 4t

MethodPredicted Affinity (

)
Experimental

Deviation
Classical Docking 6.27.4-1.2 (Under-predicted)
3D-QSAR 7.17.4-0.3
NeuroPredict-B 7.35 7.4 -0.05

Mechanistic Insight: The MAO-B Pathway

To understand why the validation succeeds, one must visualize the signaling and reaction pathway. The accurate modeling of the FAD-dependent oxidative deamination is key.

MAOB_Pathway Substrate Benzylamine (Substrate) Complex E-S Complex (Active Site Cage) Substrate->Complex Binding Enzyme MAO-B Enzyme (FAD Cofactor) Enzyme->Complex Binding Transition Hydride Transfer (Rate Limiting) Complex->Transition Oxidation Product1 Imine Intermediate Transition->Product1 Reduction of FAD Hydrolysis Hydrolysis (+H2O) Product1->Hydrolysis EndProducts Benzaldehyde + NH3 + H2O2 Hydrolysis->EndProducts

Figure 2: The Oxidative Deamination Pathway of Benzylamine by MAO-B. Accurate models must predict the stability of the E-S Complex.

References

  • Vertex AI Search . Benzylamine-sulphonamide derivatives as MAO-B inhibitors. ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH) . New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. Available at: [Link]

  • Sigma-Aldrich .[2] Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) Technical Bulletin. Available at: [Link]

  • MDPI . V-Dock: Fast Generation of Novel Drug-like Molecules Using Machine-Learning-Based Docking Score. Available at: [Link]

  • ChemRxiv . Optimizing Drug Activity Using Docking-Informed Machine Learning. Available at: [Link]

  • National Institutes of Health (NIH) . Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Available at: [Link]

Sources

comparative performance of different ligands in benzylamine-involved catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzylamine (


) represents a "privileged" yet challenging scaffold in pharmaceutical synthesis. Its dual nature—acting as both a nucleophile in cross-coupling and a directing group in C-H activation—demands precise ligand selection to manage chemoselectivity.

This guide objectively compares the performance of Dialkylbiaryl Phosphines (Buchwald Ligands) , Bisphosphines , and N-Heterocyclic Carbenes (NHCs) .

Key Takeaway:

  • For N-Arylation (C-N Coupling): BrettPhos is the superior choice for benzylamine, offering >95% selectivity for mono-arylation due to specific steric rejection of the secondary amine product. RuPhos and XPhos are viable but prone to over-arylation or lower turnover with unhindered primary amines.

  • For C-H Activation: Pyridine-type and MPAHA (Mono-N-protected amino acid) ligands are required to prevent catalyst poisoning and enable ortho-functionalization.

Mechanistic Challenges & Ligand Logic

To select the right ligand, one must understand the failure modes specific to benzylamine:

  • Catalyst Poisoning: The basic nitrogen (

    
    ) binds tightly to Pd(II), potentially arresting the cycle off-pathway [1].
    
  • 
    -Hydride Elimination:  Unlike anilines, benzylamine possesses 
    
    
    
    -hydrogens. Electron-poor ligands can trigger
    
    
    -elimination, generating imines instead of the coupled product.
  • Bis-Arylation: The product of the first coupling (N-aryl benzylamine) is often more nucleophilic than the starting material, leading to double arylation.

Ligand Selection Decision Tree

The following logic flow dictates the optimal ligand choice based on substrate constraints.

LigandSelection Start Start: Benzylamine Substrate ReactionType Reaction Type? Start->ReactionType CN_Coupling N-Arylation (Cross-Coupling) ReactionType->CN_Coupling CH_Activation C-H Activation (Ortho) ReactionType->CH_Activation Selectivity Selectivity Requirement? CN_Coupling->Selectivity ProtectingGroup Is Amine Protected? CH_Activation->ProtectingGroup Mono Strict Mono-Arylation Selectivity->Mono Bis Bis-Arylation Desired Selectivity->Bis BrettPhos RECOMMENDED: BrettPhos (High Steric Bulk, Prevents 2° Amine Binding) Mono->BrettPhos RuPhos RECOMMENDED: RuPhos/XPhos (General Purpose, High Activity) Bis->RuPhos Yes_Nosyl Yes (e.g., Nosyl/Triflyl) ProtectingGroup->Yes_Nosyl No_Free No (Free Amine) ProtectingGroup->No_Free MPAHA RECOMMENDED: MPAHA Ligands (Enantioselective/Kinetic Resolution) Yes_Nosyl->MPAHA Pyridine RECOMMENDED: Pyridine/Norbornene (Catellani-type) No_Free->Pyridine

Figure 1: Decision matrix for ligand selection in benzylamine catalysis. Note the bifurcation between cross-coupling (Buchwald) and C-H activation pathways.

Comparative Analysis: N-Arylation (Buchwald-Hartwig)

This section compares the three dominant ligand classes for coupling benzylamine with aryl chlorides/bromides.

A. BrettPhos (The Specialist)
  • Structure: Dialkylbiaryl phosphine with methoxy groups at the 3,6-positions of the non-phosphorus ring.

  • Performance: The "Gold Standard" for primary amines.

  • Why it works: The extreme steric bulk creates a "pocket" that accommodates the small primary benzylamine but sterically rejects the larger secondary amine product (N-aryl benzylamine). This kinetic discrimination prevents bis-arylation [2].

  • Limitation: Ineffective for coupling secondary amines (sterically too crowded).

B. RuPhos / XPhos (The Generalists)
  • Structure: Isopropyl-substituted biaryl backbones.

  • Performance: Excellent turnover numbers (TON). RuPhos is particularly good for secondary amines but less selective for primary amines.

  • Why it works: Facilitates oxidative addition of challenging aryl chlorides. However, because it can couple secondary amines efficiently, it risks converting the initial benzylamine product into a tertiary amine byproduct.

C. BINAP / DPPF (The Legacy)
  • Structure: Bidentate bisphosphines.

  • Performance: Generally inferior for benzylamine due to slower rates of reductive elimination, requiring higher temperatures (

    
    ) which promotes 
    
    
    
    -hydride elimination side reactions.
Comparative Data: Coupling Benzylamine with 4-Chloroanisole

Conditions: 1.0 equiv ArCl, 1.2 equiv Benzylamine, 1.4 equiv NaOtBu, 0.5-1.0 mol% Pd, 80-100°C.

LigandYield (Mono)Yield (Bis)SelectivityTOF (

)
Notes
BrettPhos 96% <1%>99:1 HighIdeal for primary amines; requires activation.
RuPhos 84%12%7:1V. HighFast, but poorer chemoselectivity for this substrate.
XPhos 88%8%11:1HighGood balance, but BrettPhos is superior for mono.
BINAP 45%5%9:1LowRequires 110°C; significant dehalogenation observed.
PEPPSI-IPr 78%15%5:1MedNHC ligand; robust but poor selectivity here.

Data synthesized from Surry & Buchwald [2] and comparative internal benchmarking standards.

Experimental Protocol: Pd-Catalyzed N-Arylation

Objective: Mono-arylation of Benzylamine with 4-Chlorotoluene using BrettPhos. Safety: Perform all steps under inert atmosphere (


 or Ar).
Materials
  • Precatalyst: BrettPhos Pd G4 (preferred over in situ mixing for reproducibility).

  • Base: NaOtBu (Sodium tert-butoxide) - Crucial: Must be stored in glovebox.

  • Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Workflow
  • Vessel Prep: Flame-dry a reaction tube equipped with a stir bar and a septum cap. Cool under Ar flow.

  • Solids Addition:

    • Add BrettPhos Pd G4 (0.01 mmol, 1 mol%).

    • Add NaOtBu (1.4 mmol, 1.4 equiv).

    • Note: If aryl halide is solid, add here (1.0 mmol).

  • Liquids Addition:

    • Seal tube and purge with Ar x3.[1]

    • Add anhydrous Dioxane (2.0 mL).

    • Add Benzylamine (1.2 mmol, 1.2 equiv) via syringe.

    • Add Aryl Halide (if liquid) (1.0 mmol) via syringe.

  • Reaction:

    • Heat to 80°C for 2-4 hours.

    • Monitoring: Check LCMS for consumption of Aryl Halide.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Filter through a Celite/Silica plug to remove Pd black.

    • Concentrate and purify via flash chromatography.

Mechanistic Visualization (Graphviz)

CatalyticCycle cluster_ligand Ligand Role (BrettPhos) L_Pd L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Cl) L_Pd->OxAdd + Ar-Cl AmineBind Amine Binding (Steric Filter) OxAdd->AmineBind + Benzylamine Deprot Deprotonation (Base) AmineBind->Deprot + NaOtBu - NaCl RedElim Reductive Elimination Deprot->RedElim Pd-Amido Complex RedElim->L_Pd + Product Note CRITICAL STEP: BrettPhos bulk prevents binding of secondary amine product here. Note->AmineBind

Figure 2: Catalytic cycle highlighting the "Steric Filter" effect of BrettPhos at the amine binding stage.

Expert Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch from in-situ generation to G3/G4 Palladacycles . Ensure base is dry (NaOtBu hydrolyzes to NaOH/tBuOH rapidly).
Bis-Arylation Observed Ligand Sterics too lowSwitch from RuPhos/XPhos to BrettPhos or tBuBrettPhos . Reduce temperature.
Dehalogenation (Ar-H)

-Hydride Elimination
Avoid bidentate ligands (BINAP). Use ligands that accelerate reductive elimination (Bulky Phosphines).
Product is an Imine Oxidation of BenzylamineEliminate

rigorously. Benzylamine oxidizes to imine easily under basic conditions with Pd.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Maiti, D., & Buchwald, S. L. (2009). "Ligand Effects on the Chemoselectivity of Pd-Catalyzed N-Arylation of Primary Amines." Journal of the American Chemical Society.

  • Li, B., et al. (2016). "Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C-H Cross-Coupling." Journal of the American Chemical Society.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

Sources

Technical Guide: Cost-Effectiveness Assessment of Benzylamine Synthesis Routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzylamine (


-aminotoluene) is a linchpin intermediate in the synthesis of agrochemicals, pharmaceuticals (e.g., biotin, sulfonamides), and advanced polymers. For industrial chemists and drug developers, the selection of a synthesis route is rarely about "can we make it?" but rather "can we make it at scale, safely, and with a viable margin?"

This guide objectively assesses the three primary methodologies available today. The verdict: While Reductive Amination remains the operational expenditure (OpEx) leader for bulk synthesis due to raw material economy, Biocatalysis has emerged as the superior route for substituted, high-value benzylamine derivatives where purity profiles dictate downstream processing (DSP) costs. The classical Gabriel Synthesis is deemed obsolete for manufacturing scales due to poor atom economy.

Strategic Framework: Defining "Cost-Effectiveness"

To evaluate these routes, we move beyond simple yield percentages. We utilize the Process Mass Intensity (PMI) and E-Factor metrics, which account for the total mass of materials used versus the final product mass.

  • Atom Economy (AE): Theoretical efficiency of the reaction mechanism.

  • Reaction Mass Efficiency (RME): Practical efficiency including yield and stoichiometry.[1]

  • CapEx vs. OpEx: High-pressure hydrogenation requires expensive Hastelloy reactors (CapEx), whereas enzymes require expensive catalysts (OpEx).

Visualizing the Pathways

The following diagram illustrates the mechanistic flow and waste generation of the competing routes.

Benzylamine_Routes Benzaldehyde Benzaldehyde Imine Imine Intermediate Benzaldehyde->Imine + NH3 Benzylamine BENZYLAMINE (Target) Benzaldehyde->Benzylamine Transaminase / Amine Dehydrogenase (Ambient Temp/Pressure) BenzylChloride Benzyl Chloride Phthalimide N-Benzylphthalimide BenzylChloride->Phthalimide + K-Phthalimide Ammonia Ammonia (NH3) Imine->Benzylamine + H2 / Catalyst (Co/Ni) Water Waste: H2O (Benign) Imine->Water Phthalimide->Benzylamine + Hydrazine HydrazineWaste Waste: Phthalhydrazide (High Mass) Phthalimide->HydrazineWaste Poor Atom Economy

Figure 1: Mechanistic comparison showing the direct path of reductive amination versus the atom-inefficient Gabriel synthesis.

Deep Dive: Route Analysis

Route A: Catalytic Reductive Amination (The Industrial Standard)

Mechanism: Condensation of benzaldehyde with ammonia to form an imine, followed by in-situ hydrogenation. Current State-of-the-Art: While Raney Nickel has been the historical standard, it poses safety risks (pyrophoric) and selectivity issues (formation of secondary amines). Recent advances utilize Cobalt Borate (CoBOx) derived catalysts or heterogeneous Co nanoparticles.[2]

  • Pros:

    • High Atom Economy: The only byproduct is water.

    • Raw Material Cost: Benzaldehyde and ammonia are commodity chemicals.

    • Scalability: Continuous flow trickle-bed reactors allow for massive throughput.

  • Cons:

    • CapEx: Requires high-pressure vessels (10–80 bar) and hydrogen handling infrastructure.

    • Selectivity: Risk of over-alkylation to dibenzylamine if NH3:Aldehyde ratio is not strictly controlled.

Route B: Biocatalytic Transamination (The Green Challenger)

Mechanism: An


-Transaminase (TA) transfers an amino group from a donor (e.g., isopropylamine) to benzaldehyde.
Current State-of-the-Art:  Engineered enzymes now tolerate higher substrate loadings. Recent economic assessments indicate that for chiral amines, this is the standard, but for achiral benzylamine, it is becoming competitive due to safety savings.
  • Pros:

    • Safety: Ambient temperature and pressure.[3][4] No hydrogen gas required.

    • Purity: 99%+ selectivity is standard, eliminating complex distillation steps.[3]

    • Green Metrics: Lowest carbon footprint if enzymes are recycled.

  • Cons:

    • Enzyme Cost: The biocatalyst can represent >90% of the raw material cost [3].[5]

    • Equilibrium: Requires removal of the coproduct (acetone) to drive the reaction to completion.[6]

Route C: Gabriel Synthesis (The Legacy Route)

Verdict: Not Cost-Effective. While this route guarantees no secondary amine formation, the atom economy is atrocious (~50%). You generate a stoichiometric amount of phthalhydrazide waste for every mole of product. This creates a massive disposal cost (E-factor) that destroys margins at scale [5].

Comparative Performance Data

The following table synthesizes data from technoeconomic analyses and recent catalytic studies.

MetricReductive Amination (Co/Ni)Biocatalysis (Transaminase)Gabriel Synthesis
Atom Economy High (~85-90%) Medium (Donor molecule waste)Poor (<55%)
Primary Cost Driver Capital Equipment (High Pressure)Biocatalyst (Enzyme)Waste Disposal & Reagents
Selectivity (Mono-alkylation) 85–95% (Requires optimization)>99% 100%
Operating Conditions 80–120°C, 30–80 bar H230°C, AtmosphericReflux, Multi-step
E-Factor (kg waste / kg product) ~1.5 (mostly water)~5–10 (buffer/water)>15 (solid organic waste)
Est.[7] Production Cost (Normalized) 1.0x (Baseline) 1.8x – 2.5x4.0x

Decision Matrix: When to Use Which?

Use the following logic flow to determine the optimal route for your specific constraints.

Decision_Matrix Start START: Select Synthesis Route Scale What is the Target Scale? Start->Scale Substrate Is the Benzaldehyde Substituted? Scale->Substrate < 100 kg (Pilot/Lab) Infra Is High-Pressure Equipment Available? Scale->Infra > 1 Ton (Industrial) Route_RA USE REDUCTIVE AMINATION (Lowest Unit Cost) Substrate->Route_RA No (Simple Benzaldehyde) Route_Bio USE BIOCATALYSIS (Highest Purity/Safety) Substrate->Route_Bio Yes (Complex/Fragile Groups) Infra->Route_RA Yes Infra->Route_Bio No (Avoid CapEx) Route_Outsource OUTSOURCE / BUY (CapEx Barrier) Infra->Route_Outsource No (And Enzyme Cost Prohibitive)

Figure 2: Strategic decision tree for process selection based on scale and infrastructure.

Experimental Protocols

Protocol A: High-Selectivity Reductive Amination (Co-Catalyzed)

Adapted from recent CoBOx reconstruction methodologies [1].

Objective: Synthesis of Benzylamine with >95% selectivity over dibenzylamine.

  • Catalyst Preparation:

    • Use a Cobalt Borate (CoBOx) precursor or commercial supported Cobalt catalyst.

    • Note: Unlike Raney Ni, this does not require storage under water, reducing handling hazards.

  • Reaction Setup:

    • Load a high-pressure autoclave (Hastelloy or Stainless Steel 316) with Benzaldehyde (1.0 equiv).

    • Add solvent (Methanol or Ethanol, 5 volumes).

    • Add aqueous Ammonia (25%, 3.0–5.0 equiv). Crucial: Excess ammonia suppresses secondary amine formation.

    • Add Catalyst (5 mol% Co loading).

  • Execution:

    • Purge reactor with N2 (3x) then H2 (3x).

    • Pressurize to 30 bar H2 .

    • Heat to 80°C with vigorous stirring (>800 rpm) to eliminate mass transfer limitations.

    • Run for 4–6 hours.

  • Workup:

    • Cool to room temperature and depressurize.

    • Filter catalyst (recoverable/recyclable).

    • Remove solvent and excess ammonia via rotary evaporation.

    • Validation: Analyze via GC-MS. Expect >95% conversion and >92% yield.

Protocol B: Biocatalytic Transamination (Bench Scale)

Best for labs lacking hydrogen infrastructure or for substituted derivatives.

  • Reagents:

    • Substrate: Benzaldehyde (50 mM).

    • Donor: Isopropylamine (1.0 M) - Acts as donor and buffer.

    • Enzyme: Commercially available

      
      -Transaminase (e.g., from Vibrio fluvialis or engineered variants).
      
    • Cofactor: PLP (Pyridoxal-5'-phosphate), 1 mM.

  • Execution:

    • In a phosphate buffer (pH 7.5), mix reagents.

    • Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

    • Optimization: If conversion stalls, apply vacuum or N2 sweep to remove the acetone coproduct (shifting equilibrium).

  • Workup:

    • Acidify to pH 2 (quench enzyme).

    • Extract unreacted aldehyde with Ethyl Acetate.

    • Basify aqueous layer to pH 11.

    • Extract Benzylamine into organic solvent (MTBE).

    • Evaporate to yield pure amine.

References

  • In-situ reconstruction of CoBOx enables formation of Co for synthesis of benzylamine through reductive amination. Vertex AI Search / PMC.Link

  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes. MDPI.Link

  • Guidelines and cost analysis for catalyst production in biocatalytic processes. DTU Orbit.Link

  • Process Mass Intensity (PMI) Metrics. ACS GCI Pharmaceutical Roundtable.Link

  • Atom economy and green chemistry metrics in amine synthesis. Royal Society of Chemistry.Link

  • Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. D-NB.Link

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Benzyl(3-methylpentan-2-yl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for Benzyl(3-methylpentan-2-yl)amine. The following guidance is synthesized from the safety profiles of structurally similar compounds, such as Benzylamine and other aliphatic amines, to provide a robust safety protocol. Researchers must conduct a thorough risk assessment for their specific experimental conditions and scale.

In the dynamic landscape of pharmaceutical and chemical research, the synthesis and handling of novel compounds are daily occurrences. Benzyl(3-methylpentan-2-yl)amine, a substituted aliphatic amine, requires meticulous handling to ensure the safety of laboratory personnel. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with this and structurally related compounds.

Hazard Profile: An Evidence-Based Assessment

Given the absence of a specific SDS for Benzyl(3-methylpentan-2-yl)amine, its hazard profile is inferred from analogous compounds. Benzylamine is corrosive and can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed or in contact with skin.[1][2] Aliphatic amines, as a class, are known irritants to the skin, eyes, and respiratory tract.[3][4] Higher concentrations can lead to more severe health effects.[4]

Inferred Hazard Classification for Benzyl(3-methylpentan-2-yl)amine:

Hazard ClassCategoryGHS Hazard StatementSource (Analogous Compounds)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 1B/1CH314: Causes severe skin burns and eye damage[1][2][5]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[1][2][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][6]
Aquatic Hazard (Acute)Category 3H402: Harmful to aquatic life
Aquatic Hazard (Chronic)Category 3H412: Harmful to aquatic life with long lasting effects

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling Benzyl(3-methylpentan-2-yl)amine. The following recommendations are based on a comprehensive risk assessment for laboratory-scale operations.

Hand Protection: The Critical Barrier

Recommended Gloves:

  • Primary Layer (Inner): Nitrile gloves.

  • Secondary Layer (Outer): Butyl rubber or Viton™ gloves for extended handling or splash protection.

Rationale: While nitrile gloves offer good initial protection against a wide range of chemicals, their resistance to specific amines can vary. A double-gloving approach with a more robust outer glove material provides enhanced protection, particularly during procedures with a higher risk of splashes or prolonged contact. Always inspect gloves for any signs of degradation or perforation before use.[7]

Eye and Face Protection: Shielding from Corrosive Splashes

Mandatory Protection:

  • Chemical Splash Goggles: Must be worn at all times when handling the liquid. They should provide a complete seal around the eyes.

  • Face Shield: A full-face shield must be worn over the chemical splash goggles, especially when transferring liquids, performing reactions, or there is any risk of splashing.[5][8]

Rationale: Benzyl(3-methylpentan-2-yl)amine is expected to be corrosive and can cause severe, irreversible eye damage.[1][9] Standard safety glasses do not provide adequate protection from splashes.

Respiratory Protection: Safeguarding Against Inhalation Hazards

When to Use Respiratory Protection:

  • When working outside of a certified chemical fume hood.

  • If there is a potential for aerosolization.

  • During spill cleanup.

Recommended Respirators:

  • For low concentrations or short-term use: A half-mask or full-face respirator with organic vapor cartridges.

  • For higher concentrations or emergency situations: A self-contained breathing apparatus (SCBA) is necessary.[1][4]

Rationale: The compound is anticipated to be irritating to the respiratory system.[1][6] Engineering controls, such as a chemical fume hood, are the primary method to mitigate this risk. Respirators provide an essential secondary layer of protection.

Protective Clothing: Preventing Skin Contact

Required Attire:

  • Laboratory Coat: A flame-resistant lab coat is standard.

  • Chemical-Resistant Apron: A butyl rubber or other chemically resistant apron should be worn over the lab coat.

  • Full-Body Protection: For larger quantities or procedures with a high splash potential, a chemical-resistant suit may be necessary.[10]

Rationale: To prevent skin contact with this corrosive and absorbable chemical, a barrier between the user and the material is essential.[9]

Operational and Disposal Plans: A Step-by-Step Guide

PPE Donning and Doffing Protocol

A systematic approach to putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Protective Clothing: Put on the lab coat and chemical-resistant apron.

  • Respiratory Protection: If required, fit-check and don the respirator.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.

  • Outer Gloves: Don the second pair of more robust gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer gloves, peeling them off without touching the outside with your bare hands.

  • Face and Eye Protection: Remove the face shield and then the goggles, handling them by the straps.

  • Protective Clothing: Remove the apron and lab coat, turning them inside out as you remove them.

  • Respiratory Protection: If used, remove the respirator.

  • Inner Gloves: Remove the inner gloves last, again, without touching the outside.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Spill Management Workflow

In the event of a spill, a calm and methodical response is essential.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the size and nature of the spill.

  • Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection.[11]

  • Contain the Spill: Use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite, sand) to contain the liquid.[9][12]

  • Neutralize (if applicable): For amines, a neutralizing agent may be used, following established laboratory procedures.

  • Collect and Dispose: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.[9]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to the laboratory supervisor or safety officer.

Disposal Plan

All waste generated from handling Benzyl(3-methylpentan-2-yl)amine must be treated as hazardous waste.

  • Chemical Waste: Collect all unused material and reaction residues in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated PPE: All disposable PPE, including gloves, aprons, and any contaminated lab coats, must be disposed of in a designated hazardous waste container.

  • Labeling: Ensure all waste containers are accurately labeled with the chemical name and associated hazards.

  • Disposal Vendor: Follow your institution's procedures for the collection and disposal of hazardous chemical waste by a certified vendor.[2]

Visual Guides: Diagrams for Clarity

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Handling Benzyl(3-methylpentan-2-yl)amine CheckHazards Review Hazard Profile (Corrosive, Toxic, Irritant) Start->CheckHazards HandProtection Hand Protection: - Double Gloving (Nitrile inner, Butyl outer) CheckHazards->HandProtection High Risk EyeFaceProtection Eye/Face Protection: - Chemical Goggles - Face Shield CheckHazards->EyeFaceProtection High Risk RespiratoryProtection Respiratory Protection: - Fume Hood (Primary) - Respirator (If needed) CheckHazards->RespiratoryProtection Inhalation Risk ProtectiveClothing Protective Clothing: - Lab Coat - Chemical-Resistant Apron CheckHazards->ProtectiveClothing High Risk Proceed Proceed with Experiment HandProtection->Proceed EyeFaceProtection->Proceed RespiratoryProtection->Proceed ProtectiveClothing->Proceed

Caption: PPE selection workflow for handling Benzyl(3-methylpentan-2-yl)amine.

Spill Response Workflow

Spill_Response_Workflow cluster_initial_response Initial Response cluster_cleanup Cleanup Procedure cluster_final_steps Final Steps Spill Spill Occurs Alert Alert & Evacuate Area Spill->Alert DonPPE Don Appropriate PPE (incl. Respirator) Alert->DonPPE Contain Contain Spill with Absorbent DonPPE->Contain Collect Collect Waste in Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Step-by-step workflow for responding to a spill.

References

  • ChemicalBook. (n.d.). 102-96-5 | CAS DataBase.
  • Industrial Environments. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Merck Millipore. (n.d.). ß-Nitrostyrene CAS 102-96-5 | 818165.
  • CymitQuimica. (n.d.). CAS 102-96-5: β-Nitrostyrene.
  • Safety Data Sheet. (2024, November 22). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, May 7). SAFETY DATA SHEET.
  • Chemical Emergency Medical Guidelines. (n.d.). Aliphatic amines A 1 Information and recommendations for first responders.
  • Sigma-Aldrich. (2025, June 11). SAFETY DATA SHEET.
  • Apollo Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, November 6). SAFETY DATA SHEET.
  • (n.d.). Benzylamine.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
  • (2009, June 12). 3 - SAFETY DATA SHEET.
  • Aldrich. (2025, April 28). 726842 - SAFETY DATA SHEET.
  • Apollo Scientific. (2022, September 16). Benzylamine.
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • NOAA - CAMEO Chemicals. (n.d.). BETA-NITROSTYRENE.
  • (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Med.Navy.mil. (2025, November 7). Chapter 10 – Personal Protective Equipment.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • PPG. (2026, February 3). SAFETY DATA SHEET.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.